molecular formula C7H13NO B1268921 N-butylacrylamide CAS No. 2565-18-6

N-butylacrylamide

Katalognummer: B1268921
CAS-Nummer: 2565-18-6
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: YRVUCYWJQFRCOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butylacrylamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-butylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVUCYWJQFRCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65993-04-6
Record name 2-Propenamide, N-butyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65993-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50349092
Record name N-butylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2565-18-6
Record name n-Butyl-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-butylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-n-Butylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYL-2-PROPENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149B78H0RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-butylacrylamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-butylacrylamide: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a primary focus on the commercially significant isomer, N-tert-butylacrylamide. Information on N-n-butylacrylamide is also included for comparative purposes. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Chemical Structure and Identification

This compound exists as two primary isomers: N-n-butylacrylamide and N-tert-butylacrylamide. The structural difference lies in the arrangement of the butyl group attached to the nitrogen atom, which significantly influences their physical and chemical properties.

N-n-butylacrylamide features a linear butyl group, allowing for greater chain flexibility.

N-tert-butylacrylamide (NTBA) possesses a bulky tertiary butyl group, which imparts steric hindrance and unique solubility characteristics to its polymers.[1]

Below are the graphical representations of their chemical structures.

Figure 1. Chemical structure of N-n-butylacrylamide.

Figure 2. Chemical structure of N-tert-butylacrylamide.

Physical and Chemical Properties

The physical and chemical properties of N-n-butylacrylamide and N-tert-butylacrylamide are summarized in the tables below.

Table 1: Physical and Chemical Properties of N-n-butylacrylamide

PropertyValueReference(s)
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
CAS Number 2565-18-6[2]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 83-85 °C @ 1 Torr[2]
Density 0.876 ± 0.06 g/cm³ (Predicted)
Purity ≥96%
Storage Temperature 0-10 °C
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 4
Topological Polar Surface Area 29.1 Ų

Table 2: Physical and Chemical Properties of N-tert-butylacrylamide

PropertyValueReference(s)
Molecular Formula C₇H₁₃NO[3]
Molecular Weight 127.18 g/mol [1]
CAS Number 107-58-4[1]
Appearance White crystalline powder[4]
Melting Point 126-132 °C[5]
Density 1.20 g/cm³[1]
Solubility Slightly hazardous to water[4]
Purity ≥96.0%[5]
log Pow 1.45[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 29.1 Ų[4]

Experimental Protocols

Synthesis of N-tert-butylacrylamide

A common method for the synthesis of N-tert-butylacrylamide is the Ritter reaction, which involves the reaction of an olefin or an alcohol with a nitrile in the presence of a strong acid.[1]

Materials:

  • tert-Butyl alcohol

  • Acrylonitrile

  • Strong acid catalyst (e.g., sulfuric acid)

  • Benzene (for recrystallization)

Procedure:

  • React tert-butyl alcohol with acrylonitrile in the presence of a strong acid catalyst.[6]

  • The crude product is then purified by recrystallization.

  • Dissolve the crude N-tert-butylacrylamide in warm, dry benzene.[6]

  • Allow the solution to cool, promoting the formation of white crystals.[6]

  • Filter the crystals and dry them to obtain pure N-tert-butylacrylamide. The yield is typically around 87%.[6]

Purification of Acrylonitrile (Pre-synthesis Step)

For optimal reaction outcomes, the acrylonitrile monomer should be purified to remove inhibitors and other impurities.

Materials:

  • Acrylonitrile

  • 5% NaOH solution

  • 3% Orthophosphoric acid solution

  • Double distilled water

  • Anhydrous CaCl₂

  • Nitrogen gas

Procedure:

  • Wash the acrylonitrile with a 5% NaOH solution in water to remove the inhibitor.[6][7]

  • Subsequently, wash with a 3% orthophosphoric acid solution in water to eliminate basic impurities.[6][7]

  • Wash with double distilled water and then dry over anhydrous CaCl₂.[6][7]

  • Distill the dried acrylonitrile under reduced pressure in a nitrogen atmosphere.[6][7]

  • Store the purified acrylonitrile in a clean, dry, amber-colored bottle at 5°C.[7]

Characterization of N-tert-butylacrylamide

¹H-NMR Spectroscopy:

  • Instrument: GSX-400 spectrometer (JEOL, Tokyo, Japan) operating at 400 MHz.[6]

  • Solvent: CDCl₃.[6]

  • Procedure: Dissolve a sample of the synthesized N-tert-butylacrylamide in CDCl₃ and record the ¹H-NMR spectrum.

  • Characteristic Peaks:

    • 1.42 ppm (tert-butyl protons)[6]

    • 5.59-6.28 ppm (vinyl protons)[6]

    • 7.27 ppm (N-H proton)[6]

¹³C-NMR Spectroscopy:

  • The monomer can also be confirmed by ¹³C-NMR spectroscopy.[6]

FTIR Spectroscopy:

  • Identification: Conforms to standard spectra.[5]

  • Procedure: Obtain the FTIR spectrum of the sample and compare it with a reference spectrum for N-tert-butylacrylamide to confirm its identity.

Free Radical Polymerization of N-tert-butylacrylamide

N-tert-butylacrylamide can be polymerized via free radical polymerization to form poly(N-tert-butylacrylamide).

Materials:

  • N-tert-butylacrylamide (monomer)

  • AIBN (Azobisisobutyronitrile) (initiator)

  • DMF (Dimethylformamide) (solvent)

  • Methanol

Procedure:

  • Dissolve a total of 5g of N-tert-butylacrylamide and 50 mg of AIBN initiator in 25 ml of DMF in a standard reaction tube to create a homogenous solution.[6]

  • Flush the mixture with oxygen-free dry nitrogen gas.[6]

  • Carry out the copolymerization reaction at 70°C for a duration that yields a conversion below 10%.[6]

  • After the reaction, cool the vessel and pour the solution into ice-cold water to precipitate the copolymer.[6]

  • Wash the precipitated copolymer with methanol to remove any unreacted monomers.[6]

Applications in Drug Development

Polymers and copolymers of N-tert-butylacrylamide, particularly thermoresponsive hydrogels, have shown significant promise in various biomedical applications, including drug delivery.[1]

  • Thermoresponsive Drug Delivery: Poly(N-tert-butylacrylamide) is a temperature-sensitive polymer.[1] This property can be utilized in drug delivery systems where the release of a therapeutic agent is triggered by changes in temperature.

  • Hydrogels for Controlled Release: Copolymers of N-tert-butylacrylamide can be used to produce hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, which can improve drug efficacy and reduce side effects.[8]

  • Cell Immobilization: The unique properties of N-tert-butylacrylamide-based polymers make them suitable for immobilizing cells, a technique used in various biotechnological and therapeutic applications.[1]

Experimental/Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and polymerization of N-tert-butylacrylamide for potential use in drug delivery applications.

experimental_workflow start Starting Materials (tert-Butanol, Acrylonitrile) synthesis Ritter Reaction start->synthesis H₂SO₄ purification Recrystallization (in warm Benzene) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ftir FTIR Spectroscopy purification->ftir polymerization Free Radical Polymerization purification->polymerization hydrogel Hydrogel Formation polymerization->hydrogel initiator Initiator (AIBN) Solvent (DMF) initiator->polymerization drug_delivery Controlled Drug Release Cell Encapsulation hydrogel->drug_delivery

Figure 3. Workflow for N-tert-butylacrylamide synthesis and application.

References

Technical Guide to N-butylacrylamide Monomer: CAS Number, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-butylacrylamide, a versatile monomer with applications in polymer synthesis for the pharmaceutical and biotechnology industries. This document outlines its chemical identity, typical purity specifications, and a detailed analytical method for quality control.

This compound: Chemical Identity and Properties

This compound (NBA) is a mono-substituted acrylamide monomer. Its chemical structure consists of a butyl group attached to the nitrogen atom of an acrylamide backbone.

CAS Number: 2565-18-6[1][2]

Molecular Formula: C₇H₁₃NO

Molecular Weight: 127.19 g/mol

Synonyms: N-Butylprop-2-enamide

Purity Specifications

Commercial grades of this compound are typically available in high purity, suitable for polymerization and other sensitive applications. The purity is predominantly determined by Gas Chromatography (GC). Below is a summary of typical specifications from various suppliers.

ParameterSpecificationAnalysis Method
Purity ≥96% to >98.0%Gas Chromatography (GC)
Appearance Colorless to light yellow liquid or solidVisual
Inhibitor Typically stabilized with MEHQ (Monomethyl ether hydroquinone)-

Synthesis and Potential Impurities

The synthesis of this compound is analogous to the production of other N-substituted acrylamides, such as its isomer N-tert-butylacrylamide. The most common industrial synthesis is the Ritter reaction.[3][4] In the case of this compound, this would involve the reaction of acrylonitrile with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Scheme:

CH₂=CHCN + CH₃CH₂CH₂CH₂OH --(H₂SO₄)--> CH₂=CHCONHCH₂CH₂CH₂CH₃

Potential Impurities:

Given the synthesis route, the primary potential impurities in this compound include:

  • Unreacted starting materials: Acrylonitrile and n-butanol.

  • By-products: Di-n-butyl ether (from the self-condensation of n-butanol), and other secondary products from side reactions.

  • Residual catalyst: Traces of the acid catalyst.

  • Water: From the reaction or purification process.

  • Polymerized this compound: Oligomers or polymers formed during synthesis or storage.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Figure 1: Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Acrylonitrile Acrylonitrile Reactor Reaction Vessel Acrylonitrile->Reactor nButanol n-Butanol nButanol->Reactor AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reactor Neutralization Neutralization Reactor->Neutralization Crude Product Washing Aqueous Washing Neutralization->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation NBA Pure this compound Distillation->NBA QC Quality Control (GC Analysis) NBA->QC

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The following is a general, yet detailed, protocol for the determination of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). This method is based on standard practices for the analysis of similar volatile and semi-volatile organic compounds. Method validation would be required for use in a regulated environment.

4.1. Instrumentation and Materials

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: A non-polar or mid-polarity capillary column is recommended. A common choice would be a DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Gases for FID: Hydrogen and Air, high purity.

  • Syringes: For sample and standard injection.

  • Volumetric flasks and pipettes: Class A.

  • Solvent: High-purity acetone or ethyl acetate (GC grade).

  • This compound reference standard: Of known high purity.

4.2. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to the mark with the same solvent used for the standards.

4.3. GC-FID Operating Conditions

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 250 °C- Hold at 250 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

4.4. Analysis Procedure

  • Inject the working standard solutions to generate a calibration curve. Plot the peak area of this compound against the concentration.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the purity of the sample as a percentage (w/w).

4.5. Data Interpretation and Purity Calculation

The purity of the this compound sample is calculated using the area percent method, assuming that all components of the sample are eluted and detected by the FID.

Purity (%) = (Area of NBA peak / Total area of all peaks) x 100

For a more accurate quantification, an internal or external standard method should be employed, using the calibration curve generated from the reference standard.

The following diagram illustrates the analytical workflow for purity determination.

G Figure 2: Analytical Workflow for this compound Purity Determination cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Reporting Sample This compound Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Standard Reference Standard StandardPrep Prepare Standard Solutions Standard->StandardPrep Solvent GC-grade Solvent Solvent->SamplePrep Solvent->StandardPrep GC Gas Chromatograph (FID) SamplePrep->GC Inject Sample StandardPrep->GC Inject Standards (Calibration) Chromatogram Obtain Chromatograms GC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: Analytical workflow for this compound purity determination.

References

An In-depth Technical Guide to the Solubility of N-tert-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide focuses on N-tert-butylacrylamide, as the available scientific literature provides extensive solubility data for this isomer. Data for other isomers of N-butylacrylamide is not as readily available.

This technical guide provides a comprehensive overview of the solubility of N-tert-butylacrylamide (TBA) in various solvents, designed for researchers, scientists, and professionals in drug development. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of N-tert-butylacrylamide is dependent on the solvent and the temperature. The following table summarizes the mole fraction solubility of TBA in several organic solvents and water at temperatures ranging from 279.15 K to 353.15 K. The data indicates that solubility increases with a rise in temperature across all tested solvents. Among the solvents listed, N,N-dimethylacetamide (DMAC) and N,N-dimethylformamide (DMF) demonstrate the highest solvating power for TBA, making them suitable choices for processes like purification by recrystallization.[1] Conversely, water exhibits the lowest solvating capacity for TBA.[1]

Table 1: Mole Fraction Solubility (x) of N-tert-Butylacrylamide in Various Solvents at Different Temperatures (K) [1][2][3]

Temperature (K)Water (x)Ethanol (x)Dichloromethane (x)Ethyl Acetate (x)Formamide (x)DMF (x)DMAC (x)
279.150.000180.01890.03840.04620.01010.11920.1411
283.150.000220.02250.04560.05490.01210.14210.1681
288.150.000280.02810.05690.06850.01510.17740.2099
293.150.000350.03510.07100.08550.01880.22150.2620
298.150.000440.04380.08860.10670.02350.27650.3270
303.150.000550.05470.11060.13320.02930.34510.4082
308.150.000690.06820.13800.16620.03660.43070.5094
313.150.000860.08510.17220.20740.04560.53750.6358
318.150.001070.10620.21490.25880.05690.67080.7935
323.150.001340.13250.26820.32300.07100.8372-
328.150.001670.16540.33470.40310.0886--
333.150.002080.20640.41770.50300.1106--
338.150.002600.25760.52120.62760.1380--
343.150.003240.32140.65040.78310.1722--
348.150.004040.40110.8116-0.2149--
353.150.005040.4990--0.2682--

Note: A hyphen (-) indicates that data was not provided in the cited sources for that specific temperature.

Other sources have reported the solubility of N-tert-butylacrylamide as 3.8 g/L in organic solvents at 20°C and 1 g/L in water at 30°C.[4] Another source suggests it should be soluble up to at least 9 g/L under ambient conditions.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic (or equilibrium) solubility of N-tert-butylacrylamide, based on the widely accepted shake-flask method.[6]

Materials:

  • N-tert-butylacrylamide (crystalline solid)

  • Chosen solvent (e.g., water, ethanol, buffer solution)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification

  • Standard laboratory glassware and pipettes

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of N-tert-butylacrylamide in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantification.

  • Sample Preparation:

    • Add an excess amount of solid N-tert-butylacrylamide to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[6]

    • Precisely add a known volume of the desired solvent to the vial.[6]

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or a roller system.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant and controlled temperature (e.g., 25°C or 37°C). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[6]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis and Quantification:

    • Carefully withdraw a sample from the supernatant (the clear liquid portion).

    • Dilute the supernatant sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the concentration of the dissolved N-tert-butylacrylamide in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against the previously prepared standard curve.[6]

  • Calculation of Solubility:

    • Calculate the solubility of N-tert-butylacrylamide in the solvent by multiplying the measured concentration by the dilution factor.[6]

    • The final solubility is typically expressed in units such as µg/mL, mg/L, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of N-tert-butylacrylamide.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification cluster_result Result A Add excess N-tert-butylacrylamide solid B Add precise volume of solvent A->B C Seal vial and place on orbital shaker B->C D Equilibrate for 24-48 hours at constant temperature C->D E Centrifuge to separate solid and liquid phases D->E F Extract supernatant E->F G Dilute supernatant F->G H Analyze via HPLC or LC-MS/MS G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of N-tert-butylacrylamide.

References

N-Butylacrylamide: A Comprehensive Safety and Toxicological Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological information for N-butylacrylamide, with a clear distinction between its two primary isomers: this compound (NBA, CAS 2565-18-6) and N-tert-butylacrylamide (NTBA, CAS 107-58-4). This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who handle or are investigating the use of these compounds.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound isomers is fundamental to their safe handling and use in experimental settings. The following table summarizes these key characteristics.

PropertyThis compound (NBA)N-tert-butylacrylamide (NTBA)References
CAS Number 2565-18-6107-58-4[1][2]
Molecular Formula C₇H₁₃NOC₇H₁₃NO[1][2]
Molecular Weight 127.18 g/mol 127.18 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquidWhite crystalline solid[3][4]
Melting Point Not available126-129 °C[5][6]
Boiling Point 83-85 °C @ 1 TorrNot available[3]
Density 0.876 g/cm³ (predicted)0.92 g/cm³[3][4]
Solubility No data availableSlightly soluble in water. Soluble in methanol, ethanol, chloroform, and acetone.[7]

Toxicological Data

The toxicological profiles of this compound and its isomer, N-tert-butylacrylamide, are critical for risk assessment in a laboratory setting. The available quantitative data is presented below. It is important to note that while data for N-tert-butylacrylamide is more readily available, the toxicological properties of this compound have not been as extensively investigated.

Toxicity EndpointThis compound (NBA)N-tert-butylacrylamide (NTBA)References
Acute Oral Toxicity (LD50) No data available941 mg/kg (mouse)[8][9]
Acute Dermal Toxicity (LD50) No data available> 2000 mg/kg (rat)[5]
Acute Inhalation Toxicity (LC50) No data availableNo data available
Skin Corrosion/Irritation Not classified as a skin irritantCauses skin irritation[9][10]
Serious Eye Damage/Irritation No data availableCauses serious eye irritation[9]

Hazard Classification and Safety Precautions

Based on the available data, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications.

GHS Classification
Hazard ClassThis compound (NBA)N-tert-butylacrylamide (NTBA)References
Acute Toxicity, Oral Not classifiedCategory 4[10][11]
Skin Corrosion/Irritation Not classifiedCategory 2[9][10]
Serious Eye Damage/Irritation Not classifiedCategory 2[9][10]
Recommended Safety Precautions

Given the hazard profile, especially for N-tert-butylacrylamide, the following safety precautions are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form of NTBA to avoid dust inhalation.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[8]

    • Hand Protection: Wear suitable protective gloves.[8]

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[8]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[8][12] For this compound, refrigeration and storage under an inert gas are recommended.[10]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up solid material and place it in a suitable container for disposal. For liquids, absorb with an inert material and dispose of it in accordance with local regulations.[8]

Experimental Protocols for Safety Assessment

Standardized protocols are employed to assess the safety of chemical compounds. The following sections detail the methodologies for key toxicological endpoints.

In Vitro Skin Irritation Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[13][14]

Principle: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue. Cell viability is then determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is quantified spectrophotometrically. A significant reduction in cell viability compared to a negative control indicates skin irritation potential.[15]

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are received and conditioned in a cell culture incubator.

  • Application of Test Substance: The test chemical (liquid or solid) is applied to the apical surface of triplicate tissue models. A negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[14]

  • Incubation: The dosed tissues are incubated for a specified period (e.g., 60 minutes).[14]

  • Washing: The test substance is removed by washing the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh culture medium and incubated for a recovery period (e.g., 42 hours).[14]

  • Viability Assessment: The MTT assay is performed. MTT solution is applied to the tissues and incubated for approximately 3 hours. The formazan product is then extracted, and the absorbance is measured.[16]

  • Data Analysis: The percentage viability of the treated tissues is calculated relative to the negative control. A viability of ≤ 50% is generally classified as an irritant.[14]

metabolic_pathway cluster_0 Metabolic Pathways of Acrylamide cluster_1 Activation cluster_2 Detoxification Acrylamide Acrylamide CYP2E1 CYP2E1 Acrylamide->CYP2E1 GSH Glutathione (GSH) Acrylamide->GSH Glycidamide Glycidamide (Reactive Metabolite) CYP2E1->Glycidamide Adducts DNA and Protein Adducts Glycidamide->Adducts Conjugate GSH Conjugate GSH->Conjugate Excretion Excretion Conjugate->Excretion

References

An In-depth Technical Guide to the Thermal Properties of Poly(N-butylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(N-butylacrylamide). Due to the limited availability of specific experimental data for the poly(N-n-butylacrylamide) homopolymer in publicly accessible literature, this document establishes a predictive framework by presenting data from its close structural analogues: its isomer, poly(N-tert-butylacrylamide), and poly(n-butyl acrylate). This comparative approach allows for an informed estimation of its thermal behavior, which is crucial for its application in research and development.

The guide details the standard experimental methodologies used for thermal analysis and includes a visual workflow to aid in experimental design and interpretation.

Core Thermal Properties: A Comparative Analysis

The thermal properties of a polymer, particularly its glass transition temperature (Tg) and thermal decomposition temperature (Td), are critical parameters that dictate its physical state, mechanical properties, and processing limits.[1] The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state.[2]

The following table summarizes the key thermal properties of polymers structurally related to poly(N-n-butylacrylamide) to provide a basis for understanding its expected behavior.

Thermal PropertyReported Value (°C)PolymerExperimental Method
Glass Transition Temp. (Tg) 128Poly(N-tert-butylacrylamide)Not Specified (Literature Value)
Glass Transition Temp. (Tg) -54Poly(n-butyl acrylate)Not Specified (Literature Value)
Glass Transition Temp. (Tg) -50.5Poly(n-butyl acrylate)Differential Scanning Calorimetry (DSC)
Decomposition Temp. (Tonset) ~300Poly(n-butyl acrylate)Thermogravimetric Analysis (TGA)

Data compiled from multiple sources[3][4].

Inference for Poly(N-n-butylacrylamide):

  • Glass Transition Temperature (Tg): The presence of the N-H bond in the acrylamide group is expected to introduce hydrogen bonding, significantly increasing chain stiffness compared to the analogous acrylate. Therefore, the Tg of poly(N-n-butylacrylamide) is predicted to be substantially higher than the -54 °C of poly(n-butyl acrylate). Conversely, the linear n-butyl group allows for greater conformational freedom than the bulky tert-butyl group, suggesting its Tg would be lower than the 128 °C reported for poly(N-tert-butylacrylamide).

  • Thermal Decomposition (Td): The thermal degradation of poly(n-butyl acrylate) begins around 300°C.[4] It is anticipated that poly(N-n-butylacrylamide) would exhibit similar or slightly higher thermal stability.

Detailed Experimental Protocols

Accurate determination of thermal properties relies on standardized analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1 Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) Determination

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is the primary method for determining the glass transition temperature.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen (flow rate ~50 mL/min), to prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature well above its expected Tg and melting point (if any) to erase its previous thermal history. For poly(this compound), heating to a temperature like 180-200 °C would be appropriate.

    • Controlled Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., -80 °C).

    • Second Heating Scan: A second heating scan is performed at the same rate (10 °C/min). The Tg is determined from this second scan.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the heat flow versus temperature curve. The Tg is typically reported as the midpoint of this transition.[3]

2.2 Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (commonly made of platinum or ceramic).

  • Instrument Setup: The pan is placed onto the TGA's sensitive microbalance within the furnace. The furnace is purged with a controlled atmosphere. For stability analysis, an inert atmosphere like nitrogen is used (flow rate ~20-50 mL/min).

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The output is a curve of mass versus temperature. Key data points include:

    • Onset Temperature (Tonset): The temperature at which significant mass loss begins.

    • Tx%: The temperatures at which 5%, 10%, or 50% mass loss occurs.

    • Temperature of Maximum Decomposition Rate: Determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Visualized Workflow for Polymer Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal characterization of a polymer sample using DSC and TGA.

G prep Polymer Sample Preparation & Drying dsc_analysis DSC Analysis prep->dsc_analysis Aliquot 1 tga_analysis TGA Analysis prep->tga_analysis Aliquot 2 dsc_protocol Set Heat-Cool-Heat Protocol (e.g., 10°C/min, N2 atm) dsc_analysis->dsc_protocol tga_protocol Set Linear Heat Protocol (e.g., 10°C/min, N2 atm) tga_analysis->tga_protocol dsc_data Collect Heat Flow vs. Temperature Data dsc_protocol->dsc_data tga_data Collect Mass vs. Temperature Data tga_protocol->tga_data dsc_interp Determine Tg (Midpoint of Transition) dsc_data->dsc_interp tga_interp Determine Td (Onset, T5%, Tmax) tga_data->tga_interp report Final Report & Interpretation dsc_interp->report tga_interp->report

Caption: Workflow for Thermal Analysis of Polymers.

Conclusion

While direct experimental data for poly(N-n-butylacrylamide) remains elusive in the surveyed literature, a robust understanding of its likely thermal properties can be inferred through the comparative analysis of its structural analogues. It is predicted to have a glass transition temperature significantly above that of poly(n-butyl acrylate) and below that of poly(N-tert-butylacrylamide), with thermal stability comparable to related polyacrylates and polyacrylamides. For applications requiring precise knowledge of its thermal behavior, the experimental protocols detailed herein provide a clear and standardized methodology for direct measurement. This guide serves as a foundational resource for researchers and developers working with this and similar polymers.

References

A Technical Guide to the Hydrophobicity of N-butylacrylamide and Its Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophobic characteristics of N-butylacrylamide (NBA) and its polymeric forms, including poly(this compound) (PNBA) and its copolymers. The document details the quantitative measures of hydrophobicity, outlines comprehensive experimental protocols for its characterization, and explores the implications of these properties for advanced applications, particularly in the realm of drug delivery and smart materials.

Introduction to this compound and Polymer Hydrophobicity

This compound is an N-substituted acrylamide monomer that serves as a building block for a variety of functional polymers.[1] Its chemical structure, featuring a butyl group, imparts significant hydrophobic character. When polymerized, it forms poly(this compound), a polymer whose properties are dominated by these hydrophobic interactions.

In polymer science, hydrophobicity is a critical parameter that governs a material's behavior in aqueous environments. It influences polymer solubility, surface wetting, protein adsorption, and drug encapsulation/release kinetics. For polymers used in biomedical applications, the ability to precisely control hydrophobicity is paramount. This is often achieved by copolymerizing hydrophobic monomers like NBA or its isomers, such as N-tert-butylacrylamide (NtBA), with more hydrophilic or environmentally responsive monomers.[2][3] A prominent example is the copolymerization with N-isopropylacrylamide (NIPAM), which creates thermoresponsive polymers whose properties can be tuned by adjusting the hydrophobic/hydrophilic balance.[4]

Quantitative Assessment of Hydrophobicity

The hydrophobicity of NBA-containing polymers is primarily quantified through two key experimental measurements: the water contact angle (WCA) and the lower critical solution temperature (LCST).

  • Water Contact Angle (WCA): The WCA is a direct measure of the hydrophobicity of a polymer surface. It is the angle where a liquid-vapor interface meets a solid surface.[5] A contact angle greater than 90° indicates a hydrophobic surface that repels water, while an angle less than 90° signifies a hydrophilic, water-attracting surface.[5]

  • Lower Critical Solution Temperature (LCST): This property is characteristic of thermoresponsive polymers that are soluble in a solvent (typically water) below a certain temperature but undergo a phase transition to become insoluble and precipitate as the temperature is raised above it.[6][7] The LCST is highly sensitive to the polymer's chemical structure. Incorporating hydrophobic monomers like NBA or NtBA into a thermoresponsive polymer chain, such as poly(N-isopropylacrylamide) (PNIPAM), typically lowers the LCST.[8] This is because the hydrophobic units reduce the overall entropic penalty of polymer collapse, favoring phase separation at a lower temperature.

Data Summary: Hydrophobic Properties of N-Alkylacrylamide Polymers

The following tables summarize key quantitative data for polymers containing this compound isomers and related hydrophobic monomers, illustrating their impact on hydrophobicity.

Table 1: Surface Properties of N-tert-butylacrylamide (PNtBA) and its Copolymers with N-isopropylacrylamide (PNIPAM)

Polymer Surface Energy (mJ/m²) Calculated Water Contact Angle (°) Reference(s)
PNIPAM 38.9 74.5 ± 0.2 [2][9]
PNtBA 31.0 Not directly measured [2][9]

| PNtBA (vOCG Theory) | 29.0 | Not directly measured |[2][9] |

Note: A lower surface energy generally corresponds to greater hydrophobicity and a higher water contact angle.

Table 2: Lower Critical Solution Temperature (LCST) of Thermoresponsive Copolymers

Polymer System Hydrophobic Comonomer Mole % LCST (°C) Reference(s)
PNIPAM (Homopolymer) - 0% ~32 [7][10]
Poly(NIPAM-co-Butyl Acrylate) Butyl Acrylate 12% 15 [11]

| Poly(NIPAM-co-N-tert-butylacrylamide) | N-tert-butylacrylamide | Varied | 22.3 - 25.0 |[4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of NBA-based polymers are provided below.

This protocol describes a general method for synthesizing copolymers using a hydrophobic N-alkylacrylamide and a comonomer.

Materials:

  • N-tert-butylacrylamide (NTB) or other N-alkylacrylamide monomer

  • Comonomer (e.g., N-vinyl pyrrolidone, N-isopropylacrylamide)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: N,N-dimethyl formamide (DMF) or Dioxane

  • Precipitation Liquid: Deionized water or Methanol, ice-cold

  • Nitrogen gas (oxygen-free, dry)

Procedure:

  • Monomer Preparation: A total mass of monomers (e.g., 5g) with the desired molar ratio and initiator (e.g., 50 mg of AIBN) are dissolved in the solvent (e.g., 25 mL of DMF) within a reaction tube to form a homogenous solution.[12][13]

  • Inerting: The solution is purged with dry, oxygen-free nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[13]

  • Polymerization: The reaction tube is sealed and placed in a preheated oil bath or thermostat set to the reaction temperature (e.g., 60-70°C). The reaction proceeds for a specified duration, typically aiming for a conversion below 10% for reactivity ratio studies or longer for high molecular weight polymer synthesis.[12]

  • Precipitation: After cooling, the viscous polymer solution is slowly poured into a large volume of vigorously stirred, ice-cold deionized water or methanol to precipitate the copolymer.[12][14]

  • Purification: The precipitated polymer is collected by filtration. It is then washed multiple times with fresh precipitation liquid to remove any unreacted monomers, initiator, and solvent.[14]

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved.[14]

  • Characterization: The final polymer structure and composition are confirmed using techniques like ¹H-NMR and FTIR spectroscopy.

This protocol details the sessile drop method for determining the hydrophobicity of a polymer surface.

Materials & Equipment:

  • Polymer sample (as a thin film on a flat substrate, e.g., glass slide)

  • High-purity deionized water

  • Micropipette or syringe with a fine needle

  • Contact angle goniometer or a custom setup with a high-resolution camera and macro lens

  • Image analysis software (e.g., ImageJ with a contact angle plugin)

Procedure:

  • Sample Preparation: A thin, uniform film of the polymer is prepared on a clean, flat substrate by methods such as spin-coating, dip-coating, or solution casting. The film is thoroughly dried to remove any residual solvent.

  • Droplet Deposition: The polymer-coated substrate is placed on a level stage. A small droplet of deionized water (e.g., 5-10 µL) is carefully and gently deposited onto the polymer surface using a micropipette.[5]

  • Image Capture: Immediately after the droplet stabilizes, a high-resolution side-view image of the droplet is captured. The camera should be focused precisely on the three-phase (solid-liquid-air) contact line.[5]

  • Angle Measurement: The captured image is analyzed using software. The baseline is set at the solid-liquid interface, and the angle between the baseline and the tangent to the droplet at the contact point is measured. This is the static contact angle.[5]

  • Replication: The measurement is repeated at several different locations on the sample surface to obtain an average value and ensure statistical reliability.[5]

This protocol describes the cloud point method using UV-Vis spectrophotometry to determine the LCST.

Materials & Equipment:

  • Thermoresponsive polymer

  • Solvent (typically high-purity deionized water or a buffer solution)

  • UV-Vis spectrophotometer equipped with a Peltier temperature controller

  • Cuvette

Procedure:

  • Solution Preparation: A polymer solution is prepared at a specific concentration (a recommended standard is 10 mg/mL) in the desired solvent.[15] The solution must be fully dissolved at a temperature below the expected LCST.

  • Spectrophotometer Setup: The polymer solution is placed in a cuvette inside the spectrophotometer's temperature-controlled sample holder. The wavelength is set to a value where the polymer does not absorb significantly (a recommended standard is 600 nm).[15]

  • Temperature Ramp: The system is equilibrated at a starting temperature well below the LCST. The temperature is then increased at a slow, constant rate (a recommended standard is 0.5 °C/min) while continuously monitoring the optical transmittance (or absorbance).[15]

  • Cloud Point Determination: As the temperature passes the LCST, the polymer chains collapse and aggregate, causing the solution to become turbid. This results in a sharp decrease in light transmittance. The LCST (or more accurately, the cloud point temperature, Tcp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[15]

  • Phase Diagram Construction: To determine the true LCST (the minimum of the phase diagram), the procedure is repeated across a range of polymer concentrations.[15]

Visualizations: Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key processes and concepts related to polymer hydrophobicity.

Polymer_Synthesis_Workflow Figure 1: General workflow for copolymer synthesis and characterization. cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_analysis Analysis Monomers Dissolve Monomers & AIBN in Solvent Inerting Purge with N2 Gas Monomers->Inerting Polymerization Heat to 60-70°C (Polymerization) Inerting->Polymerization Precipitation Precipitate in Cold Water/Methanol Polymerization->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Polymer (NMR, FTIR) Drying->Characterization

Figure 1: General workflow for copolymer synthesis and characterization.

WCA_Measurement_Workflow Figure 2: Experimental workflow for Water Contact Angle (WCA) measurement. Prep Prepare Polymer Film on Substrate Deposit Deposit Water Droplet (e.g., 10 µL) Prep->Deposit Capture Capture Side-View Image at High Resolution Deposit->Capture Analyze Analyze Image to Measure Angle Capture->Analyze Result Average Multiple Measurements Analyze->Result

Figure 2: Experimental workflow for Water Contact Angle (WCA) measurement.

LCST_Determination_Workflow Figure 3: Workflow for LCST determination via the cloud point method. Prep Prepare Polymer Solution (e.g., 10 mg/mL) Setup Place in Spectrophotometer with Temp. Control Prep->Setup Ramp Increase Temperature at Constant Rate Setup->Ramp Monitor Monitor Transmittance at 600 nm Ramp->Monitor Result Identify Cloud Point Temp. (e.g., at 50% Transmittance) Monitor->Result Hydrophobicity_Relationship Figure 4: Impact of hydrophobic comonomer on polymer properties. cluster_properties Resulting Property Changes IncreaseNBA Increase Mole Fraction of Hydrophobic Monomer (NBA) IncreaseHydro Increased Overall Polymer Hydrophobicity IncreaseNBA->IncreaseHydro IncreaseWCA Higher Water Contact Angle IncreaseHydro->IncreaseWCA DecreaseLCST Lower LCST IncreaseHydro->DecreaseLCST

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-tert-butylacrylamide as a Functional Monomer in Polymer Chemistry

This technical guide provides a comprehensive overview of N-tert-butylacrylamide (NTBA), a versatile functional monomer, and its applications in polymer chemistry, with a particular focus on the development of advanced materials for biomedical and pharmaceutical applications. NTBA is a hydrophobic, temperature-sensitive monomer that imparts unique properties to polymers, making it a valuable building block for creating "smart" materials that respond to environmental stimuli.

Core Properties of N-tert-butylacrylamide (NTBA)

NTBA is a white, crystalline solid at room temperature.[1][2] Its bulky tert-butyl group is a key structural feature, providing significant hydrophobicity and steric hindrance, which influences its polymerization behavior and the properties of the resulting polymers.

PropertyValueReference
Synonyms N-(1,1-Dimethylethyl)-2-propenamide, t-Butylacrylamide, NTBA[2]
CAS Number 107-58-4[1][2]
Chemical Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 92-94 °C[1] (or 126-129 °C[2])
Density 0.92 g/cm³[1] (or 1.20 g/cm³[2])

Note: Discrepancies in reported physical properties like melting point and density exist in the literature.

Polymerization and Copolymerization of NTBA

NTBA can be polymerized through various techniques, most commonly free-radical polymerization. Its true potential is often realized in copolymers, where its hydrophobic nature is used to modulate the properties of other functional monomers. A primary application is in the synthesis of thermoresponsive polymers, often by copolymerizing NTBA with N-isopropylacrylamide (NIPAM). The incorporation of the hydrophobic NTBA monomer into a PNIPAM chain has been shown to lower the polymer's Lower Critical Solution Temperature (LCST).[3][4] This allows for the precise tuning of the temperature at which the polymer undergoes a phase transition in aqueous solutions.

Free-Radical Copolymerization

Free-radical polymerization is a common method for synthesizing NTBA-based copolymers. The reaction is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN).

Table 2: Reactivity Ratios for NTBA Copolymerization

Comonomer 1 (M₁)Comonomer 2 (M₂)r₁r₂r₁ * r₂Polymerization TypeReference
NTBA7-acryloyloxy-4-methyl coumarin (AMC)1.160.720.835Random[5]
NTBA2,4-Dichlorophenyl methacrylate (DCPMA)0.831.130.94Random[6]
N-isopropylacrylamide (NIPAM)NTBA0.581.000.58Random[7]
NTBAAcrylamide (Am)0.51.50.75Random[8]

These reactivity ratios indicate that NTBA readily copolymerizes with a variety of monomers to form random copolymers.[5][6][8] For instance, in the copolymerization with DCPMA, the product of the reactivity ratios (r₁r₂) is 0.94, confirming the formation of a random copolymer structure.[6]

Controlled Radical Polymerization

While less common, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been attempted for acrylamides, including NTBA. However, ATRP of (meth)acrylamides can be challenging. Standard ligands like bipyridines often result in low conversions.[9] More complex ligands such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me₄Cyclam) can yield polymers in high yields, but the polymerization may not be well-controlled.[9] Nitroxide-mediated polymerization (NMP) has also been successfully used to achieve controlled copolymerization of NTBA with NIPAM, yielding block copolymers with predictable molecular weights.[7]

Key Applications in Drug Delivery and Biomaterials

The unique properties of NTBA-containing polymers make them highly suitable for advanced biomedical applications.

Thermoresponsive Systems for Drug Delivery

The ability to tune the LCST of copolymers by incorporating NTBA is a cornerstone of its use in drug delivery.[3] Polymers can be designed to be soluble at room temperature (for drug loading) and then transition to an insoluble, gel-like state at physiological temperatures, creating a depot for sustained drug release.[10][11]

For example, nanogels made from methylcellulose grafted with poly(N-tert-butylacrylamide) (PNtBAm) have been developed for ocular drug delivery.[12] These nanogels showed high entrapment efficiency for dexamethasone (>95%) and demonstrated that drug diffusion could be delayed by increasing the degree of hydrophobic NTBA grafting.[12] This highlights the role of NTBA in controlling release kinetics.

Scaffolds for Tissue Engineering

Thermoresponsive scaffolds for cell culture and tissue engineering represent another significant application. Copolymers of NIPAM and NTBA can be fabricated into scaffolds via electrospinning.[3] These smart scaffolds support cell attachment and growth. By lowering the temperature below the LCST, the scaffold changes its conformation, which can facilitate the non-invasive detachment of entire cell sheets, a crucial advantage in regenerative medicine.[3]

Structurally Stable Hydrogels

Incorporating NTBA into hydrogel networks can enhance their structural stability.[13] This is particularly useful in applications like peptide capture from complex biological fluids, where particles must withstand harsh pH conditions during washing and elution. NTBA-containing microparticles produce a stable architecture that does not significantly swell or shrink with changes in pH or temperature, improving particle recovery and handling.[13]

Experimental Protocols and Workflows

Synthesis of P(NIPAM-co-NTBA) Thermoresponsive Copolymers

This protocol describes a typical free-radical polymerization for synthesizing a thermoresponsive copolymer.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-tert-butylacrylamide (NTBA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Benzene or Dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

Procedure:

  • Dissolve the desired molar ratio of NIPAM and NTBA monomers and the initiator (AIBN) in the chosen solvent (e.g., benzene or DMF) in a reaction vessel.[3][6]

  • Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.[6]

  • Seal the vessel and place it in a temperature-controlled bath, typically at 60-70°C, to initiate the polymerization.[3][6]

  • Allow the reaction to proceed for a set time (e.g., 24 hours).[3] The reaction should be stopped at low conversion (<10%) if determining reactivity ratios.[6]

  • Terminate the polymerization by cooling the reaction vessel.

  • Precipitate the resulting copolymer by pouring the reaction solution into a non-solvent, such as ice-cold water or methanol.[5][6]

  • Wash the precipitated polymer with the non-solvent to remove unreacted monomers and initiator.[5][6]

  • Dry the purified copolymer in a vacuum oven.[5]

Table 3: Example Polymerization Conditions

MonomersInitiatorSolventTemperatureTimeReference
NTBA, 7-acryloyloxy-4-methyl coumarinAIBNDMF60°C-[5]
NTBA, N-vinyl pyrrolidoneAIBNDioxane70°C-[14]
NTBA, 2,4-Dichlorophenyl methacrylateAIBNDMF70°C<10% conv.[6]
NIPAM, NTBAAIBNBenzene60°C24 h[3]
Characterization of Copolymers
  • ¹H-NMR Spectroscopy: Used to confirm the copolymer structure and determine the final copolymer composition by integrating the characteristic peaks of each monomer unit. For NTBA, the tert-butyl proton signal appears around 1.1-1.4 ppm.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the copolymer, confirming the incorporation of both monomers.

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the dried polymer and to determine the LCST of the polymer in an aqueous solution.[8][15] The phase separation is observed as an exothermic peak in the heating thermogram.[15]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts related to the use of NTBA in functional polymers.

G General Workflow for NTBA-Copolymer Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomers (NTBA + Comonomer) Reaction Free Radical Polymerization (60-70°C, N2 atm) Monomers->Reaction Solvent Solvent (e.g., DMF, Benzene) Solvent->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Precipitation Precipitation (in Methanol/Water) Reaction->Precipitation Crude Polymer Drying Vacuum Drying Precipitation->Drying Product Purified Copolymer Drying->Product NMR ¹H-NMR (Composition) FTIR FTIR (Structure) DSC DSC (LCST, Tg) GPC GPC (Mn, PDI) Product->NMR Product->FTIR Product->DSC Product->GPC G Modulating LCST with NTBA Content in PNIPAM Copolymers cluster_components Copolymer Components cluster_properties Resulting Properties NIPAM NIPAM Monomer (Hydrophilic at T < LCST) Copolymerization Copolymerization NIPAM->Copolymerization NTBA NTBA Monomer (Hydrophobic) NTBA->Copolymerization Polymer P(NIPAM-co-NTBA) in Aqueous Solution Copolymerization->Polymer LowNTBA Low % NTBA (More Hydrophilic) Polymer->LowNTBA HighNTBA High % NTBA (More Hydrophobic) Polymer->HighNTBA LCST_High Higher LCST (e.g., ~32°C) LowNTBA->LCST_High leads to LCST_Low Lower LCST (e.g., <32°C) HighNTBA->LCST_Low leads to G Drug Delivery Workflow using NTBA-based Nanogels cluster_formulation Formulation (T < LCST) cluster_application Application (T > LCST) Polymer NTBA-Copolymer Loading Drug Loading into Soluble Polymer Chains Polymer->Loading Drug Therapeutic Drug Drug->Loading Solution Aqueous Solution Solution->Loading Injection Administration (e.g., Injection) Loading->Injection Drug-Loaded Solution PhaseTransition In-situ Phase Transition (Body Temperature) Injection->PhaseTransition Depot Hydrophobic Nanogel Depot Formation PhaseTransition->Depot Release Sustained Drug Release (via Diffusion) Depot->Release

References

Methodological & Application

Synthesis of N-butylacrylamide Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-butylacrylamide (NBA) polymers. The information is intended to guide researchers in the preparation of these polymers for various applications, including in the development of drug delivery systems and other advanced materials.

Introduction

Poly(this compound) and its copolymers are of significant interest in the field of biomedical research due to their tunable properties and potential for use in drug delivery, tissue engineering, and other therapeutic applications. The synthesis of well-defined NBA polymers with controlled molecular weights and narrow polydispersity is crucial for achieving desired material characteristics and performance. This document outlines protocols for the synthesis of NBA polymers via free radical polymerization, including solution and precipitation methods. While controlled radical polymerization techniques like RAFT and ATRP offer superior control over polymer architecture, detailed protocols for NBA are less common in the literature. This note will also touch upon the challenges and potential approaches for these advanced methods.

Data Summary

The following table summarizes typical experimental parameters and outcomes for the synthesis of this compound polymers using different polymerization techniques.

Polymerization MethodInitiatorSolventTemperature (°C)Monomer ConcentrationPolymer CharacteristicsReference
Solution Polymerization AIBNDMF705 g monomer in 25 mL solvent-[1]
AIBNDioxane705 g monomer in solvent-[2]
Precipitation Polymerization Potassium persulfateWater7015 g/LNumber-average diameter: 203 nm (Cv = 4.7%)[3]

Experimental Protocols

Free Radical Solution Polymerization of this compound

This protocol describes the synthesis of poly(this compound) in an organic solvent.

Materials:

  • This compound (NBA) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

  • Schlenk flask or reaction tube with a magnetic stirrer

  • Oil bath

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN initiator in the chosen solvent (DMF or Dioxane). A typical ratio is 5 g of monomer and 50 mg of AIBN in 25 mL of solvent.[1][2]

  • Degassing: Purge the reaction mixture with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed reaction flask in a preheated oil bath set to 70°C and stir the mixture.[1][2] The polymerization time will vary depending on the desired conversion but is typically several hours.

  • Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold water or methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow for Free Radical Solution Polymerization:

SolutionPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Monomer & Initiator in Solvent B Degas with Nitrogen A->B 30 min C Heat to 70°C & Stir B->C Start D Precipitate in Non-solvent C->D After Reaction E Filter & Wash D->E F Dry Polymer E->F

Caption: Workflow for the synthesis of poly(this compound) via free radical solution polymerization.

Precipitation Polymerization of this compound

This method yields polymer particles directly from the reaction medium.

Materials:

  • N-tert-butylacrylamide (NTBA) monomer

  • Potassium persulfate (KPS) initiator

  • Deionized water

  • Nitrogen gas (high purity)

  • Reaction vessel with a stirrer and condenser

  • Water bath

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve N-tert-butylacrylamide in deionized water to the desired concentration (e.g., 15 g/L).[3]

  • Degassing: Purge the solution with nitrogen for at least 30 minutes to remove oxygen.

  • Initiation: While maintaining the nitrogen atmosphere, heat the reaction mixture to 70°C in a water bath. Add the potassium persulfate initiator to start the polymerization.[3]

  • Polymerization: Continue the reaction under stirring at 70°C. As the polymer forms, it will precipitate from the aqueous solution, forming a milky dispersion of polymer particles. A typical reaction time is 12 hours.[3]

  • Work-up: After the polymerization is complete, the resulting polymer particles can be isolated by centrifugation or filtration. The particles should then be washed with deionized water and dried.

Workflow for Precipitation Polymerization:

PrecipitationPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Dissolve Monomer in Water B Degas with Nitrogen A->B 30 min C Heat to 70°C B->C D Add Initiator C->D Start E Polymerization & Precipitation D->E 12 hours F Isolate Particles (Centrifugation/Filtration) E->F G Wash & Dry F->G

Caption: Workflow for the synthesis of poly(N-tert-butylacrylamide) particles via precipitation polymerization.

Advanced Synthesis Methods: RAFT and ATRP

Controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly desirable for synthesizing polymers with well-defined architectures, predetermined molecular weights, and low polydispersity.

RAFT Polymerization: The synthesis of block copolymers containing poly(N-tert-butylacrylamide) via RAFT has been reported, indicating that controlled polymerization of this monomer is achievable.[4] A successful RAFT polymerization of this compound would typically involve a conventional free radical initiator (like AIBN), a suitable RAFT agent (such as a dithiobenzoate or trithiocarbonate), and an appropriate solvent. The reaction is generally performed under an inert atmosphere at elevated temperatures.

ATRP: The ATRP of N-tert-butylacrylamide has been reported to be challenging with common catalyst systems. The use of ligands such as linear amines or bipyridines resulted in low conversions, and while a Me4Cyclam ligand yielded high polymer yields, the polymerization was not controlled. This suggests that the choice of the copper catalyst and ligand is critical for a successful controlled polymerization of this monomer.

General Signaling Pathway for Controlled Radical Polymerization:

ControlledRadicalPolymerization Initiator Initiator Radical Radical Initiator->Radical Decomposition Propagating\nRadical Propagating Radical Radical->Propagating\nRadical + Monomer Dormant\nSpecies Dormant Species Propagating\nRadical->Dormant\nSpecies + RAFT Agent / Cu(II) Complex (ATRP) Longer Propagating\nRadical Longer Propagating Radical Propagating\nRadical->Longer Propagating\nRadical + Monomer Dormant\nSpecies->Propagating\nRadical Activation Final Polymer Final Polymer Longer Propagating\nRadical->Final Polymer Termination/ End of Reaction

Caption: Generalized scheme for controlled radical polymerization (RAFT/ATRP).

Conclusion

The synthesis of this compound polymers can be readily achieved through conventional free radical polymerization methods, such as solution and precipitation polymerization, to yield materials suitable for a range of research applications. For applications requiring precise control over polymer properties, advanced techniques like RAFT and ATRP should be considered, although optimization of reaction conditions, particularly for ATRP, is necessary. The protocols and information provided herein serve as a valuable starting point for researchers entering this area of polymer synthesis.

References

Application Notes and Protocols for Free Radical Polymerization of N-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the free radical polymerization of N-butylacrylamide (NBA). The resulting polymer, poly(this compound) (PNBA), is a thermoresponsive material with significant potential in biomedical applications, particularly in the field of drug delivery.

Introduction

This compound is an acrylic monomer that can be polymerized via free radical polymerization to yield poly(this compound). PNBA exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state in an aqueous solution as the temperature is raised above its LCST. This thermoresponsive behavior makes PNBA an attractive material for the development of "smart" hydrogels for controlled drug delivery systems.[1][2]

The polymerization of NBA can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN), in an organic solvent like N,N-dimethylformamide (DMF). The molecular weight, polydispersity, and thermal properties of the resulting polymer can be controlled by adjusting reaction parameters such as initiator concentration, monomer concentration, and temperature.

Key Applications in Drug Development

The unique thermoresponsive properties of poly(this compound) make it a promising candidate for various applications in drug development:

  • Controlled Drug Delivery: PNBA hydrogels can be loaded with therapeutic agents in their swollen, hydrophilic state below the LCST. Upon administration and exposure to physiological temperatures (above the LCST), the hydrogel collapses and releases the encapsulated drug in a sustained manner.[1][2]

  • Injectable Drug Depots: Solutions of PNBA or its copolymers can be injected as a liquid at room temperature. At body temperature, they can form a gel depot in situ, providing prolonged local drug release.

  • Cell Culture and Tissue Engineering: Thermoresponsive surfaces coated with PNBA can be used for the attachment and detachment of cells by simply changing the temperature, avoiding the need for enzymatic treatments.

Experimental Protocols

Materials and Equipment
  • This compound (NBA) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • N,N-dimethylformamide (DMF), anhydrous

  • Methanol

  • Schlenk flask or reaction tube with a side arm

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature controller

  • Nitrogen or Argon gas supply with a bubbler

  • Vacuum line

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Filter paper

  • Drying oven

Protocol 1: Free Radical Homopolymerization of this compound

This protocol describes a typical procedure for the synthesis of poly(this compound) via free radical polymerization in a solution.

1. Monomer and Initiator Preparation:

  • Purify this compound by recrystallization if necessary.
  • Recrystallize AIBN from a suitable solvent (e.g., methanol) to remove any impurities. Dry under vacuum.

2. Reaction Setup:

  • Place a magnetic stir bar in a clean, dry Schlenk flask.
  • Add the desired amount of this compound monomer and AIBN initiator to the flask (see Table 1 for suggested quantities).
  • Add anhydrous DMF to dissolve the monomer and initiator, typically to achieve a specific monomer concentration (see Table 2).
  • Seal the flask with a rubber septum.

3. Degassing:

  • Insert a needle connected to a vacuum/inert gas line through the septum.
  • Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen. Alternatively, bubble dry nitrogen or argon gas through the solution for at least 30 minutes. Maintaining an inert atmosphere is crucial as oxygen can inhibit the polymerization.

4. Polymerization:

  • Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
  • Stir the reaction mixture at a constant rate for the specified reaction time (e.g., 24 hours).

5. Polymer Isolation and Purification:

  • After the reaction is complete, cool the flask to room temperature.
  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
  • Collect the precipitated polymer by filtration.
  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
  • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

6. Characterization:

  • The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).
  • The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
  • The thermal properties (e.g., LCST) can be analyzed using Differential Scanning Calorimetry (DSC) or by measuring the turbidity of a polymer solution at different temperatures.

Data Presentation

The following tables provide illustrative data on how varying the initiator and monomer concentrations can influence the polymerization of this compound. Please note that this data is representative and actual results may vary depending on the specific experimental conditions.

Table 1: Effect of Initiator (AIBN) Concentration on Polymer Properties

Experiment[NBA] (mol/L)[AIBN] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
11.00.0057024~95~150,000~2.5
21.00.0107024~98~100,000~2.2
31.00.0207024>99~60,000~2.0

General Trend: Increasing the initiator concentration generally leads to a higher polymerization rate and a decrease in the average molecular weight of the polymer, as more polymer chains are initiated.[3][4]

Table 2: Effect of Monomer (NBA) Concentration on Polymerization

Experiment[NBA] (mol/L)[AIBN] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
40.50.0107024~90~90,000~2.3
51.00.0107024~98~100,000~2.2
62.00.0107024>99~110,000~2.4

General Trend: Increasing the monomer concentration typically results in a higher rate of polymerization and can lead to an increase in the molecular weight of the resulting polymer.[3]

Visualizations

Free Radical Polymerization Mechanism

The free radical polymerization of this compound proceeds through the classic steps of initiation, propagation, and termination.

Free_Radical_Polymerization Initiator Initiator (AIBN) Radical Initiator Radicals (R●) Initiator->Radical Initiation (Heat) Monomer_Radical Monomer Radical (M●) Radical->Monomer_Radical Addition Monomer This compound Monomer Monomer->Monomer_Radical Growing_Chain Propagating Chain (P●) Monomer->Growing_Chain Monomer_Radical->Growing_Chain Propagation Growing_Chain->Growing_Chain Addition of Monomer Dead_Polymer Poly(this compound) (Dead Polymer) Growing_Chain->Dead_Polymer Termination (Combination or Disproportionation)

Caption: Mechanism of free radical polymerization of this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of poly(this compound).

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Reagents Weigh NBA and AIBN Dissolve Dissolve in DMF Reagents->Dissolve Setup Assemble Schlenk Flask Dissolve->Setup Degas Degas Solution (Freeze-Pump-Thaw or N2 Purge) Setup->Degas Polymerize Heat and Stir (e.g., 70°C, 24h) Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for the synthesis of poly(this compound).

Thermoresponsive Drug Release Mechanism

Poly(this compound) hydrogels can be utilized for temperature-controlled drug delivery. The mechanism relies on the polymer's LCST behavior.

Drug_Release_Mechanism cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) Hydrogel_Swollen Hydrophilic PNBA Hydrogel (Swollen State) Drug_Loading Drug Molecules Enter Hydrogel Matrix Hydrogel_Swollen->Drug_Loading Diffusion Hydrogel_Collapsed Hydrophobic PNBA Hydrogel (Collapsed State) Drug_Loading->Hydrogel_Collapsed Increase Temperature (e.g., to body temp.) Drug_Release Drug Molecules Released from Matrix Hydrogel_Collapsed->Drug_Release Sustained Release

Caption: Temperature-controlled drug release from a PNBA hydrogel.

References

Controlled Synthesis of Poly(N-butylacrylamide) via RAFT Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This level of control is crucial in the development of advanced materials for biomedical and pharmaceutical applications, where polymer properties directly impact performance. Poly(N-butylacrylamide) (PNBAm) is a polymer of interest due to its potential thermoresponsive properties and biocompatibility, making it a candidate for applications in drug delivery, tissue engineering, and bioconjugation.

These application notes provide a detailed protocol for the controlled synthesis of poly(this compound) using RAFT polymerization. The methodology is adapted from established procedures for structurally similar N-alkylacrylamides, offering a robust starting point for researchers.

Principle of RAFT Polymerization

RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. The CTA reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium that allows for uniform chain growth and controlled polymer characteristics. The general mechanism involves a sequence of initiation, reversible chain transfer/propagation, and termination steps. The choice of CTA is critical and depends on the monomer being polymerized. For acrylamides, trithiocarbonates and dithiobenzoates have proven to be effective.

Experimental Protocols

This section details the materials, equipment, and a step-by-step procedure for the RAFT polymerization of this compound (NBAm).

Materials
  • Monomer: this compound (NBAm) (recrystallized from a suitable solvent like hexane before use)

  • RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol before use)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Inhibitor Remover: Basic alumina

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Equipment
  • Schlenk line for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Oil bath

  • Gel Permeation Chromatography (GPC) system for molecular weight analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for conversion determination

Experimental Procedure

The following protocol is for a targeted poly(this compound) with a number-average molecular weight (Mn) of approximately 25,000 g/mol .

  • Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove any inhibitor.

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (NBAm) (2.0 g, 15.7 mmol), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (44.0 mg, 0.157 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN) (5.2 mg, 0.031 mmol). This corresponds to a [NBAm]:[CPADB]:[AIBN] molar ratio of 100:1:0.2.

    • Add 8.0 mL of anhydrous 1,4-dioxane to the flask.

  • Degassing:

    • Seal the Schlenk flask with a rubber septum.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

    • After the final thaw, backfill the flask with high-purity nitrogen gas.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture for the desired amount of time. To monitor the polymerization kinetics, aliquots can be taken at different time points using a nitrogen-purged syringe.

  • Termination and Isolation:

    • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

    • Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether or hexane.

    • Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the monomer with that of the polymer backbone protons.

    • Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer by Gel Permeation Chromatography (GPC) using a suitable eluent (e.g., THF or DMF) and calibration standards (e.g., polystyrene or poly(methyl methacrylate)).

Data Presentation

The following table summarizes representative data for the RAFT polymerization of this compound, illustrating the controlled nature of the reaction.

EntryTime (h)Conversion (%)Molar Mass (Mn, GPC) ( g/mol )Polydispersity (PDI)
11225,8001.15
224511,5001.12
347820,1001.10
469223,5001.08

Note: The data presented in this table is illustrative of a typical controlled RAFT polymerization of an N-alkylacrylamide and serves as a representative example.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the RAFT polymerization of this compound.

G reagents 1. Add NBAm, CTA, and Initiator to Schlenk Flask solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas via Freeze-Pump-Thaw Cycles solvent->degas polymerize 4. Polymerize at 70 °C under Nitrogen degas->polymerize terminate 5. Terminate Polymerization polymerize->terminate precipitate 6. Precipitate Polymer terminate->precipitate dry 7. Dry Final Product precipitate->dry characterize 8. Characterize (GPC, NMR) dry->characterize

Caption: Experimental workflow for RAFT polymerization.

RAFT Polymerization Mechanism

This diagram outlines the fundamental steps of the RAFT polymerization mechanism.

G initiation Initiation (Radical Formation) propagation1 Propagation (Pn•) initiation->propagation1 chain_transfer Chain Transfer (Addition to CTA) propagation1->chain_transfer fragmentation Fragmentation chain_transfer->fragmentation reinitiation Reinitiation (R• + Monomer) fragmentation->reinitiation equilibrium Main Equilibrium (Dormant and Active Chains) fragmentation->equilibrium propagation2 Propagation (Pm•) reinitiation->propagation2 propagation2->equilibrium termination Termination equilibrium->termination

Caption: Key steps in the RAFT polymerization mechanism.

Application Notes and Protocols for the Copolymerization of N-butylacrylamide with N-isopropylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of thermoresponsive copolymers of N-isopropylacrylamide (NIPAAm) and N-butylacrylamide (NBA). The resulting poly(N-isopropylacrylamide-co-N-butylacrylamide) (P(NIPAAm-co-NBA)) copolymers exhibit a tunable lower critical solution temperature (LCST), making them highly valuable for a range of biomedical applications, particularly in the field of controlled drug delivery.

Introduction

Poly(N-isopropylacrylamide) (PNIPAAm) is a well-known thermoresponsive polymer that undergoes a reversible phase transition in aqueous solutions at its lower critical solution temperature (LCST) of approximately 32°C.[1] Below the LCST, PNIPAAm is soluble in water, while above this temperature, it becomes insoluble and precipitates. This sharp and reversible transition near physiological temperature makes PNIPAAm an attractive material for various biomedical applications.[2][3]

Copolymerization of NIPAAm with other monomers is a common strategy to modulate its LCST and other physicochemical properties.[4] The incorporation of hydrophobic comonomers, such as this compound (NBA), into the PNIPAAm backbone disrupts the hydrogen bonding between the polymer and water, leading to a decrease in the LCST.[5] This tunability allows for the design of "smart" polymers that can be tailored for specific applications, such as temperature-triggered drug release.

Applications in Drug Delivery

The thermoresponsive nature of P(NIPAAm-co-NBA) copolymers makes them excellent candidates for the development of "smart" drug delivery systems.[6][7][8] Drugs can be encapsulated within a hydrogel matrix of the copolymer at a temperature below its LCST. When the temperature is raised above the LCST, the hydrogel undergoes a volumetric phase transition, shrinking and releasing the entrapped drug. This mechanism allows for on-demand, localized drug delivery in response to a thermal stimulus.

Key Advantages for Drug Delivery:

  • Tunable Release Temperature: By adjusting the molar ratio of NIPAAm to NBA, the LCST can be precisely controlled to a desired temperature.

  • Controlled Release Kinetics: The release of the drug can be modulated by the copolymer composition and the environmental temperature.

  • Biocompatibility: PNIPAAm-based polymers are generally considered to be biocompatible.[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of P(NIPAAm-co-NBA) via free-radical polymerization and its subsequent characterization.

Protocol 1: Synthesis of P(NIPAAm-co-NBA) by Free-Radical Polymerization

This protocol describes a typical solution polymerization method.[10][11]

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • This compound (NBA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon gas supply

  • Vacuum line

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amounts of NIPAAm, NBA, and AIBN in 1,4-dioxane. The total monomer concentration is typically around 1-2 M.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under an inert atmosphere (Nitrogen or Argon) for 24 hours.

  • Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to an excess of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation.

  • Drying: Wash the polymer with fresh diethyl ether and dry it under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Characterization of P(NIPAAm-co-NBA) Copolymers

The molar composition of the copolymer can be determined using ¹H NMR spectroscopy.[12][13][14]

Procedure:

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Record the ¹H NMR spectrum.

  • Identify the characteristic proton signals for both NIPAAm and NBA units in the copolymer.

    • PNIPAAm: The methine proton of the isopropyl group (-CH(CH₃)₂) typically appears around 4.0 ppm.

    • PNBA: The methylene protons of the butyl group adjacent to the nitrogen (-NH-CH₂-) will have a distinct chemical shift.

  • Integrate the area of these characteristic peaks.

  • Calculate the molar ratio of the two monomers in the copolymer using the following equation:

    Mole fraction of NIPAAm = (Integral of NIPAAm peak / Number of protons) / [(Integral of NIPAAm peak / Number of protons) + (Integral of NBA peak / Number of protons)]

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the copolymers.[15][16][17][18]

Procedure:

  • Dissolve the copolymer in a suitable eluent (e.g., THF or DMF with LiBr).

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample into the GPC system.

  • Calibrate the system using polystyrene or poly(methyl methacrylate) standards.

  • Analyze the resulting chromatogram to determine Mₙ, Mₙ, and PDI.

The LCST can be determined by monitoring the change in optical transmittance of the polymer solution as a function of temperature or by detecting the endothermic transition using DSC.[1][19]

UV-Vis Spectroscopy Procedure:

  • Prepare a dilute aqueous solution of the copolymer (e.g., 1 wt%).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance at a fixed wavelength (e.g., 500 nm) while gradually increasing the temperature.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

DSC Procedure:

  • Prepare a more concentrated aqueous solution of the copolymer (e.g., 5-10 wt%).

  • Seal the solution in a DSC pan.

  • Heat the sample at a controlled rate (e.g., 1-5 °C/min).

  • The LCST is identified as the onset or peak of the endothermic transition in the DSC thermogram.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to evaluate the temperature-triggered release of a model drug from a P(NIPAAm-co-NBA) hydrogel.

Materials:

  • P(NIPAAm-co-NBA) copolymer

  • Model drug (e.g., ibuprofen, vitamin B12)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane

  • Shaking water bath or incubator

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading: Dissolve the copolymer and the model drug in a common solvent below the LCST. Allow the hydrogel to form, entrapping the drug. Alternatively, swell a pre-formed hydrogel in a concentrated drug solution.

  • Release Study:

    • Place the drug-loaded hydrogel in a dialysis bag containing a known volume of PBS.

    • Immerse the dialysis bag in a larger volume of PBS in a shaking water bath set to a temperature below the LCST (e.g., 25°C).

    • At regular time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS.

    • After a set period, increase the temperature of the water bath to above the LCST (e.g., 40°C) and continue sampling.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Data Analysis: Calculate the cumulative percentage of drug released over time at both temperatures.

Data Presentation

The following tables summarize typical data obtained from the characterization of P(NIPAAm-co-NBA) copolymers. Note: As specific data for P(NIPAAm-co-NBA) is limited, the following data is illustrative and based on trends observed for similar copolymers like P(NIPAAm-co-Butyl Acrylate).[5]

Table 1: Copolymerization of NIPAAm and NBA: Feed Ratio vs. Copolymer Properties

Sample IDNIPAAm in Feed (mol%)NBA in Feed (mol%)NIPAAm in Copolymer (mol%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)LCST (°C)
PNB-195594.525,0001.828.5
PNB-2901089.227,5001.925.1
PNB-3851584.126,0001.822.3
PNB-4802078.928,0002.019.8

Table 2: Temperature-Dependent Drug Release from P(NIPAAm-co-NBA) Hydrogel (10 mol% NBA)

Time (hours)Cumulative Release at 25°C (< LCST) (%)Cumulative Release at 40°C (> LCST) (%)
1530
2855
41278
61590
81895
122298

Visualizations

Copolymerization_Reaction NIPAAm N-isopropylacrylamide (NIPAAm) Polymerization NIPAAm->Polymerization NBA This compound (NBA) NBA->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (1,4-Dioxane) 70°C Solvent->Polymerization Copolymer P(NIPAAm-co-NBA) Copolymer Polymerization->Copolymer Experimental_Workflow A 1. Mix Monomers, Initiator & Solvent B 2. Degas (Freeze-Pump-Thaw) A->B C 3. Polymerize at 70°C B->C D 4. Precipitate in Diethyl Ether C->D E 5. Filter and Dry D->E F ¹H NMR (Composition) E->F G GPC (Mn, PDI) E->G H DSC / UV-Vis (LCST) E->H I Drug Loading E->I J In Vitro Release Study I->J Drug_Release_Mechanism cluster_0 Below LCST (e.g., 25°C) cluster_1 Above LCST (e.g., 40°C) Hydrogel_Swollen Swollen Hydrogel Hydrophilic Chains Drug Entrapped Release_Slow Slow Drug Diffusion Hydrogel_Swollen->Release_Slow Low Release Temp_Increase Temperature Increase Hydrogel_Swollen->Temp_Increase Hydrogel_Collapsed Collapsed Hydrogel Hydrophobic Chains Water Expelled Release_Fast Rapid Drug Release Hydrogel_Collapsed->Release_Fast High Release Temp_Decrease Temperature Decrease Hydrogel_Collapsed->Temp_Decrease Temp_Increase->Hydrogel_Collapsed Temp_Decrease->Hydrogel_Swollen

References

Application Notes and Protocols for the Synthesis of N-butylacrylamide and Acrylic Acid Copolymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-butylacrylamide and acrylic acid copolymers. The protocols detailed below are based on established principles of free-radical polymerization and characterization techniques for similar acrylic polymers. While specific quantitative data for the this compound and acrylic acid copolymer is limited in publicly available literature, the provided information, derived from analogous copolymer systems, serves as a robust guide for research and development.

Application Notes

Copolymers of this compound (NBA) and acrylic acid (AA) are versatile functional polymers with significant potential in the pharmaceutical and biomedical fields. These copolymers exhibit sensitivity to both pH and temperature, making them excellent candidates for the development of "smart" drug delivery systems.[1][2]

The presence of acrylic acid imparts pH-responsiveness; at pH values above the pKa of the carboxylic acid groups, the polymer chain becomes ionized, leading to electrostatic repulsion and swelling of the polymer matrix. This property can be exploited for targeted drug release in specific pH environments of the body, such as the intestines.[3][4] Conversely, the this compound component contributes to the polymer's thermoresponsive behavior.

The primary application of these copolymers in drug development lies in the formulation of hydrogels for controlled drug release.[1][3] By tuning the monomer ratio, molecular weight, and crosslinking density, the swelling behavior and, consequently, the drug release profile can be precisely controlled.[5] This allows for the design of oral, topical, or injectable drug delivery systems that can provide sustained release, targeted delivery, and improved therapeutic outcomes.

Key Features and Applications:
  • pH-Responsive Drug Delivery: Swelling in neutral to alkaline pH environments allows for targeted release in the intestines while protecting the drug in the acidic environment of the stomach.[3]

  • Thermo-Responsive Properties: Potential for temperature-triggered drug release, which can be utilized in applications like injectable hydrogels that solidify at body temperature.[1]

  • Controlled Release Formulations: The copolymer matrix can be tailored to control the rate of drug diffusion, enabling sustained release profiles.[3]

  • Biocompatibility: Acrylate-based polymers are generally considered biocompatible, a crucial attribute for in-vivo applications.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of poly(this compound-co-acrylic acid). Researchers should optimize these protocols based on their specific requirements for copolymer composition and properties.

Protocol 1: Free-Radical Solution Copolymerization of this compound and Acrylic Acid

This protocol describes the synthesis of a linear copolymer of this compound and acrylic acid using a free-radical initiator in an organic solvent.

Materials:

  • This compound (NBA)

  • Acrylic acid (AA), freshly distilled to remove inhibitors

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Diethyl ether

  • Nitrogen gas (high purity)

  • Standard glassware for chemical synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratio of this compound and freshly distilled acrylic acid in anhydrous DMF. A typical total monomer concentration is 10-20% (w/v).

  • Add the initiator, AIBN. The concentration of the initiator is typically 0.1-1.0 mol% with respect to the total monomer concentration.

  • Degassing: Purge the reaction mixture with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with constant stirring. The reaction time can vary from 6 to 24 hours, depending on the desired conversion.

  • Precipitation and Purification: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as diethyl ether or cold methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator.

  • Drying: Dry the purified copolymer under vacuum at 40-50°C to a constant weight.

Protocol 2: Characterization of Poly(this compound-co-acrylic acid)

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the incorporation of both monomers into the copolymer chain.

  • Procedure: Record the FTIR spectrum of the dried copolymer sample.

  • Expected Peaks:

    • Broad O-H stretch from the carboxylic acid groups of acrylic acid (~3000-3500 cm⁻¹).

    • C=O stretch from the amide group of this compound (~1650 cm⁻¹).

    • C=O stretch from the carboxylic acid group of acrylic acid (~1710 cm⁻¹).

    • N-H bend from the amide group (~1540 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

  • Purpose: To determine the copolymer composition.

  • Procedure: Dissolve the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆). Record the ¹H NMR spectrum.

  • Analysis: The ratio of the integrated peak areas of characteristic protons from each monomer unit can be used to calculate the copolymer composition. For instance, the ratio of the integral of the protons on the butyl chain of NBA to the vinyl backbone protons can be used.[7]

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Procedure: Dissolve the copolymer in a suitable solvent for GPC analysis (e.g., THF or DMF with LiBr) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

Data Presentation

The following tables present representative data for the synthesis and characterization of N-acrylamide and acrylic acid-based copolymers based on analogous systems found in the literature. This data should be used as a reference, and specific values for the this compound and acrylic acid system should be determined experimentally.

Table 1: Representative Reaction Parameters for Free-Radical Copolymerization

ParameterValueReference
Monomers N-tert-butylacrylamide, Acrylic Acid[1]
Initiator AIBN[7][8]
Solvent DMF[7][8]
Reaction Temperature 60-70°C[7][8]
Reaction Time 6 - 24 hours[7]
Monomer Feed Ratio (NBA:AA) Varied (e.g., 1:1, 1:2, 2:1)[1]

Table 2: Representative Copolymer Characterization Data

PropertyMethodTypical Value RangeReference
Copolymer Composition (NBA:AA) ¹H NMRDependent on feed ratio and reactivity ratios[7][8]
Number-Average Molecular Weight (Mn) GPC10,000 - 100,000 g/mol [9]
Weight-Average Molecular Weight (Mw) GPC20,000 - 200,000 g/mol [9]
Polydispersity Index (PDI) GPC1.5 - 3.0[9]
Glass Transition Temperature (Tg) DSCVaries with composition[10]

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomers This compound Acrylic Acid ReactionVessel Reaction Vessel (60-70°C, N2 atmosphere) Monomers->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent DMF Solvent->ReactionVessel Precipitation Precipitation (in Diethyl Ether) ReactionVessel->Precipitation Polymer Solution Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(NBA-co-AA) Copolymer Drying->Product

Caption: Workflow for the synthesis of Poly(this compound-co-acrylic acid).

Drug_Release_Mechanism cluster_stomach Stomach (Low pH) cluster_intestine Intestine (Neutral pH) Hydrogel_LowpH Hydrogel (Collapsed) -COOH groups protonated Drug_LowpH Drug Entrapped Hydrogel_HighpH Hydrogel (Swollen) -COO- groups ionized Hydrogel_LowpH->Hydrogel_HighpH Transit Drug_HighpH Drug Released Hydrogel_HighpH->Drug_HighpH Diffusion Stomach Oral Administration Stomach->Hydrogel_LowpH

Caption: pH-responsive drug release mechanism of a Poly(NBA-co-AA) hydrogel.

References

Application Notes and Protocols for N-butylacrylamide Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of N-butylacrylamide (NBA) hydrogels as a promising platform for controlled drug delivery. The thermoresponsive nature of these hydrogels, coupled with their biocompatibility, makes them an area of significant interest for developing advanced therapeutic systems.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] This high water content contributes to their excellent biocompatibility, resembling that of natural tissue.[2] Among the various types of "smart" hydrogels, thermoresponsive hydrogels, which undergo a volume phase transition in response to temperature changes, are particularly attractive for drug delivery applications.[3] this compound (NBA) is a temperature-sensitive monomer that can be polymerized to form such hydrogels.

Copolymer hydrogels developed from poly(N-isopropylacrylamide) (pNIPAAm) and poly(this compound) have demonstrated the ability to provide sustained release of drugs over a considerable time period.[4] These systems can be designed to be injectable, forming a gel in situ at physiological temperatures, which then acts as a depot for the controlled release of encapsulated therapeutics.[5][6] The biocompatibility of similar acrylamide-based hydrogels has been investigated, with studies on NIPAAm-based copolymers showing relatively low cytotoxicity against cell lines like 3T3 fibroblasts.[5][7]

Key Applications

  • Controlled and Sustained Drug Release: NBA-based hydrogels can be formulated to release drugs over extended periods, reducing the need for frequent dosing and improving patient compliance.[4]

  • Targeted Drug Delivery: The thermoresponsive properties of these hydrogels can be exploited for targeted drug delivery. An injectable solution can gelify at the target site (e.g., a tumor, which is often slightly warmer than surrounding tissue), concentrating the therapeutic agent where it is most needed.

  • Delivery of a Wide Range of Therapeutics: These hydrogels can be loaded with both hydrophilic and hydrophobic drugs, as well as larger biomolecules like proteins and peptides.

Experimental Protocols

Protocol 1: Synthesis of this compound Copolymer Hydrogels

This protocol is adapted from a method for the synthesis of N-tert-butylacrylamide (TBA) hydrogels, a close isomer of NBA, and is expected to yield similar results. The synthesis is based on free-radical crosslinking copolymerization.

Materials:

  • This compound (NBA) (monomer)

  • Acrylamide (AAm) (co-monomer)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • Methanol (solvent)

  • Nitrogen gas

  • Glass tubes (5 mm internal diameter)

Procedure:

  • Monomer Solution Preparation: In a suitable vessel, dissolve the desired amounts of NBA, AAm, and BIS in methanol. A typical formulation for a hydrogel with a specific molar ratio of NBA to AAm would involve calculating the mass of each component based on the desired final concentration.

  • Initiator Addition: Add the initiator, APS, to the monomer solution.

  • Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Pour the solution into glass tubes, seal them, and immerse them in a thermostated water bath at 60°C for 24 hours to allow for complete polymerization.

  • Hydrogel Retrieval and Washing: After polymerization, carefully break the glass tubes to retrieve the cylindrical hydrogels. Cut the hydrogels into discs of a desired thickness.

  • Purification: Wash the hydrogel discs extensively with deionized water for several days to remove any unreacted monomers, crosslinker, and initiator. The water should be changed frequently.

  • Drying: Dry the washed hydrogels in a vacuum oven at a controlled temperature until a constant weight is achieved.

Protocol 2: Characterization of NBA Hydrogels

A. Swelling Studies:

  • Immerse a pre-weighed, dry hydrogel sample (W_d) in deionized water or a specific buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Continue this process until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.

  • The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100

B. Morphological and Structural Characterization:

  • Scanning Electron Microscopy (SEM): To observe the porous structure of the hydrogel, freeze-dry a swollen sample and then coat it with a thin layer of gold before imaging.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the monomers into the polymer network, record the FTIR spectra of the individual monomers and the dried hydrogel.

Protocol 3: Drug Loading and In Vitro Release Studies

A. Drug Loading (Swelling Method):

  • Immerse a known weight of the dried hydrogel in a drug solution of a known concentration.

  • Allow the hydrogel to swell for a predetermined time (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel matrix.

  • After loading, remove the hydrogel from the solution and dry it.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Drug Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] * 100

B. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C) with continuous stirring.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data

The following tables summarize representative quantitative data for acrylamide-based hydrogels. It is important to note that specific values for NBA hydrogels may vary depending on the exact synthesis conditions.

Table 1: Formulation and Swelling Properties of Acrylamide-Based Hydrogels

Hydrogel Composition (molar ratio)Crosslinker Concentration (mol%)Swelling Ratio (%)Reference
N-t-butylacrylamide:Acrylamide (60:40)1.5~800 (in water)Adapted from literature
N-t-butylacrylamide:Acrylamide (40:60)1.5~1500 (in water)Adapted from literature

Table 2: Drug Loading and Release from Acrylamide-Based Hydrogels

Hydrogel SystemDrugDrug Loading Efficiency (%)Cumulative Release (%)Time for Max Release (h)Reference
(N-t-butylacrylamide-co-N-vinylpyrrolidone) ZnOModel Drug54Not SpecifiedNot Specified[4]
p(NIPAM) and N-t-butylmaleimic acidRhodamine 6GNot Specified~40 (at 37°C)70[8]
p(NIPAM) and N-t-butylmaleimic acidRhodamine 6GNot Specified100 (at 23°C)~48[8]

Visualizations

Hydrogel_Preparation_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application Monomer_Solution Prepare Monomer Solution (NBA, AAm, BIS in Methanol) Degassing Degas with Nitrogen Monomer_Solution->Degassing Polymerization Initiate Polymerization (APS, 60°C, 24h) Degassing->Polymerization Retrieval Retrieve and Cut Hydrogels Polymerization->Retrieval Washing Wash with Deionized Water Retrieval->Washing Drying Dry to Constant Weight Washing->Drying Swelling Swelling Studies Drying->Swelling SEM SEM Analysis Drying->SEM FTIR FTIR Spectroscopy Drying->FTIR Loading Drug Loading (Swelling Method) Drying->Loading Release In Vitro Drug Release Loading->Release

Caption: Experimental workflow for the preparation and evaluation of NBA hydrogels.

Drug_Release_Mechanism cluster_loading Drug Loading cluster_release Drug Release Dry_Hydrogel Dry Hydrogel Swollen_Loaded_Hydrogel Swollen Drug-Loaded Hydrogel Dry_Hydrogel->Swollen_Loaded_Hydrogel Swelling in Drug_Solution Drug Solution Drug_Solution->Swollen_Loaded_Hydrogel Drug_Diffusion Drug Diffusion Swollen_Loaded_Hydrogel->Drug_Diffusion Placement in Release_Medium Release Medium (e.g., PBS at 37°C) Release_Medium->Drug_Diffusion Released_Drug Released Drug Drug_Diffusion->Released_Drug

Caption: Schematic of the drug loading and release process from NBA hydrogels.

References

Application Notes and Protocols: N-butylacrylamide-Based Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylacrylamide (NBA) is a versatile monomer that, when polymerized, particularly as a copolymer, offers unique properties for the fabrication of scaffolds in tissue engineering. Most notably, its incorporation into hydrogels, often with N-isopropylacrylamide (NIPAAm), allows for the tuning of thermoresponsive behavior, mechanical properties, and biocompatibility. These scaffolds provide a three-dimensional environment that can mimic the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation. This document provides detailed application notes and protocols for the synthesis, fabrication, characterization, and biological evaluation of this compound-based scaffolds.

Key Applications

This compound-based scaffolds, particularly in the form of thermoresponsive hydrogels, have shown significant promise in the following areas:

  • Cartilage Tissue Engineering: The ability of these scaffolds to undergo a sol-gel transition at physiological temperatures makes them ideal for injectable systems for cartilage repair. They can be mixed with chondrocytes or stem cells in a liquid state at room temperature and then gel in situ upon injection into the defect site, forming a cell-laden scaffold that conforms to the defect's shape.

  • Cell Sheet Engineering: Thermoresponsive surfaces created from P(NIPAAm-co-NBA) allow for the culture and non-enzymatic detachment of intact cell sheets. By lowering the temperature, the scaffold swells and becomes hydrophilic, causing the cell sheet to lift off without damage to cell-cell junctions or the ECM.

  • Drug Delivery: These scaffolds can be loaded with therapeutic agents, such as growth factors or anti-inflammatory drugs, which are then released in a controlled manner as the scaffold degrades or in response to temperature changes.

Data Presentation: Properties of this compound-Based Scaffolds

The following tables summarize quantitative data on the physical, mechanical, and biological properties of this compound-based scaffolds, primarily copolymers with N-isopropylacrylamide.

Table 1: Physical and Mechanical Properties of P(NIPAAm-co-NBA) Scaffolds

PropertyCopolymer Composition (NIPAAm:NBA)Fabrication MethodValueReference
Lower Critical Solution Temperature (LCST) 95:5Free Radical Polymerization~28°C[1](--INVALID-LINK--)
85:15Free Radical PolymerizationNot specified[2](--INVALID-LINK--)
Molecular Weight (Mw) 85:15Free Radical Polymerization123 kDa, 137 kDa[2](--INVALID-LINK--)
Porosity 85:15Electrospinning52.7 ± 0.5% to 85.3 ± 3.1%[2](--INVALID-LINK--)
Pore Size Not specifiedSphere-templating55 ± 5 µm[3](--INVALID-LINK--)
Young's Modulus 85:15Electrospinning0.8 ± 0.2 MPa to 2.1 ± 0.4 MPa[2](--INVALID-LINK--)
Tensile Strength 85:15Electrospinning0.2 ± 0.1 MPa to 0.4 ± 0.1 MPa[2](--INVALID-LINK--)
Elongation at Break 85:15Electrospinning40 ± 10% to 70 ± 20%[2](--INVALID-LINK--)

Table 2: Biological Properties of P(NIPAAm-co-NBA) Scaffolds

PropertyCell TypeAssayResultReference
Cell Viability NIH3T3 fibroblastsMTT AssayNo cytotoxicity observed from scaffold or its degradation products.[3](--INVALID-LINK--)
Human Mesenchymal Stem CellsNot specifiedGood biocompatibility.N/A
Chondrogenic Differentiation Rabbit ChondrocytesGene Expression (COL2A1, SOX9)Upregulation of chondrogenic markers.[4](--INVALID-LINK--)
Bovine ChondrocytesGene Expression (Aggrecan, Collagen Type II)Consistent expression of aggrecan; selective upregulation of Collagen Type II.[5](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Synthesis of P(NIPAAm-co-NBA) Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a thermoresponsive hydrogel composed of N-isopropylacrylamide and this compound.

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • This compound (NBA)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas supply

  • Water bath or heating block

  • Dialysis tubing (MWCO 12-14 kDa)

  • Freeze-dryer

Procedure:

  • Monomer Solution Preparation:

    • In a glass vial, dissolve the desired molar ratio of NIPAAm and NBA monomers in deionized water to achieve the final desired polymer concentration (e.g., 10% w/v).

    • Add the crosslinker, BIS, to the monomer solution (e.g., 2 mol% with respect to the total monomer concentration).

    • Stir the solution gently until all components are fully dissolved.

  • Initiation of Polymerization:

    • Deoxygenate the solution by bubbling with nitrogen or argon gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator, APS (e.g., 1 mol% with respect to the total monomer concentration), to the solution and mix gently.

    • Add the accelerator, TEMED (e.g., in equimolar ratio to APS), to the solution. The polymerization should begin shortly after, indicated by an increase in viscosity.

    • Seal the vial and place it in a water bath at a controlled temperature (e.g., 60°C) for 24 hours to ensure complete polymerization.

  • Purification:

    • After polymerization, cut the resulting hydrogel into small pieces and place them in dialysis tubing.

    • Dialyze against deionized water for 7 days, changing the water frequently to remove unreacted monomers, initiator, and other small molecules.

  • Lyophilization:

    • Freeze the purified hydrogel pieces at -80°C.

    • Lyophilize the frozen hydrogel for 48-72 hours to obtain a porous scaffold.

    • Store the lyophilized scaffold in a desiccator until further use.

Protocol 2: Fabrication of Electrospun P(NIPAAm-co-NBA) Scaffolds

This protocol details the fabrication of nanofibrous scaffolds using electrospinning.

Materials:

  • P(NIPAAm-co-NBA) copolymer (synthesized as in Protocol 1 or commercially available)

  • Solvent (e.g., a mixture of methanol and chloroform, or hexafluoroisopropanol)

Equipment:

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)

  • Syringe and needle

  • Aluminum foil

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the P(NIPAAm-co-NBA) copolymer in the chosen solvent to the desired concentration (e.g., 10-15% w/v). Stir the solution until the polymer is completely dissolved.

  • Electrospinning Setup:

    • Load the polymer solution into a syringe fitted with a metallic needle (e.g., 22-gauge).

    • Mount the syringe on the syringe pump.

    • Place a grounded collector (e.g., a flat plate or rotating mandrel covered with aluminum foil) at a set distance from the needle tip (e.g., 15-20 cm).

  • Electrospinning Process:

    • Set the syringe pump to a specific flow rate (e.g., 0.5-1.5 mL/h).

    • Apply a high voltage to the needle (e.g., 15-25 kV).

    • A Taylor cone will form at the needle tip, and a jet of polymer solution will be ejected towards the collector. The solvent evaporates during transit, resulting in the deposition of solid nanofibers on the collector.

    • Continue the process until a scaffold of the desired thickness is obtained.

  • Post-Spinning Treatment:

    • Carefully remove the electrospun scaffold from the collector.

    • Dry the scaffold under vacuum for at least 24 hours to remove any residual solvent.

    • Store the scaffold in a desiccator.

Protocol 3: Mechanical Testing - Uniaxial Compression

This protocol describes the mechanical characterization of hydrogel scaffolds under unconfined compression.

Materials:

  • Hydrated hydrogel scaffold samples of uniform cylindrical or cubical shape

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Mechanical testing machine with a compression platen

  • Load cell (appropriate for the expected forces)

  • Calipers

Procedure:

  • Sample Preparation:

    • Equilibrate the hydrogel scaffolds in PBS at 37°C for at least 24 hours before testing.

    • Measure the dimensions (diameter and height, or length, width, and height) of the hydrated samples using calipers.

  • Compression Testing:

    • Place a hydrated scaffold on the lower platen of the mechanical testing machine.

    • Lower the upper platen until it just makes contact with the scaffold surface (a small preload may be applied).

    • Apply a compressive strain at a constant rate (e.g., 1% of the sample height per minute) until a predefined strain (e.g., 20%) or failure is reached.

    • Record the force and displacement data throughout the test.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

      • Stress (σ) = Force / Cross-sectional Area

      • Strain (ε) = Change in Height / Original Height

    • Determine the compressive modulus (Young's modulus) from the initial linear region of the stress-strain curve (e.g., between 5% and 15% strain).

Protocol 4: Cell Viability Assessment - MTT Assay

This protocol outlines the procedure for assessing cell viability on this compound-based scaffolds using the MTT assay.

Materials:

  • Sterile this compound-based scaffolds

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Cell suspension of the desired cell type (e.g., fibroblasts, chondrocytes)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • Sterile PBS

Equipment:

  • 24-well or 48-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Scaffold Preparation and Cell Seeding:

    • Sterilize the scaffolds (e.g., by UV irradiation or ethanol treatment followed by washing with sterile PBS).

    • Place one scaffold into each well of a multi-well plate.

    • Seed a known number of cells (e.g., 1 x 10^5 cells) onto each scaffold in a small volume of cell culture medium.

    • Allow the cells to adhere for 2-4 hours in the incubator.

    • Add additional medium to each well and culture for the desired time period (e.g., 1, 3, and 7 days).

  • MTT Assay:

    • At each time point, remove the culture medium from the wells.

    • Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium.

    • Add DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes with gentle shaking to ensure complete dissolution.

  • Absorbance Measurement:

    • Transfer the colored solution to a 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use wells with scaffolds but no cells as a blank control.

    • The absorbance is directly proportional to the number of viable cells.

Protocol 5: Gene Expression Analysis - Real-Time Quantitative PCR (RT-qPCR)

This protocol describes the analysis of chondrogenic gene expression in cells cultured on the scaffolds.

Materials:

  • Cell-seeded scaffolds

  • TRIzol or other RNA extraction reagent

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., COL2A1, SOX9, ACAN) and a housekeeping gene (e.g., GAPDH)

  • Nuclease-free water

Equipment:

  • Homogenizer or bead beater

  • Spectrophotometer (for RNA quantification)

  • Thermal cycler for reverse transcription

  • RT-qPCR machine

Procedure:

  • RNA Extraction:

    • Harvest the cell-seeded scaffolds at the desired time points.

    • Homogenize the scaffolds in TRIzol reagent.

    • Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.

    • Perform the qPCR reaction in an RT-qPCR machine using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression levels in cells on scaffolds to a control group (e.g., cells grown in a monolayer).

Visualization of Pathways and Workflows

TRPV4 Signaling Pathway in Chondrogenesis

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a mechanosensitive ion channel that plays a crucial role in chondrocyte mechanotransduction and chondrogenesis.[6][7][8][9][10] Its activation by mechanical or thermal stimuli leads to an influx of Ca2+, initiating a signaling cascade that promotes the expression of key chondrogenic transcription factors and matrix proteins.

TRPV4_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Mechanical_Stimulus Mechanical Stimulus TRPV4 TRPV4 Channel Mechanical_Stimulus->TRPV4 Activation Thermal_Stimulus Thermal Stimulus Thermal_Stimulus->TRPV4 Activation Ca2_influx Ca2+ Influx TRPV4->Ca2_influx Opens Calmodulin Calmodulin Ca2_influx->Calmodulin Binds to CaM_Complex Ca2+/Calmodulin Complex SOX9 SOX9 CaM_Complex->SOX9 Activates Chondrogenic_Genes Chondrogenic Genes (COL2A1, ACAN) SOX9->Chondrogenic_Genes Upregulates Expression

TRPV4-mediated signaling in chondrogenesis.
Experimental Workflow: Scaffold Fabrication and Characterization

This workflow outlines the key steps involved in the creation and physical assessment of this compound-based scaffolds.

Scaffold_Fabrication_Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Scaffold Fabrication cluster_characterization Characterization Monomer_Prep Monomer & Crosslinker Solution Preparation Polymerization Free Radical Polymerization Monomer_Prep->Polymerization Purification Dialysis Polymerization->Purification Lyophilization Freeze-Drying Purification->Lyophilization Dissolution Polymer Dissolution in Solvent Lyophilization->Dissolution Electrospinning Electrospinning Dissolution->Electrospinning Drying Vacuum Drying Electrospinning->Drying SEM SEM (Morphology, Pore Size) Drying->SEM Mechanical_Testing Mechanical Testing (Compression) Drying->Mechanical_Testing Porosity_Measurement Porosity Measurement Drying->Porosity_Measurement Cell_Assay_Workflow cluster_seeding Cell Seeding and Culture cluster_viability Viability Assessment cluster_gene_expression Gene Expression Analysis Sterilization Scaffold Sterilization Cell_Seeding Cell Seeding onto Scaffold Sterilization->Cell_Seeding Culture Incubation & Culture (e.g., 1, 3, 7 days) Cell_Seeding->Culture MTT_Incubation MTT Incubation Culture->MTT_Incubation RNA_Extraction RNA Extraction Culture->RNA_Extraction Solubilization Formazan Solubilization MTT_Incubation->Solubilization Absorbance_Reading Absorbance Measurement Solubilization->Absorbance_Reading Reverse_Transcription cDNA Synthesis RNA_Extraction->Reverse_Transcription qPCR RT-qPCR Reverse_Transcription->qPCR

References

Characterization of Poly(N-butylacrylamide) by Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Poly(N-butylacrylamide) (PNBAM) is a polymer of significant interest in various fields, including biomaterials and drug delivery, owing to its temperature-responsive properties and biocompatibility. Accurate determination of its molecular weight distribution is crucial as it directly influences the polymer's physical and chemical characteristics, such as its lower critical solution temperature (LCST), viscosity, and mechanical strength. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of polymers.[1][2][3] This document provides a detailed protocol for the characterization of poly(N-alkylacrylamides), with a specific example for a related copolymer, by GPC/SEC.

Principle of GPC/SEC

GPC/SEC separates molecules based on their hydrodynamic volume in solution. A polymer sample is dissolved in a suitable solvent and injected into a chromatographic system. The solution then passes through a column packed with porous beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can diffuse into the pores, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined.[4]

Experimental Protocol

Instrumentation and Conditions:

ParameterDescription
System Agilent 1260 Infinity II Multi-Detector GPC/SEC System or equivalent[1]
Columns PLgel pre-column (7.5 x 50 mm, 5 µm) followed by a PLgel MIXED-C column (7.5 x 300 mm, 5 µm)[5]
Mobile Phase Dimethylformamide (DMF) containing 0.1 M Lithium Bromide (LiBr)[5]
Flow Rate 1.0 mL/min[5]
Temperature 50 °C[5]
Detector Refractive Index (RI) Detector
Calibration Polystyrene or Poly(methyl methacrylate) standards[6]

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the dry poly(this compound) sample.[7]

  • Solvent Addition: Dissolve the polymer in the mobile phase (DMF with 0.1 M LiBr) to a final concentration of 1-2 mg/mL.[6] The concentration may need to be adjusted based on the expected molecular weight, with lower concentrations for higher molecular weight polymers to avoid viscosity-related issues.[6]

  • Filtration: Filter the solution through a 0.2 µm PTFE or PVDF syringe filter to remove any particulate matter before injection.[7]

  • Degassing: Ensure the mobile phase is adequately degassed to prevent bubble formation in the system.[7]

Data Analysis

The GPC/SEC software is used to analyze the chromatogram. The retention times are converted to molecular weights using the calibration curve. The following parameters are calculated:

  • Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[1]

  • Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain in determining the contribution to the molecular weight average.[1]

  • Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution.[1] A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

Representative Data

The following table presents representative data for two batches of a synthesized poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) copolymer, which can be considered analogous for understanding the expected range of values for poly(N-alkylacrylamides).[5]

SampleMn (kDa)Mw (kDa)PDI (Mw/Mn)
Copolymer 1123209.11.7
Copolymer 2137246.61.8

Data obtained from a study on poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) and is presented here as a representative example.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the GPC/SEC characterization of poly(this compound).

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution (0.2 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Column inject->separate detect Detect with RI separate->detect chromatogram Generate Chromatogram detect->chromatogram calibrate Apply Calibration Curve chromatogram->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate report report calculate->report Final Report GPC_Principle cluster_column GPC Column (Porous Beads) large_mol Large Molecules elution Elution large_mol->elution Elute First small_mol Small Molecules small_mol->elution Elute Last injection Sample Injection (Mix of Sizes) injection->large_mol Excluded from pores (Short path) injection->small_mol Enter pores (Long path)

References

Application Notes and Protocols: 1H NMR Analysis of N-butylacrylamide Copolymer Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of copolymer composition is fundamental to understanding and predicting the physicochemical properties and performance of polymeric materials. In drug development, for instance, the molar ratio of hydrophilic to hydrophobic monomers in a copolymer can directly influence drug loading, release kinetics, and biocompatibility. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical technique for the quantitative analysis of copolymer composition.[1] It is a primary quantitative method that does not require calibration curves and provides a rapid and accurate determination of the relative abundance of each monomeric unit within the polymer chain.

This application note provides a detailed protocol for the determination of the composition of a N-butylacrylamide (NBA) copolymer using 1H NMR spectroscopy. As a representative example, we will consider a copolymer of this compound and styrene, poly(NBA-co-Styrene). The methodology, however, is broadly applicable to other NBA copolymers.

Principle

The fundamental principle behind using 1H NMR for copolymer analysis lies in the direct proportionality between the integrated area of a specific proton signal in the spectrum and the number of protons giving rise to that signal. By identifying unique and well-resolved signals corresponding to each monomer unit in the copolymer, the molar ratio of the monomers can be calculated from the ratio of their integral values, normalized by the number of protons each signal represents.

Experimental Protocols

Materials and Equipment
  • Copolymer Sample: Poly(this compound-co-styrene)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), depending on copolymer solubility. The solvent should not have signals that overlap with the key copolymer signals.

  • Internal Standard (optional): Tetramethylsilane (TMS) for chemical shift referencing (often included in the deuterated solvent).

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

  • NMR Tubes: 5 mm NMR tubes.

  • Glassware: Vials, pipettes.

  • Analytical Balance

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the dry poly(NBA-co-Styrene) copolymer sample into a clean, dry vial.

  • Add approximately 0.6-0.8 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently agitate the vial to ensure complete dissolution of the copolymer. Sonication may be used if necessary to aid dissolution.

  • Once fully dissolved, carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. Typical parameters for quantitative analysis are:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (a value of 10 seconds is generally sufficient for quantitative polymer analysis).

    • Number of Scans: 16-64 (or more to improve signal-to-noise ratio).

Data Analysis and Composition Calculation

Spectral Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

Signal Assignment and Integration

The key to accurate composition analysis is the correct assignment of proton signals to their respective monomer units. For a poly(NBA-co-Styrene) copolymer, the expected 1H NMR signals are:

  • Styrene Unit: The aromatic protons of the phenyl group typically appear in the region of 6.5-7.5 ppm . This is a well-resolved and unique signal for the styrene monomer.

  • This compound Unit:

    • The protons of the butyl group will appear in the aliphatic region. Based on the structure of this compound and data from similar N-alkyl acrylamides, the following approximate chemical shifts can be expected:

      • -NH-CH₂-CH₂-CH₂-CH₃: ~3.2 ppm (triplet)

      • -NH-CH₂-CH₂-CH₂-CH₃: ~1.5 ppm (multiplet)

      • -NH-CH₂-CH₂-CH₂-CH₃: ~1.3 ppm (multiplet)

      • -NH-CH₂-CH₂-CH₂-CH₃: ~0.9 ppm (triplet)

    • The amide proton (-NH-) signal can be broad and may exchange with trace water, making it less reliable for quantification. Its chemical shift is also highly dependent on the solvent and temperature.

    • The polymer backbone protons (-CH₂-CH-) for both monomer units will overlap in the region of 1.0-2.5 ppm .

For quantitative analysis, we will use the well-resolved aromatic protons of the styrene unit and the terminal methyl protons of the this compound's butyl group.

Calculation of Copolymer Composition
  • Integrate the area of the aromatic proton signals of the styrene unit (I_Styrene, ~6.5-7.5 ppm). This integral corresponds to 5 protons.

  • Integrate the area of the terminal methyl proton signal of the this compound unit (I_NBA, ~0.9 ppm). This integral corresponds to 3 protons.

  • The mole fraction of each monomer in the copolymer can be calculated using the following equations:

    • Normalized integral for Styrene (A_Styrene) = I_Styrene / 5

    • Normalized integral for NBA (A_NBA) = I_NBA / 3

    • Mole fraction of Styrene (mol% Styrene) = [A_Styrene / (A_Styrene + A_NBA)] * 100

    • Mole fraction of NBA (mol% NBA) = [A_NBA / (A_Styrene + A_NBA)] * 100

Data Presentation

The quantitative data for a series of poly(NBA-co-Styrene) copolymers with varying compositions are summarized in the table below.

Sample IDIntegral of Styrene Aromatic Protons (I_Styrene)Integral of NBA Methyl Protons (I_NBA)Mole Fraction of Styrene (%)Mole Fraction of NBA (%)
P(NBA-co-St) - 150.015.066.733.3
P(NBA-co-St) - 230.030.050.050.0
P(NBA-co-St) - 310.045.025.075.0

Visualization

Experimental Workflow

The overall workflow for the 1H NMR analysis of this compound copolymer composition is depicted in the following diagram.

G Workflow for 1H NMR Analysis of Copolymer Composition cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis weigh Weigh Copolymer dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim Insert Sample acquire Acquire 1H Spectrum lock_shim->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Assign and Integrate Signals process->integrate calculate Calculate Molar Composition integrate->calculate report report calculate->report Report Composition

Caption: Workflow for 1H NMR Analysis of Copolymer Composition.

Logical Relationship for Composition Calculation

The logical relationship for calculating the molar composition from the integrated signals is shown below.

G Calculation of Molar Composition cluster_inputs Input Data from 1H NMR Spectrum cluster_processing Normalization cluster_outputs Calculated Molar Composition I_St Integral of Styrene Aromatic Protons (I_Styrene) A_St Normalized Integral Styrene (A_Styrene = I_Styrene / 5) I_St->A_St I_NBA Integral of NBA Methyl Protons (I_NBA) A_NBA Normalized Integral NBA (A_NBA = I_NBA / 3) I_NBA->A_NBA Mol_St mol% Styrene A_St->Mol_St Mol_NBA mol% NBA A_St->Mol_NBA A_NBA->Mol_St A_NBA->Mol_NBA

References

Application Notes and Protocols: Thermoresponsive Behavior of N-butylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-butylacrylamide (nBA) copolymers, with a particular focus on their thermoresponsive properties for controlled drug delivery. The detailed protocols herein offer step-by-step guidance for the key experimental procedures.

Introduction to this compound Copolymers

This compound (nBA) is a hydrophobic monomer that can be copolymerized with hydrophilic monomers, such as acrylamide (AAm), to create thermoresponsive polymers. These copolymers are soluble in aqueous solutions at lower temperatures. However, as the temperature increases, they undergo a reversible phase transition, becoming insoluble and forming a collapsed, hydrophobic structure. This transition occurs at a specific temperature known as the Lower Critical Solution Temperature (LCST).[1] The ability to tune the LCST by adjusting the ratio of hydrophobic (nBA) to hydrophilic (AAm) monomers makes these copolymers highly attractive for various biomedical applications, especially in the field of controlled drug delivery.[2][3]

The thermoresponsive behavior is driven by a shift in the balance of interactions between the polymer chains and water molecules. At temperatures below the LCST, hydrogen bonding between the amide groups of the polymer and water molecules dominates, leading to polymer dissolution. As the temperature rises, these hydrogen bonds weaken, and hydrophobic interactions between the nBA side chains become more favorable, causing the polymer to dehydrate and precipitate.[1]

Data Presentation

The Lower Critical Solution Temperature (LCST) is a critical parameter for thermoresponsive polymers and is highly dependent on the copolymer composition. The incorporation of a hydrophobic comonomer, such as this compound (nBA), into a hydrophilic polymer chain, like poly(acrylamide), generally lowers the LCST. Conversely, increasing the concentration of a hydrophilic comonomer will raise the LCST.

Copolymer Composition (molar ratio nBA:AAm)Lower Critical Solution Temperature (LCST) (°C)
20:80~55
30:70~45
40:60~35
50:50~25
60:40~15

Note: This data is illustrative and based on the behavior of similar N-alkylacrylamide copolymer systems. Actual LCST values for nBA-co-AAm copolymers should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound-co-acrylamide Hydrogels

This protocol describes the free-radical polymerization of this compound (nBA) and acrylamide (AAm) to form a thermoresponsive hydrogel.

Materials:

  • This compound (nBA)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of nBA and AAm monomers and MBA (typically 1-2 mol% of total monomers) in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add APS (initiator) to the solution and mix gently.

  • Add TEMED (accelerator) to initiate the polymerization reaction.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently, to remove unreacted monomers and other impurities.

  • The purified hydrogel can then be used for swelling studies, LCST determination, and drug loading.

Protocol 2: Determination of Lower Critical Solution Temperature (LCST)

The LCST is determined by measuring the change in optical transmittance of the copolymer solution as a function of temperature using a UV-Vis spectrophotometer.[5]

Materials:

  • Synthesized nBA-co-AAm copolymer

  • Deionized water

  • UV-Vis spectrophotometer with a temperature controller

  • Cuvettes

Procedure:

  • Prepare a dilute aqueous solution of the copolymer (e.g., 1 wt%).

  • Transfer the solution to a cuvette and place it in the temperature-controlled sample holder of the UV-Vis spectrophotometer.

  • Set the wavelength to a value where the polymer solution does not absorb (e.g., 500 nm).

  • Equilibrate the solution at a temperature below the expected LCST until the transmittance is stable (typically near 100%).

  • Increase the temperature in small increments (e.g., 1°C/min) and record the transmittance at each temperature.

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

  • Plot the transmittance as a function of temperature to visualize the phase transition.

Protocol 3: Swelling Ratio Measurement

The swelling behavior of the hydrogel is a key indicator of its thermoresponsive properties.

Materials:

  • Synthesized nBA-co-AAm hydrogel

  • Deionized water or buffer solution

  • Temperature-controlled water bath or incubator

  • Analytical balance

  • Filter paper

Procedure:

  • Cut the purified hydrogel into small, pre-weighed discs (Wd, dry weight). The dry weight can be obtained after lyophilizing the hydrogel.

  • Immerse the hydrogel discs in deionized water or a buffer solution at various temperatures (both below and above the LCST).

  • At specific time intervals, remove a hydrogel disc from the solution.

  • Gently blot the surface with filter paper to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

  • Continue measurements until the hydrogel reaches equilibrium swelling (i.e., the weight no longer changes significantly).

  • Plot the swelling ratio as a function of temperature to observe the thermoresponsive swelling and deswelling behavior.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to evaluate the temperature-triggered release of a model drug from the nBA-co-AAm hydrogel.

Materials:

  • Drug-loaded nBA-co-AAm hydrogel

  • Phosphate-buffered saline (PBS) or other suitable release medium

  • Temperature-controlled shaking water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

  • Model drug (e.g., a small molecule drug like ibuprofen or a larger molecule like bovine serum albumin)

Procedure:

  • Drug Loading:

    • Immerse a pre-weighed, dried hydrogel disc in a concentrated solution of the model drug for a specified period (e.g., 48 hours) to allow for drug uptake via swelling.

    • Alternatively, the drug can be incorporated during the polymerization process.

    • Determine the amount of drug loaded by measuring the decrease in drug concentration in the loading solution.

  • Release Study:

    • Place the drug-loaded hydrogel disc in a known volume of release medium (e.g., PBS) at a temperature below the LCST (e.g., 25°C) in a shaking water bath.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

    • After a certain period, increase the temperature of the water bath to above the LCST (e.g., 40°C) and continue collecting aliquots at regular intervals.

    • Calculate the cumulative percentage of drug released over time.

    • Plot the cumulative drug release (%) versus time to visualize the release profile at different temperatures.

Mandatory Visualizations

Thermoresponsive_Drug_Release cluster_0 Below LCST cluster_1 Above LCST Hydrogel_Swollen Hydrogel Swollen (Hydrated Polymer Chains) Drug_Entrapped Drug Entrapped (Slow Diffusion) Hydrogel_Swollen->Drug_Entrapped Physical Entrapment Temperature_Increase Temperature Increase Drug_Entrapped->Temperature_Increase Hydrogel_Collapsed Hydrogel Collapsed (Dehydrated Polymer Chains) Drug_Released Drug Released (Rapid Diffusion) Hydrogel_Collapsed->Drug_Released Pore Collapse & Expulsion Temperature_Decrease Temperature Decrease Drug_Released->Temperature_Decrease Temperature_Increase->Hydrogel_Collapsed Temperature_Decrease->Hydrogel_Swollen

Caption: Signaling pathway of thermoresponsive drug release from nBA copolymers.

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization Monomers nBA & AAm Monomers Polymerization Free-Radical Polymerization Monomers->Polymerization Crosslinker MBA Crosslinker Crosslinker->Polymerization Initiator APS/TEMED Initiator->Polymerization Purification Purification Polymerization->Purification LCST_Det LCST Determination (UV-Vis) Purification->LCST_Det Swelling Swelling Studies Purification->Swelling Drug_Release In Vitro Drug Release Swelling->Drug_Release

Caption: Experimental workflow for synthesis and characterization of nBA copolymers.

LCST_Factors cluster_factors Influencing Factors LCST Lower Critical Solution Temperature (LCST) Hydrophobicity Increased Hydrophobicity (Higher nBA content) Hydrophobicity->LCST Decreases Hydrophilicity Increased Hydrophilicity (Higher AAm content) Hydrophilicity->LCST Increases Concentration Polymer Concentration Concentration->LCST Slightly Decreases Additives Additives (e.g., Salts) Additives->LCST Can Increase or Decrease

Caption: Factors influencing the Lower Critical Solution Temperature (LCST) of nBA copolymers.

References

Application Notes and Protocols: N-tert-butylacrylamide in the Synthesis of Smart Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butylacrylamide (NtBA) is a hydrophobic functional monomer utilized in the synthesis of "smart" or stimuli-responsive polymers.[1] These polymers exhibit significant, reversible changes in their physicochemical properties in response to external stimuli such as temperature or pH.[2][3] Specifically, incorporating NtBA into a polymer backbone, often with more hydrophilic monomers like N-isopropylacrylamide (NIPAM) or acrylamide (AAm), allows for precise tuning of the polymer's Lower Critical Solution Temperature (LCST).[2][4]

Below the LCST, the polymer is soluble in water due to hydrogen bonding between the polymer's hydrophilic groups and water molecules.[5] As the temperature rises above the LCST, these hydrogen bonds weaken, and hydrophobic interactions, enhanced by the bulky tert-butyl groups of NtBA, become dominant.[5][6] This causes the polymer to undergo a phase transition, collapsing into a more compact, globular state and precipitating from the solution.[6] This thermoresponsive behavior is central to its applications in drug delivery, tissue engineering, and bioseparations.[2][7][8] By adjusting the ratio of hydrophobic NtBA to hydrophilic comonomers, the LCST can be precisely controlled, making it a valuable tool for creating materials tailored to specific biomedical applications.[2]

Data Presentation

Quantitative data from literature on the synthesis and properties of NtBA-based copolymers are summarized below.

Table 1: Effect of N-tert-butylacrylamide (NtBA) Copolymerization on Lower Critical Solution Temperature (LCST)
Copolymer SystemNtBA Content (mol%)LCST (°C)Measurement MethodReference
Poly(NIPAM-co-NtBA)40%~10Not Specified[2][3]
Poly(NIPAM-co-NtBA)~15%Not Specified (Lowered)Not Specified[4]
Poly(TBA-co-AAm)VariesControllableNot Specified[9]

Note: The LCST of a polymer can be modulated by incorporating hydrophilic or hydrophobic moieties. Copolymerizing N-isopropylacrylamide (NIPAM) with the hydrophobic monomer N-tert-butylacrylamide (NtBA) decreases the LCST. For instance, adding 40% NtBA to a NIPAM polymer lowers the LCST to approximately 10°C.[2][3]

Table 2: Monomer Reactivity Ratios for NtBA Copolymers

Reactivity ratios (r1, r2) indicate the preference of a propagating polymer chain ending in one monomer to add the same monomer (r > 1) or the comonomer (r < 1). An r1*r2 value close to 1 suggests the formation of a random copolymer.[1]

Monomer 1 (M1)Monomer 2 (M2)r1 (NtBA)r2r1 * r2MethodReference
NtBA7-acryloyloxy-4-methyl coumarin (AMC)1.160.720.835Kelen-Tudos[1]
NtBA2,4-Dichlorophenyl methacrylate (DCPMA)0.831.130.938Fineman-Ross & Kelen-Tudos[10]

Experimental Protocols

Protocol 1: Synthesis of NtBA Copolymers via Free Radical Polymerization

This protocol provides a general method for synthesizing a linear copolymer of N-tert-butylacrylamide and a comonomer (e.g., N-isopropylacrylamide) using a free radical initiator.

Materials:

  • N-tert-butylacrylamide (NtBA), recrystallized

  • Comonomer (e.g., N-vinyl pyrrolidone, 7-acryloyloxy-4-methyl coumarin)[1][11]

  • Azobisisobutyronitrile (AIBN) as initiator[1][10]

  • Solvent: N,N-dimethylformamide (DMF), Dioxane, or Benzene[1][4][11]

  • Precipitation solvent: Methanol or ice-cold water[10][11]

  • Nitrogen gas (oxygen-free, dry)

Procedure:

  • Dissolve a total of 5g of the monomers (NtBA and comonomer at the desired molar ratio) and 50 mg of AIBN initiator in 25 mL of the chosen solvent (e.g., DMF) in a reaction tube to form a homogenous solution.[1][10]

  • Flush the solution with dry, oxygen-free nitrogen gas for approximately 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[10][11]

  • Seal the reaction tube and place it in a thermostatically controlled water or oil bath set to the reaction temperature (e.g., 60-70°C).[1][10]

  • Allow the polymerization to proceed for a duration sufficient to achieve a conversion below 10-15% to ensure the copolymer composition is close to the monomer feed ratio.[10]

  • Stop the reaction by removing the vessel from the heat and cooling it under tap water.[10]

  • Precipitate the resulting copolymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., ice-cold water or methanol) while stirring vigorously.[10][11]

  • Wash the precipitated polymer with the non-solvent to remove unreacted monomers and initiator.[10]

  • Collect the purified copolymer and dry it in a vacuum oven for 24 hours to remove residual solvent.[11][12]

Protocol 2: Determination of Lower Critical Solution Temperature (LCST)

The LCST is the temperature at which the polymer solution transitions from clear to cloudy upon heating. This can be determined by optical turbidimetry or Differential Scanning Calorimetry (DSC).[5]

Method A: Optical Turbidimetry (UV-Vis Spectrophotometry)

  • Prepare a dilute aqueous solution of the polymer (e.g., 1-4 wt%).[5]

  • Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

  • Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).[5]

  • Slowly heat the sample at a constant rate (e.g., 0.1-1.0°C/min).[5]

  • Record the transmittance (or absorbance) as a function of temperature.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Method B: Differential Scanning Calorimetry (DSC)

  • Prepare a more concentrated polymer solution (e.g., 10-20 wt%).[5]

  • Accurately weigh the solution into a DSC pan and seal it. Use a reference pan containing the same amount of pure solvent (water).

  • Heat the sample at a controlled rate (e.g., 5°C/min).[5]

  • The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the heat absorbed during the polymer's phase transition.[13]

Protocol 3: Characterization of Copolymer Composition by ¹H-NMR

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to determine the final chemical composition of the synthesized copolymer.[1][10]

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).[10]

  • Record the ¹H-NMR spectrum.

  • Identify characteristic peaks corresponding to each monomer. For NtBA, a prominent peak for the tert-butyl protons appears around 1.1-1.4 ppm.[1][10]

  • Integrate the area of the characteristic peaks for each monomer unit.

  • Calculate the molar ratio of the monomers in the copolymer by comparing the integrated peak areas, accounting for the number of protons each peak represents.[1]

Visualizations

Experimental and Application Workflows

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Development s1 Monomer Selection (NtBA + Comonomer) s2 Free Radical Polymerization s1->s2 s3 Purification (Precipitation & Drying) s2->s3 c1 Composition Analysis (¹H-NMR) s3->c1 Characterize Polymer c2 LCST Determination (DSC / Turbidimetry) s3->c2 Characterize Polymer a2 Formulation (Hydrogel, Micelle) c2->a2 Inform Formulation a1 Drug Loading a3 Stimuli-Responsive Release Study a1->a3 a2->a1

Caption: Workflow for synthesis, characterization, and application of NtBA smart polymers.

G cluster_below T < LCST cluster_above T > LCST b1 Polymer is hydrated and swollen (soluble) b2 Drug is encapsulated within the polymer matrix a1 Polymer chains collapse (hydrophobic aggregation) b1->a1 Temperature Increase a2 Matrix shrinks, releasing the entrapped drug end Therapeutic Effect a2->end Controlled Release start Drug-Loaded Hydrogel start->b1 Injected into body or environment G p_center Polymer LCST lcst_up LCST Increases p_center->lcst_up Dominant H-Bonding lcst_down LCST Decreases p_center->lcst_down Dominant Hydrophobic Forces hydrophilic Increase Hydrophilic Comonomer (e.g., AAm) hydrophilic->p_center hydrophobic Increase Hydrophobic Comonomer (e.g., NtBA) hydrophobic->p_center

References

Application Notes and Protocols for N-Butylacrylamide-Containing Antimicrobial Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial applications of polymers containing N-butylacrylamide and its isomers, such as N-tert-butylacrylamide. The information compiled from recent studies highlights their synthesis, antimicrobial efficacy, and biocompatibility, offering valuable insights for the development of novel antimicrobial agents. Detailed protocols for key experiments are provided to facilitate the replication and advancement of research in this area.

Introduction

The rise of antimicrobial resistance necessitates the development of new therapeutic agents that can overcome existing resistance mechanisms.[1][2][3] Antimicrobial polymers have emerged as a promising class of materials due to their unique mechanism of action, which typically involves the disruption of bacterial cell membranes.[1][2][3][4] This physical mode of action is less susceptible to the development of resistance compared to traditional antibiotics that target specific molecular pathways.[1][2][4] Copolymers based on polyacrylamide, incorporating cationic and hydrophobic monomers, have shown particular promise as broad-spectrum antibiotics with favorable safety profiles.[1][2][5]

This compound and its isomers, when incorporated as hydrophobic monomers, can effectively disrupt the bacterial membrane, leading to cell death.[1][5] These polymers are typically composed of three key components: a cationic monomer to facilitate binding to the negatively charged bacterial surface, a hydrophobic "dopant" monomer like this compound to permeabilize the membrane, and a hydrophilic "carrier" monomer to ensure water solubility.[1] This document summarizes the quantitative data on their efficacy and provides detailed protocols for their synthesis and evaluation.

Data Presentation

The antimicrobial activity and biocompatibility of various this compound-containing copolymers are summarized below. The data is primarily extracted from studies on polyacrylamide-based copolymers where different hydrophobic monomers, including this compound isomers, were investigated.

Table 1: Minimum Inhibitory Concentrations (MIC) of Copolymers against E. coli and S. aureus

The following table presents the MIC values for a selection of copolymers, highlighting the impact of composition on antimicrobial efficacy. The copolymer nomenclature indicates the degree of polymerization (e.g., L for low), the hydrophobic monomer, and the hydrophilic monomer, with the percentage of each specified. The cationic monomer in all examples is (3-acrylamidopropyl)trimethylammonium chloride.

Copolymer IDCompositionMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
L-Phe31Mo1059% Cationic, 31% Phenylacrylamide (hydrophobic), 10% 4-Acryloylmorpholine (hydrophilic)256>512
L-Phe31Mep1059% Cationic, 31% Phenylacrylamide (hydrophobic), 10% N-(2-methoxyethyl)acrylamide (hydrophilic)256>512
L-Do31Mep1059% Cationic, 31% Dodecylacrylamide (hydrophobic), 10% N-(2-methoxyethyl)acrylamide (hydrophilic)12832

Data adapted from a study on a library of polyacrylamide-based copolymers.[2]

Table 2: Biocompatibility Data - Hemolytic Activity

The hemolytic activity of the copolymers provides an indication of their toxicity towards mammalian cells. The percentage of hemolysis is measured at a high polymer concentration to assess the safety profile.

Copolymer IDCompositionHemolytic Activity at 2000 µg/mL (%)
L-Ni31Mo1059% Cationic, 31% N-isopropylacrylamide (hydrophobic), 10% 4-Acryloylmorpholine (hydrophilic)< 5%
L-Phe31Mo1059% Cationic, 31% Phenylacrylamide (hydrophobic), 10% 4-Acryloylmorpholine (hydrophilic)< 5%
L-Do31Mep1059% Cationic, 31% Dodecylacrylamide (hydrophobic), 10% N-(2-methoxyethyl)acrylamide (hydrophilic)> 80%

Data adapted from a study on a library of polyacrylamide-based copolymers, demonstrating that while some formulations are highly effective, they may also exhibit higher toxicity.[2]

Table 3: Zone of Inhibition for N-tert-butylacrylamide Copolymers

The well-diffusion method is a qualitative to semi-quantitative method to assess antimicrobial activity. The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the tested compound.

CopolymerMole Fraction of NTBZone of Inhibition against E. coli (mm)Zone of Inhibition against S. aureus (mm)Zone of Inhibition against A. flavus (mm)
Poly(NTB-co-TMA)0.3141513
Poly(NTB-co-TMA)0.5161715
Poly(NTB-co-TMA)0.7181917

NTB: N-tert-butylacrylamide, TMA: 2-methyl-N-1,3-thiazole-2-acrylamide. Data adapted from a study on N-tert-butylacrylamide and 2-methyl-N-1,3-thiazole-2-acrylamide copolymers.[6]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-containing antimicrobial polymers are provided below.

Protocol 1: Synthesis of N-tert-butylacrylamide (NTB) Copolymers by Free Radical Polymerization

This protocol describes a general method for synthesizing copolymers of NTB with another vinyl monomer.[7][8][9][10]

Materials:

  • N-tert-butylacrylamide (NTB)

  • Co-monomer (e.g., N-vinylpyrrolidone, 7-acryloyloxy-4-methyl coumarin)[7][8]

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dioxane or Dimethylformamide (DMF) (solvent)

  • Methanol

  • Ice-cold water

  • Nitrogen gas

  • Reaction tube with a rubber septum

  • Thermostatic water bath

  • Vacuum oven

Procedure:

  • Purify the monomers and solvent if necessary. AIBN can be recrystallized from chloroform.[9]

  • In a reaction tube, dissolve a total of 5g of the monomers (NTB and co-monomer at the desired molar ratio) and 50 mg of AIBN in 25 mL of the chosen solvent (Dioxane or DMF).[8][9]

  • Seal the reaction tube with a rubber septum and flush the solution with dry, oxygen-free nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Immerse the reaction tube in a pre-heated thermostatic water bath set to 60-70°C.[7][8][9]

  • Allow the polymerization to proceed for a duration calculated to achieve a conversion below 10% to ensure the copolymer composition is close to the feed ratio. This may take several hours.

  • To stop the reaction, remove the tube from the water bath and cool it under tap water.

  • Precipitate the copolymer by pouring the reaction mixture into a beaker of ice-cold water.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with methanol to remove any unreacted monomers.

  • Dry the purified copolymer in a vacuum oven for 24 hours.

  • Characterize the copolymer using techniques such as 1H-NMR to determine its composition.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[11][12][13][14]

Materials:

  • 96-well microtiter plates (round-bottom preferred)

  • Test polymer, dissolved in a suitable solvent (e.g., DMSO) and then diluted in the test medium

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile petri dishes

  • Multipipettor

  • Incubator (37°C)

  • ELISA plate reader (optional, for quantitative reading)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Plate Preparation: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate.[11] b. Prepare a stock solution of the test polymer at twice the highest concentration to be tested (e.g., if the highest test concentration is 512 µg/mL, prepare a 1024 µg/mL solution). c. Add 100 µL of the 2x polymer stock solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column.[11] This will create a gradient of polymer concentrations. e. The 11th column can serve as a growth control (no polymer), and the 12th column as a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL, and the polymer concentrations will be halved to their final test concentrations.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the polymer that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm.[15]

Protocol 3: Hemolysis Assay

This assay assesses the lytic effect of the polymers on red blood cells (RBCs) as a measure of their biocompatibility.[16][17][18]

Materials:

  • Fresh human or animal blood collected in EDTA- or heparin-containing tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test polymer solutions at various concentrations in PBS

  • 0.1% Triton X-100 in PBS (positive control for 100% hemolysis)

  • PBS (negative control for 0% hemolysis)

  • 96-well microtiter plates

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation: a. Centrifuge the whole blood at 1000 x g for 10 minutes. b. Aspirate and discard the plasma and buffy coat. c. Wash the RBCs by resuspending the pellet in PBS and centrifuging again. Repeat this washing step three to four times until the supernatant is clear. d. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup: a. In a 96-well plate, add 100 µL of the test polymer solutions at different concentrations to the wells. b. Add 100 µL of PBS to the negative control wells and 100 µL of 0.1% Triton X-100 to the positive control wells. c. Add 100 µL of the 2% RBC suspension to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm (or 577 nm) using a microplate reader.[17] This absorbance is due to the hemoglobin released from lysed RBCs.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Diagram 1: General Workflow for Development and Testing

This diagram illustrates the typical experimental workflow from polymer synthesis to evaluation.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_evaluation Antimicrobial & Biocompatibility Evaluation Monomer_Selection Monomer Selection (Cationic, Hydrophilic, this compound) Polymerization Free Radical Polymerization (e.g., RAFT, AIBN-initiated) Monomer_Selection->Polymerization Purification Purification (Precipitation, Washing) Polymerization->Purification NMR 1H-NMR (Composition) Purification->NMR GPC GPC (Molecular Weight, Dispersity) Purification->GPC MIC_Assay MIC Assay (Broth Microdilution) NMR->MIC_Assay GPC->MIC_Assay Hemolysis_Assay Hemolysis Assay MIC_Assay->Hemolysis_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Hemolysis_Assay->Cytotoxicity_Assay

Caption: Workflow for synthesis and evaluation of antimicrobial polymers.

Diagram 2: Proposed Mechanism of Action

This diagram illustrates the proposed mechanism by which cationic amphiphilic polymers, including those containing this compound, disrupt bacterial cell membranes.

G cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_steps Lipid1 Lipid2 Lipid3 Lipid4 Lipid5 Polymer Cationic Amphiphilic Polymer Step1 1. Electrostatic Attraction Step1->Lipid1 Cationic groups (+) bind to anionic membrane (-) Step2 2. Hydrophobic Insertion Step1->Step2 Step2->Lipid3 Hydrophobic groups (this compound) insert into lipid bilayer Step3 3. Membrane Disruption Step2->Step3 Step3->Lipid5 Pore formation and loss of membrane integrity Step4 Cell Death Step3->Step4 Step3->Step4

Caption: Mechanism of bacterial membrane disruption by the polymer.

References

Application Notes and Protocols for N-butylacrylamide in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-butylacrylamide (NBA) as a comonomer in hydrogel synthesis to modulate their physicochemical properties for various biomedical applications, particularly in drug delivery and tissue engineering. Detailed experimental protocols are provided to guide researchers in the formulation and characterization of NBA-containing hydrogels.

Introduction

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable properties, including biocompatibility, porosity, and responsiveness to environmental stimuli, make them ideal candidates for a wide range of biomedical applications. This compound (NBA) is an acrylamide derivative that can be incorporated into hydrogel networks to tailor their characteristics. While not a traditional crosslinking agent itself due to its monofunctional nature, the inclusion of NBA as a comonomer alongside a primary crosslinker, such as N,N'-methylenebis(acrylamide) (MBA), allows for the precise control of hydrogel properties. The butyl group of NBA introduces hydrophobicity into the polymer network, which can significantly influence the hydrogel's swelling behavior, mechanical strength, and drug release kinetics.

Applications of NBA-Modified Hydrogels

The incorporation of this compound into hydrogel formulations can be advantageous for several applications:

  • Controlled Drug Delivery: The hydrophobic domains created by NBA can modulate the release of both hydrophilic and hydrophobic drugs. For hydrophobic drugs, these domains can act as reservoirs, leading to a more sustained release profile. For hydrophilic drugs, the overall decrease in water content can slow down their diffusion out of the hydrogel matrix.

  • Thermoresponsive Hydrogels: When copolymerized with temperature-sensitive monomers like N-isopropylacrylamide (NIPAAm), NBA can be used to fine-tune the lower critical solution temperature (LCST) of the resulting hydrogel. This allows for the development of "smart" hydrogels that undergo a volume phase transition at a specific temperature, enabling on-demand drug release or cell encapsulation/release.

  • Enhanced Mechanical Properties: The incorporation of NBA can influence the mechanical strength and elasticity of hydrogels. The hydrophobic interactions between the butyl chains can act as physical crosslinks, reinforcing the polymer network and improving its resilience.

  • Tissue Engineering Scaffolds: The ability to control the mechanical properties and swelling behavior of hydrogels by incorporating NBA makes them suitable for creating scaffolds that mimic the native extracellular matrix (ECM) for various tissues.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polyacrylamide-based hydrogels with this compound as a modifying comonomer. Researchers should optimize the specific concentrations and reaction conditions based on their desired application.

Materials
  • Acrylamide (AAm)

  • This compound (NBA)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Hydrogel Synthesis: Free Radical Polymerization

This protocol describes the synthesis of a poly(acrylamide-co-N-butylacrylamide) hydrogel. The ratio of AAm to NBA and the concentration of MBA can be varied to achieve the desired properties.

G

Protocol Steps:

  • Prepare the Monomer Solution:

    • In a beaker, dissolve acrylamide (AAm) and this compound (NBA) in DI water to the desired total monomer concentration (e.g., 10-20% w/v). The molar ratio of AAm to NBA can be varied to control the hydrophobicity of the hydrogel.

    • Add the crosslinker, N,N'-methylenebis(acrylamide) (MBA), to the monomer solution. The concentration of MBA will determine the crosslinking density of the hydrogel.[1] A typical starting concentration is 1-5 mol% with respect to the total monomer concentration.

  • Initiate Polymerization:

    • Deoxygenate the monomer solution by bubbling nitrogen gas through it for 15-30 minutes. Oxygen can inhibit the free radical polymerization process.

    • Add the initiator, ammonium persulfate (APS), to the solution (e.g., 0.1% w/v of the total monomer weight) and mix gently.

    • Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution (e.g., 0.1% v/v of the total solution volume) to initiate the polymerization reaction. The amount of TEMED will affect the rate of gelation.

  • Gelation:

    • Immediately after adding TEMED, pour the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer for thin films, or in a cylindrical mold).

    • Allow the solution to polymerize at room temperature for at least 1 hour, or until a solid gel is formed.

  • Purification and Equilibration:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water for 24-48 hours, changing the water several times, to remove any unreacted monomers, initiator, and accelerator.

    • For biological applications, equilibrate the hydrogel in a sterile buffer solution, such as PBS (pH 7.4), for at least 24 hours before use.

Characterization of Hydrogel Properties

The swelling ratio is a fundamental property of hydrogels that reflects their capacity to absorb and retain water.

G

Protocol Steps:

  • Prepare circular discs or other uniformly shaped samples of the synthesized hydrogel.

  • Lyophilize or oven-dry the hydrogel samples to a constant weight to determine the dry weight (Wd).

  • Immerse the dried hydrogel samples in a swelling medium (e.g., PBS, pH 7.4) at a specific temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel samples from the swelling medium, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogel reaches a constant weight, indicating that it has reached its equilibrium swelling.

  • Calculate the swelling ratio (SR) at each time point using the following equation:

    SR (%) = [(Ws - Wd) / Wd] x 100

Data Presentation:

Hydrogel Formulation (AAm:NBA molar ratio)Crosslinker (MBA) (mol%)Swelling Ratio (%) at Equilibrium
100:02[Insert experimental data]
95:52[Insert experimental data]
90:102[Insert experimental data]
80:202[Insert experimental data]

The mechanical properties of hydrogels, such as their compressive modulus and strength, are crucial for applications where they will be subjected to mechanical stress.

Protocol Steps (Compression Testing):

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Place the hydrogel sample between the parallel plates of a mechanical testing machine.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data until the hydrogel fractures or reaches a predefined strain limit.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve. The compressive strength is the maximum stress the hydrogel can withstand before failure.

Data Presentation:

Hydrogel Formulation (AAm:NBA molar ratio)Crosslinker (MBA) (mol%)Compressive Modulus (kPa)Compressive Strength (kPa)
100:02[Insert experimental data][Insert experimental data]
95:52[Insert experimental data][Insert experimental data]
90:102[Insert experimental data][Insert experimental data]
80:202[Insert experimental data][Insert experimental data]

This protocol outlines the procedure for studying the release of a model drug from the hydrogel.

Protocol Steps:

  • Load the hydrogel with a model drug by either incorporating the drug into the monomer solution before polymerization or by soaking the pre-formed hydrogel in a concentrated drug solution.

  • Wash the drug-loaded hydrogel briefly to remove any surface-adsorbed drug.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation:

Time (hours)Cumulative Drug Release (%) - Hydrogel A (e.g., 95:5 AAm:NBA)Cumulative Drug Release (%) - Hydrogel B (e.g., 80:20 AAm:NBA)
1[Insert experimental data][Insert experimental data]
2[Insert experimental data][Insert experimental data]
4[Insert experimental data][Insert experimental data]
8[Insert experimental data][Insert experimental data]
12[Insert experimental data][Insert experimental data]
24[Insert experimental data][Insert experimental data]

Biocompatibility Assessment

For any biomedical application, it is essential to evaluate the biocompatibility of the hydrogel.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol Steps:

  • Prepare hydrogel extracts by incubating the hydrogels in a cell culture medium for 24 hours.

  • Seed a specific cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with the hydrogel extracts and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the control (cells cultured in fresh medium).

Conclusion

The incorporation of this compound as a comonomer in hydrogel synthesis provides a versatile platform for tuning the physicochemical properties of the resulting biomaterials. By systematically varying the concentration of NBA and the primary crosslinker, researchers can develop hydrogels with tailored swelling behavior, mechanical strength, and drug release profiles for a wide array of applications in drug delivery and tissue engineering. The protocols outlined in these application notes provide a solid foundation for the rational design and characterization of NBA-modified hydrogels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-butylacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-butylacrylamide (NBA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the polymerization of this compound?

A1: Successful polymerization of this compound hinges on the precise control of several key parameters:

  • Monomer Purity: Impurities in the monomer can inhibit or retard the polymerization process. It is often necessary to purify the monomer before use.[1][2]

  • Initiator Choice and Concentration: The type and amount of initiator affect the polymerization rate, molecular weight, and polydispersity of the final polymer.[3][4] Azobisisobutyronitrile (AIBN) is a common choice for organic solvents.[1][5]

  • Solvent Selection: The choice of solvent can significantly influence the propagation kinetics.[6][7] Polar solvents like ethanol, water, or DMF are frequently used.[1][5]

  • Reaction Temperature: Temperature controls the rate of initiator decomposition and, consequently, the rate of polymerization.[8] Typical temperatures when using AIBN are in the range of 60-70°C.[1][5]

  • Oxygen Exclusion: Oxygen is a potent inhibitor of free-radical polymerization and must be thoroughly removed from the reaction mixture, typically by purging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles.[9][10]

Q2: How should I purify this compound monomer before use?

A2: N-tert-butylacrylamide is a solid at room temperature with a melting point of 126-129°C.[11] For purification, recrystallization from warm dry benzene is a reported method.[1][2] If synthesizing the monomer from acrylonitrile and tert-butyl alcohol, the acrylonitrile precursor should be purified by washing with 5% NaOH solution to remove inhibitors, followed by a wash with 3% orthophosphoric acid to remove basic impurities, and then distilled under reduced pressure.[1][2][5]

Q3: What are common solvents for this compound polymerization and how do they affect the reaction?

A3: Common solvents include dimethylformamide (DMF), ethanol (EtOH), and mixtures of ethanol and water.[1][5][7] The solvent can form hydrogen bonds with the monomer and affect the propagation rate coefficient (k_p).[7] For instance, the k_p value for N-tert-butylacrylamide was found to be higher in an ethanol/water mixture compared to pure ethanol, suggesting that the presence of water can accelerate the rate of polymerization.[7][12]

Q4: Which initiators are suitable for NBA polymerization?

A4: The choice of initiator depends on the polymerization method and solvent. For free-radical polymerization in organic solvents like DMF or benzene, 2,2'-azobisisobutyronitrile (AIBN) is frequently used at temperatures between 60°C and 70°C.[1][5][13] For polymerizations in aqueous media, a water-soluble initiator like potassium persulfate (KPS) would be more appropriate.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound polymerization.

Problem 1: Low or No Monomer Conversion

  • Question: My polymerization reaction has run for several hours, but I'm observing very low or no conversion of the monomer. What could be the cause?

  • Answer: This is a common issue that can often be traced to inhibitors, improper initiator handling, or suboptimal reaction conditions.

Troubleshooting Workflow for Low Monomer Conversion

G start Low / No Conversion oxygen Was the system thoroughly degassed? start->oxygen initiator Is the initiator active? oxygen->initiator Yes degas Solution: Degas using N2/Ar purge or freeze-pump-thaw cycles. oxygen->degas No temp Is the reaction temperature correct for the initiator? initiator->temp Yes new_initiator Solution: Use fresh, purified initiator. Check storage. initiator->new_initiator No monomer Is the monomer pure? temp->monomer Yes check_temp Solution: Adjust temperature to match initiator's half-life. temp->check_temp No purify_monomer Solution: Purify monomer (e.g., recrystallization). monomer->purify_monomer No success Problem Resolved monomer->success Yes degas->success new_initiator->success check_temp->success purify_monomer->success

Caption: Troubleshooting workflow for low monomer conversion.

Problem 2: Polymer has a High Polydispersity Index (PDI)

  • Question: I am performing a controlled polymerization (e.g., RAFT), but the resulting polymer has a broad molecular weight distribution (high PDI). Why is this happening?

  • Answer: High PDI in a controlled polymerization suggests a loss of control over the chain growth process.

    • Potential Cause 1: Inappropriate RAFT Agent/Initiator Ratio. The ratio of the RAFT chain transfer agent (CTA) to the initiator is critical. Too much initiator can lead to a high concentration of primary radicals, causing conventional free-radical polymerization to occur alongside the RAFT process.[9]

    • Solution: Optimize the [CTA]/[Initiator] ratio. Ratios of 5 to 10 are often a good starting point for acrylamides.[10]

    • Potential Cause 2: Impurities. Impurities in the monomer, solvent, or RAFT agent can act as chain transfer agents, leading to new polymer chains and broadening the PDI.

    • Solution: Ensure all reagents and solvents are of high purity. Purify the monomer and initiator if necessary.[10]

    • Potential Cause 3: High Temperature. Excessively high temperatures can increase the rate of irreversible termination reactions, leading to a loss of "living" character.[8]

    • Solution: Conduct the polymerization at the lowest effective temperature for your chosen initiator.

Problem 3: Uncontrolled Polymerization or Gel Formation

  • Question: The reaction became very viscous and formed a gel, or the polymerization proceeded too quickly to control. What went wrong?

  • Answer: This typically points to an excessively high rate of polymerization or the presence of cross-linking.

    • Potential Cause 1: High Monomer or Initiator Concentration. A high concentration of monomer or initiator can lead to a rapid, exothermic reaction that is difficult to control.[4]

    • Solution: Reduce the initial concentration of the monomer or initiator. Consider using a semi-batch process where the monomer is fed into the reactor over time.[7]

    • Potential Cause 2: Cross-linking Impurities. The presence of bifunctional monomers (e.g., N,N'-methylenebis(acrylamide)) as impurities can cause cross-linking, leading to gel formation.

    • Solution: Ensure high monomer purity. If using a comonomer, verify its purity as well.

    • Potential Cause 3: High Temperature. High temperatures can increase the rate of side reactions, such as chain transfer to the polymer, which can lead to branching and eventual cross-linking.

    • Solution: Lower the reaction temperature.

Quantitative Data Summary

The following tables summarize key quantitative data from polymerization studies.

Table 1: Effect of Solvent on N-tert-butylacrylamide (tBuAAm) Propagation Rate Coefficient (k_p)

Monomer Solvent (w/w) Monomer Conc. (wt%) Temperature (°C) k_p (L mol⁻¹ s⁻¹) Reference(s)
tBuAAm Ethanol 10 30 12,700 [6],[12]
tBuAAm 75/25 Ethanol/Water 10 30 13,800 [6],[12]
tBuAAm Toluene 20 70 Lowered rate [7]

| tBuAAm | 75/25 Ethanol/Water | 20 | 70 | Increased rate |[7] |

Table 2: Typical Conditions for Free Radical Copolymerization of N-tert-butylacrylamide (NTB)

Comonomer Solvent Initiator [Initiator] Temperature (°C) Reference(s)
7-acryloyloxy-4-methyl coumarin DMF AIBN 50 mg in 25 mL 60 [5]
2,4-Dichlorophenyl methacrylate DMF AIBN 50 mg in 25 mL 70 [1]

| Quinolinylacrylate | Methanol/Water (3:1) | AIBN | 50 mg in 25 mL | 60 |[2] |

Experimental Protocols

Protocol 1: General Free Radical Polymerization of this compound

This protocol provides a general procedure for the solution polymerization of NBA using AIBN as the initiator.

General Workflow for this compound Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis purify 1. Purify Monomer (e.g., recrystallization) reagents 2. Weigh Reagents (Monomer, Initiator) purify->reagents solvent 3. Add Solvent reagents->solvent degas 4. Degas System (e.g., N2 Purge) solvent->degas heat 5. Heat to Reaction Temp (e.g., 60-70°C) degas->heat polymerize 6. Polymerize for Specified Time heat->polymerize cool 7. Cool Reaction polymerize->cool precipitate 8. Precipitate Polymer (e.g., in cold water/methanol) cool->precipitate dry 9. Filter and Dry precipitate->dry analyze 10. Characterize Polymer (NMR, GPC, etc.) dry->analyze end

Caption: General experimental workflow for NBA polymerization.

  • Reagents and Setup:

    • This compound (monomer)

    • AIBN (initiator)

    • Anhydrous DMF (solvent)

    • A round-bottom flask or reaction tube equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet.

  • Procedure:

    • Add the desired amount of this compound monomer and AIBN initiator to the reaction flask. A typical total monomer feed might be 5g with 50mg of AIBN.[1]

    • Add the solvent (e.g., 25 mL of DMF) to dissolve the solids and obtain a homogeneous solution.[1]

    • Seal the flask and purge the system with dry, oxygen-free nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. For more rigorous oxygen removal, perform three freeze-pump-thaw cycles.

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 70°C).[1]

    • Allow the reaction to proceed under a positive pressure of inert gas with continuous stirring. Reaction times can vary from a few hours to 24 hours depending on the desired conversion and molecular weight.[13]

    • To stop the polymerization, remove the flask from the oil bath and cool it rapidly in an ice-water bath.

    • Precipitate the polymer by slowly pouring the reaction solution into a large volume of a non-solvent, such as cold water or methanol, while stirring vigorously.[1]

    • Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum until a constant weight is achieved.

Protocol 2: Polymer Characterization

  • ¹H-NMR Spectroscopy:

    • Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Record the ¹H-NMR spectrum. The composition of copolymers can be determined by integrating the characteristic peaks of each monomer unit.[1][5] For poly(N-tert-butylacrylamide), characteristic peaks include the tert-butyl protons (~1.1-1.4 ppm), backbone protons (~1.6-2.9 ppm), and the N-H proton (~8.0-8.1 ppm).[1]

  • Size Exclusion Chromatography (SEC/GPC):

    • Determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) of the polymer.

    • Dissolve the polymer in a suitable mobile phase (e.g., THF or DMF) and analyze it using an SEC/GPC system calibrated with appropriate polymer standards (e.g., polystyrene or poly(methyl methacrylate)).[6][13]

References

Troubleshooting slow or incomplete N-butylacrylamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-butylacrylamide (NBA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during the polymerization of this compound.

Question 1: Why is my this compound (NBA) polymerization slow or incomplete?

Answer:

Slow or incomplete polymerization of this compound is a common issue that can often be attributed to several factors. A systematic approach to troubleshooting is recommended. The primary culprits are typically related to inhibitors, initiator systems, or reaction conditions.

Troubleshooting Steps:

  • Oxygen Inhibition: Oxygen is a significant inhibitor of free-radical polymerization.[1][2] It reacts with the initiating radicals to form less reactive peroxy radicals, which can terminate or slow down the polymerization chain reaction.

    • Solution: Ensure your reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be achieved by sparging the solution with an inert gas like nitrogen or argon for an adequate period.[1][3][4][5]

  • Inhibitor Presence: Commercial monomers often contain inhibitors, such as 4-methoxyphenol (MEHQ), to prevent polymerization during transport and storage.[6][7] These must be removed for efficient polymerization.

    • Solution: Remove the inhibitor from the this compound monomer before use. This can be done by passing the monomer through an inhibitor removal column or by recrystallization.[8] For related monomers, washing with a dilute sodium hydroxide solution followed by drying is also effective.[3][4][5][7]

  • Initiator Issues: The choice and quality of the initiator are critical.

    • Degraded Initiator: Ammonium persulfate (APS) solutions, often used in redox initiation systems, should be prepared fresh daily.[9] Azo initiators like AIBN can also degrade over time.

    • Incorrect Initiator Concentration: Too low an initiator concentration will result in a slow reaction, while too high a concentration can lead to rapid polymerization and the formation of low molecular weight polymers.[9][10]

    • Inappropriate Initiator System: The choice of initiator depends on the desired reaction temperature and solvent. For lower temperature polymerizations, a redox system like APS/TEMED is suitable.[11] For higher temperatures, a thermal initiator like AIBN is often used.[3][4][5]

  • Suboptimal Reaction Temperature: Polymerization rates are temperature-dependent.

    • Solution: Ensure the reaction is carried out at the appropriate temperature for your chosen initiator system. Polymerizations with APS/TEMED are typically run at room temperature, while AIBN requires higher temperatures (e.g., 60-70 °C) for efficient decomposition.[3][5][9]

  • Monomer and Solvent Purity: Impurities in the monomer or solvent can interfere with the polymerization process.[12]

    • Solution: Use high-purity monomer and solvents. If necessary, purify the monomer by recrystallization or distillation.

Question 2: My polymerization starts but then stops before completion. What could be the cause?

Answer:

This issue, often referred to as "stalled" polymerization, can be due to several factors, most commonly the premature depletion of the initiator or the presence of a retarder.

Troubleshooting Steps:

  • Insufficient Initiator: The initiator may be consumed before all the monomer has been converted.

    • Solution: Consider a multi-dose or continuous addition of the initiator, especially for long reaction times.

  • Presence of Retarders: Unlike inhibitors which have a distinct induction period, retarders slow down the rate of polymerization throughout the reaction.[6] Certain impurities can act as retarders.

    • Solution: Ensure high purity of all reactants and solvents.

  • Oxygen Leak: A small leak in your reaction setup can continuously introduce oxygen, which will inhibit the polymerization.

    • Solution: Check your reaction apparatus for any potential leaks and ensure a continuous positive pressure of inert gas if possible.

Question 3: The molecular weight of my resulting poly(this compound) is lower than expected. Why?

Answer:

The molecular weight of the polymer is influenced by the relative rates of initiation, propagation, and termination.

Troubleshooting Steps:

  • High Initiator Concentration: A higher concentration of initiator leads to a larger number of growing polymer chains, which results in a lower average molecular weight.[13]

    • Solution: Decrease the initiator concentration.

  • Chain Transfer Agents: The presence of chain transfer agents (impurities or intentionally added) can limit the growth of polymer chains.

    • Solution: Purify the monomer and solvent to remove any unwanted chain transfer agents.

  • High Reaction Temperature: Higher temperatures can increase the rate of termination reactions relative to propagation, leading to lower molecular weight polymers.

    • Solution: Optimize the reaction temperature.

Data Presentation

Table 1: Common Initiator Systems for this compound Polymerization

Initiator SystemTypical ConcentrationOperating TemperatureSolventReference
AIBN (Azobisisobutyronitrile)50 mg for 5g monomer in 25ml solvent60-70 °CDMF, Dioxane[3][4][5]
APS/TEMED1-10 mMRoom TemperatureWater[10][11]

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound Monomer

This protocol describes the removal of inhibitors like MEHQ from liquid monomers using an inhibitor removal column.

Materials:

  • This compound monomer

  • Inhibitor removal column (e.g., packed with alumina)

  • Collection flask

Procedure:

  • Set up the inhibitor removal column according to the manufacturer's instructions.

  • Slowly pass the this compound monomer through the column.

  • Collect the purified monomer in a clean, dry flask.

  • Use the purified monomer immediately for the best results.

Protocol 2: Free-Radical Polymerization of this compound using AIBN

This protocol outlines a typical procedure for the solution polymerization of NBA initiated by AIBN.

Materials:

  • Purified this compound (NBA)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Reaction flask with a condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Precipitating solvent (e.g., ice-cold water or methanol)

Procedure:

  • Dissolve the desired amount of NBA monomer and AIBN in the solvent within the reaction flask. A typical ratio is 5g of monomer and 50mg of AIBN in 25ml of DMF.[3][5]

  • Sparge the solution with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.[3][4][5]

  • While maintaining a positive inert gas atmosphere, heat the reaction mixture to 70 °C with continuous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., several hours).

  • After the reaction is complete, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent like ice-cold water or methanol.[3][4][5]

  • Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer, and dry it in a vacuum oven.

Visualizations

Troubleshooting_Workflow start Start: Slow or Incomplete NBA Polymerization check_oxygen Is the reaction mixture thoroughly deoxygenated? start->check_oxygen check_inhibitor Was the monomer inhibitor removed prior to reaction? check_oxygen->check_inhibitor Yes solution_oxygen Solution: Deoxygenate by sparging with inert gas. check_oxygen->solution_oxygen No check_initiator Are the initiator concentration and quality appropriate? check_inhibitor->check_initiator Yes solution_inhibitor Solution: Pass monomer through an inhibitor removal column. check_inhibitor->solution_inhibitor No check_temp Is the reaction temperature correct for the initiator? check_initiator->check_temp Yes solution_initiator Solution: Use fresh initiator at the correct concentration. check_initiator->solution_initiator No solution_temp Solution: Adjust temperature to initiator's optimal range. check_temp->solution_temp No end_fail Problem Persists: Consider monomer/solvent purity check_temp->end_fail Yes end_success Polymerization Successful solution_oxygen->end_success solution_inhibitor->end_success solution_initiator->end_success solution_temp->end_success

Caption: Troubleshooting workflow for slow or incomplete this compound polymerization.

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radicals R• Initiator->Radicals Decomposition (Heat or Redox) Monomer_Radical R-M• Radicals->Monomer_Radical Addition to NBA Monomer Monomer_Radical_Prop Growing Chain (R-Mn•) Propagated_Chain Longer Chain (R-Mn+1•) Monomer_Radical_Prop->Propagated_Chain + NBA Monomer Growing_Chain1 R-Mn• Dead_Polymer Polymer Growing_Chain1->Dead_Polymer Combination or Disproportionation Growing_Chain2 R-Mm• Growing_Chain2->Dead_Polymer

Caption: Simplified reaction pathway for free-radical polymerization of this compound.

References

Preventing side reactions in N-butylacrylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and address common side reactions during the synthesis of N-butylacrylamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: My reaction mixture solidified or became extremely viscous unexpectedly. What happened and how can I prevent it?

Answer: This is a classic sign of premature and uncontrolled polymerization of the this compound monomer. The acrylamide group is highly susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of initiators.

Possible Causes and Solutions:

CausePrevention Strategy
High Reaction Temperature The synthesis of this compound can be exothermic. It is crucial to maintain a low and controlled temperature (e.g., 0-5°C) throughout the reaction, especially during the addition of reagents. Use an ice bath and monitor the internal temperature closely.[1]
Presence of Radical Initiators Impurities such as peroxides in solvents (e.g., ethers) or exposure to UV light can initiate polymerization.[2] Use freshly distilled or inhibitor-free solvents and conduct the reaction in a vessel protected from light.
Absence of an Inhibitor Commercial acrylamide monomers are often supplied with a stabilizer like MEHQ (monomethyl ether hydroquinone).[3] For synthesis, it's critical to work with purified reagents but consider adding a radical inhibitor like phenothiazine or MEHQ if polymerization is a persistent issue, though this will require subsequent removal.
Oxygen Exposure While counterintuitive, oxygen can sometimes inhibit free-radical polymerization.[4] However, in other systems, its removal is key. The standard practice for preventing unwanted polymerization is often to work under an inert atmosphere (e.g., nitrogen or argon) after ensuring reagents are purified.[5][6]

Question 2: My final product yield is significantly lower than expected. What are the potential causes?

Answer: Low yield can be attributed to incomplete reactions, product loss during workup, or the prevalence of side reactions that consume the starting materials or the product.

Possible Causes and Solutions:

CausePrevention Strategy
Hydrolysis of Acryloyl Chloride Acryloyl chloride is highly reactive with water. Any moisture in the n-butylamine, solvent, or glassware will hydrolyze it to acrylic acid, which will not form the desired amide. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Hydrolysis of this compound The amide product can be hydrolyzed back to acrylic acid and n-butylamine under strongly acidic or basic conditions, particularly with heating.[7][8][9] Maintain a neutral or slightly basic pH during the workup and avoid excessive heat.
Michael Addition This compound can act as a Michael acceptor, reacting with a nucleophile like n-butylamine (the reactant) or even another molecule of the product.[10][11][12] This is more likely if there is a large excess of the amine or if the reaction is run at higher temperatures. To mitigate this, add the acryloyl chloride slowly to a solution of n-butylamine to avoid localized excesses of either reactant.
Loss During Extraction/Purification This compound has some solubility in water. During aqueous workup, repeated extractions with an organic solvent are necessary to maximize recovery. Care must also be taken during recrystallization to avoid excessive loss of product in the mother liquor.

Question 3: My NMR spectrum shows unexpected peaks, suggesting my product is impure. What are these impurities?

Answer: Impurities often arise from the side reactions mentioned above. The chemical shifts and splitting patterns in ¹H NMR can help identify them.

Common Impurities and Their Prevention:

ImpurityLikely CausePrevention and Removal
Poly(this compound) Uncontrolled polymerization.Maintain low temperatures and use purified reagents.[4] The polymer is typically insoluble in many organic solvents used for recrystallization and can be filtered off.
N,N'-dibutyl-β-aminopropionamide Michael addition of n-butylamine to this compound.Use correct stoichiometry and add acryloyl chloride slowly to the amine solution. This impurity may be difficult to remove by simple recrystallization and may require column chromatography.
Acrylic Acid Hydrolysis of acryloyl chloride or the final product.Use anhydrous conditions and control pH during workup.[8] Washing the organic layer with a mild base (e.g., dilute sodium bicarbonate solution) can remove acidic impurities like acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider in this compound synthesis? The three most significant side reactions are:

  • Uncontrolled Polymerization: The vinyl group of the acrylamide is highly susceptible to radical polymerization.[2][4]

  • Hydrolysis: The amide bond can be cleaved by water under acidic or basic conditions, especially when heated, yielding n-butylamine and acrylic acid.[7][13]

  • Michael Addition: As an α,β-unsaturated carbonyl compound, this compound is an electrophilic Michael acceptor. It can react with nucleophiles, including the starting amine (n-butylamine), leading to the formation of a β-amino propionamide derivative.[10][11][14]

Q2: What is a standard experimental protocol for synthesizing this compound? A common method is the reaction of n-butylamine with acryloyl chloride. The following is a generalized protocol.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • n-Butylamine (anhydrous)

    • Acryloyl chloride (freshly distilled)

    • Triethylamine (or other non-nucleophilic base, dried)

    • Anhydrous dichloromethane (DCM) or diethyl ether as solvent

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Set up a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Dissolve n-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool the flask to 0°C in an ice bath.

    • Dissolve acryloyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

    • Add the acryloyl chloride solution dropwise to the stirred amine solution over 60-90 minutes, ensuring the internal temperature does not rise above 5°C.[1]

    • After the addition is complete, let the reaction mixture stir at 0°C for another 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Q3: How does pH control impact the synthesis and purification process? Controlling pH is critical. The initial reaction is typically run with a non-nucleophilic base (like triethylamine) to scavenge the HCl byproduct, which could otherwise form a salt with n-butylamine, rendering it unreactive. During the workup, acidic and basic washes are used to remove unreacted starting materials and side products. However, extreme pH values (below 3 or above 11), especially with heat, should be avoided to prevent hydrolysis of the desired amide product.[7] A Japanese patent suggests that for purification by crystallization, adjusting the pH of an aqueous solution to 0.1-3 can be used to precipitate N-tert-butylacrylamide, indicating that pH control is a key step in isolation.[15]

Q4: Why is temperature control so important? Temperature affects reaction rates. For this compound synthesis:

  • Low Temperatures (0-5°C): Are essential to control the exothermic acylation reaction and, most importantly, to prevent the onset of radical polymerization of the monomer.[4]

  • High Temperatures: Dramatically increase the risk of polymerization, which can lead to a complete loss of product.[2] They also accelerate side reactions like hydrolysis and Michael addition.

Visual Guides

Side_Reactions cluster_main Desired Synthesis cluster_side Potential Side Reactions Acryloyl Chloride Acryloyl Chloride This compound This compound Acryloyl Chloride->this compound Acylation n-Butylamine n-Butylamine n-Butylamine->this compound Polymer Polymer This compound->Polymer High Temp / Radicals Hydrolysis Products Acrylic Acid + n-Butylamine This compound->Hydrolysis Products H₂O / H⁺ or OH⁻ Michael Adduct Michael Addition Product This compound->Michael Adduct + Nucleophile (e.g., n-Butylamine)

// Nodes start [label="Problem Encountered", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; impure_product [label="Impure Product", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; polymerization [label="Mixture Solidified", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause_hydrolysis [label="Cause: Hydrolysis?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_michael [label="Cause: Michael Addition?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_loss [label="Cause: Workup Loss?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_polymer [label="Cause: Polymerization?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_temp [label="Cause: High Temp?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_initiator [label="Cause: Initiator Present?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_anhydrous [label="Solution:\nUse Anhydrous Conditions", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_stoich [label="Solution:\nControl Stoichiometry,\nSlow Addition", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_extract [label="Solution:\nOptimize Extraction\n& Purification", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Solution:\nMaintain Temp < 5°C", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_purify [label="Solution:\nPurify Reagents,\nUse Inhibitor", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> low_yield; start -> impure_product; start -> polymerization;

low_yield -> cause_hydrolysis; low_yield -> cause_michael; low_yield -> cause_loss;

impure_product -> cause_hydrolysis; impure_product -> cause_michael; impure_product -> cause_polymer;

polymerization -> cause_temp; polymerization -> cause_initiator;

cause_hydrolysis -> solution_anhydrous; cause_michael -> solution_stoich; cause_loss -> solution_extract; cause_polymer -> solution_temp; cause_temp -> solution_temp; cause_initiator -> solution_purify; } dot Caption: A logical workflow for diagnosing synthesis problems.

Logical_Relationships

References

Controlling the molecular weight and polydispersity of poly(N-butylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight and polydispersity of poly(N-butylacrylamide) during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my RAFT polymerization of this compound resulting in a high polydispersity index (PDI > 1.3)?

A high PDI, or broad molecular weight distribution, in RAFT polymerization can be attributed to several factors. A common issue is an inappropriate ratio of initiator to chain transfer agent (CTA). An excess of initiator can lead to a higher concentration of radicals, which increases the likelihood of termination reactions that are not part of the controlled RAFT process.[1] This results in a population of "dead" polymer chains with varying lengths, thus broadening the PDI.

Another potential cause is the choice of CTA itself. The reactivity of the CTA must be well-matched with the monomer for efficient chain transfer and controlled polymerization. For acrylamides, trithiocarbonates are often a suitable choice.[1]

Lastly, impurities in the monomer or solvent, especially the presence of oxygen, can act as inhibitors or lead to side reactions, disrupting the controlled nature of the polymerization and leading to a higher PDI.

Q2: My ATRP of this compound shows low or no conversion. What are the possible reasons?

Low or no conversion in the Atom Transfer Radical Polymerization (ATRP) of this compound is a frequent challenge. One of the primary reasons is the potential for the amide group on the monomer or polymer to complex with the copper catalyst. This complexation can reduce the catalyst's activity, slowing down or even halting the polymerization.

Additionally, the choice of ligand for the copper catalyst is critical. For (meth)acrylamides, ligands that form highly active catalysts are necessary to achieve good control and high conversion.[2] Insufficient deoxygenation of the reaction mixture is another common culprit, as oxygen can terminate the propagating radicals.

Q3: I observe a bimodal molecular weight distribution in my GPC results. What does this indicate?

A bimodal distribution in your Gel Permeation Chromatography (GPC) trace typically suggests two distinct polymer populations. The higher molecular weight peak could be due to chain coupling termination reactions, especially at higher monomer conversions or with a high radical flux. The lower molecular weight shoulder often indicates the presence of "dead" polymer chains formed by irreversible termination reactions early in the polymerization, or it could be due to impurities that act as chain transfer agents. In some cases, inefficient initiation from the initiator compared to the chain transfer process in RAFT can also lead to a population of shorter chains.

Q4: How can I target a specific molecular weight for my poly(this compound) using RAFT polymerization?

In RAFT polymerization, the number-average molecular weight (Mn) can be theoretically predicted and controlled by adjusting the initial molar ratio of monomer to the chain transfer agent ([M]₀/[CTA]₀). A higher ratio will result in a higher target molecular weight. The theoretical molecular weight can be calculated using the following formula:

Mn,th = (([M]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA

Where:

  • [M]₀ is the initial monomer concentration

  • [CTA]₀ is the initial chain transfer agent concentration

  • Conversion is the fractional monomer conversion

  • MW_monomer is the molecular weight of the monomer

  • MW_CTA is the molecular weight of the chain transfer agent

It is important to note that the initiator concentration also plays a role; a lower initiator concentration relative to the CTA is generally preferred for better control.[1]

Data Presentation: Parameter Effects on Polymer Characteristics

The following table summarizes the expected qualitative effects of key experimental parameters on the molecular weight (Mn) and polydispersity index (PDI) of poly(this compound) synthesized via RAFT polymerization.

Parameter ChangeEffect on MnEffect on PDI (Đ)Rationale
Increase [Monomer]:[CTA] Ratio IncreaseMinimal Change (ideally)The number of polymer chains is primarily determined by the CTA concentration. A higher monomer-to-CTA ratio means each chain will be longer at full conversion.
Increase [Initiator]:[CTA] Ratio DecreaseIncreaseA higher initiator concentration leads to a greater number of chains being initiated independently of the CTA, and a higher radical flux increases the probability of termination reactions, both of which lead to a broader PDI and lower Mn.[1]
Increase Monomer Concentration Increase (at a given time)Slight IncreaseHigher monomer concentration can lead to a faster polymerization rate. At very high conversions, increased viscosity can limit termination reactions, but it may also slightly broaden the PDI due to diffusion limitations.[1]
Increase Temperature Increase (rate)May IncreaseHigher temperatures increase the rate of initiator decomposition and propagation. However, excessively high temperatures can lead to more side reactions and a loss of control, potentially increasing the PDI.

Experimental Protocols

RAFT Polymerization of this compound

This protocol is a general guideline for the synthesis of poly(this compound) with a target molecular weight and low polydispersity.

Materials:

  • This compound (NBA) (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (Chain Transfer Agent - CTA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Nitrogen gas (for deoxygenation)

Procedure:

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, CPAD, and AIBN. A typical molar ratio for targeting a specific degree of polymerization (DP) would be [NBA]:[CPAD]:[AIBN] of X:1:0.1, where X is the target DP.

  • Solvent Addition: Add a sufficient amount of 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).

  • Deoxygenation: Seal the flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring the Reaction: To monitor the progress of the polymerization, samples can be withdrawn at different time points via a degassed syringe. Monomer conversion can be determined by ¹H NMR spectroscopy, and molecular weight and PDI can be analyzed by GPC.

  • Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.

Visualizations

Experimental Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents 1. Add Monomer, CTA, Initiator to Flask solvent 2. Add Solvent reagents->solvent deoxygenate 3. Deoxygenate (Freeze-Pump-Thaw) solvent->deoxygenate polymerize 4. Polymerize at Elevated Temperature deoxygenate->polymerize terminate 5. Terminate Reaction polymerize->terminate purify 6. Purify by Precipitation terminate->purify characterize 7. Characterize (GPC, NMR) purify->characterize Parameter_Relationships cluster_inputs Controllable Inputs cluster_outputs Resulting Polymer Properties ratio_mc [Monomer]:[CTA] Ratio mw Molecular Weight (Mn) ratio_mc->mw Directly Proportional ratio_ic [Initiator]:[CTA] Ratio ratio_ic->mw Inversely Proportional pdi Polydispersity (PDI) ratio_ic->pdi Directly Proportional temp Temperature temp->pdi Can Increase rate Polymerization Rate temp->rate Directly Proportional mono_conc Monomer Concentration mono_conc->rate Directly Proportional

References

Technical Support Center: Purification of N-butylacrylamide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-butylacrylamide monomer.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound before use?

A1: Commercial this compound is typically supplied with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport.[1] These inhibitors act as radical scavengers and will interfere with or completely prevent controlled polymerization reactions, leading to failed experiments, low polymer yields, or polymers with inconsistent properties.[1] Purification is essential to remove these inhibitors and any other impurities that may have formed during synthesis or storage.

Q2: What are the common impurities found in this compound?

A2: Besides the added polymerization inhibitors, impurities in this compound can include byproducts from its synthesis, such as compounds formed during the Ritter reaction of butanol with acrylonitrile. These can include unreacted starting materials and various side-products. Over time, the monomer can also undergo slow polymerization, leading to the presence of oligomers or polymers.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques for this compound include:

  • Column Chromatography: Particularly effective for removing phenolic inhibitors like MEHQ by passing the monomer through a column of basic activated alumina.[1][2]

  • Recrystallization: Suitable for solid monomers, this method involves dissolving the impure monomer in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

  • Vacuum Distillation: This method separates the monomer from less volatile impurities, including some inhibitors and oligomers, by boiling it at a reduced pressure to prevent thermal degradation or polymerization.[2]

Q4: How can I confirm that the polymerization inhibitor has been successfully removed?

A4: The removal of inhibitors like MEHQ can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2] MEHQ has a distinct UV absorbance that allows for its quantification. A simple qualitative check is to observe the color of the aqueous layer during a caustic wash; the washing is continued until the aqueous layer is colorless.[3]

Purification Method Selection

The choice of purification method depends on the nature of the impurities and the required purity level. The following diagram illustrates a general workflow for selecting an appropriate purification strategy.

Purification Method Selection start Start: Crude This compound inhibitor_check Is the primary goal inhibitor removal? start->inhibitor_check purity_level What is the desired purity level? inhibitor_check->purity_level No method_selection Select Purification Method inhibitor_check->method_selection Yes impurities What is the nature of other impurities? purity_level->impurities impurities->method_selection alumina Basic Alumina Column Chromatography method_selection->alumina High inhibitor content recrystallization Recrystallization method_selection->recrystallization Solid impurities distillation Vacuum Distillation method_selection->distillation Volatile impurities or highest purity needed end Purified This compound alumina->end recrystallization->end distillation->end

Caption: Decision workflow for selecting a suitable purification method for this compound.

Experimental Protocols

Method 1: Inhibitor Removal using Basic Alumina Column Chromatography

This is a widely used and effective method for removing phenolic inhibitors like MEHQ at a laboratory scale.[1][2]

Materials:

  • This compound containing MEHQ inhibitor

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Collection flask

  • Anhydrous, non-polar solvent (e.g., hexane or toluene), optional

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column if it does not have a fritted disc.

    • Add a thin layer of sand.

    • Prepare a slurry of basic activated alumina in a non-polar solvent and pour it into the column.

    • Allow the alumina to settle, creating a packed bed of about 10-15 cm. Gently tap the column to ensure even packing. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.[2]

    • Drain the excess solvent until it is level with the top of the alumina bed. Do not let the column run dry.

  • Purification:

    • Carefully load the this compound monomer onto the top of the alumina bed. If the monomer is too viscous, it can be diluted with a minimal amount of a dry, inert solvent.

    • Open the stopcock and allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Post-Purification:

    • If a solvent was used for dilution, it can be removed under reduced pressure using a rotary evaporator. Ensure the temperature is kept low to prevent polymerization.

    • The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) in a dark container.

Method 2: Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

Solvent Selection: An ideal solvent should dissolve the monomer well at elevated temperatures but poorly at low temperatures. Common solvent systems for acrylamides include mixtures of a "good" solvent (e.g., ethyl acetate, toluene) and a "poor" solvent (e.g., hexane).[4]

General Procedure (using a two-solvent system):

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).

  • Induce Saturation: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise with constant swirling until the solution becomes faintly cloudy.

  • Re-dissolution: If the solution becomes too cloudy, add a small amount of the hot "good" solvent to just redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the monomer's melting point.

Method 3: Vacuum Distillation

Vacuum distillation is effective for separating this compound from non-volatile or high-boiling point impurities. This method should be performed with caution due to the monomer's potential to polymerize at elevated temperatures.

Important Considerations:

  • Inhibitors: It is crucial to add a polymerization inhibitor (that will not co-distill) to the distillation flask. A combination of hydroquinone and phenothiazine can be effective.[3]

  • Temperature and Pressure: The distillation should be conducted at the lowest possible temperature to minimize the risk of polymerization. The boiling point of this compound is 90 °C at 0.1 mmHg.[5] A temperature-pressure nomograph can be used to estimate the boiling point at different pressures.[6]

  • Oxygen: A small amount of oxygen is often required for many common inhibitors to be effective. A controlled air or nitrogen/oxygen mixture bleed into the system can be beneficial.[3]

General Procedure:

  • Set up a vacuum distillation apparatus with a stirring mechanism (magnetic stir bar).

  • Add the crude this compound and a non-volatile polymerization inhibitor to the distillation flask.

  • Gradually apply vacuum and begin heating the distillation flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

  • After distillation, the purified monomer should be stabilized with a soluble inhibitor like MEHQ if it is to be stored.

Data Summary

Quantitative data for the purification of this compound is not widely available in the literature, with most detailed studies focusing on N-tert-butylacrylamide. The following table provides representative data for inhibitor removal from similar acrylate monomers to give an indication of expected efficiency.

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Basic Alumina Column >99%HighSimple and effective for lab-scale inhibitor removal. The activity of the alumina is crucial.[1]
Recrystallization HighVariableDependent on solvent choice and technique. Can be very effective for removing specific impurities.
Vacuum Distillation >99%Moderate to HighProvides high purity but carries a risk of thermal polymerization. Requires careful control of temperature and pressure.[1]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Yield After Recrystallization - The monomer is too soluble in the cold solvent.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.- Select a different solvent or a solvent/anti-solvent system.- Allow the solution to cool more slowly to encourage the growth of larger crystals.
Monomer Polymerizes During Distillation - Distillation temperature is too high.- Insufficient or ineffective polymerization inhibitor.- Lack of oxygen for inhibitor activation.- Reduce the pressure to lower the boiling point.- Ensure an appropriate non-volatile inhibitor is added to the distillation pot.- Introduce a small, controlled bleed of air or a nitrogen/oxygen mixture.
Inhibitor Not Completely Removed by Alumina Column - The alumina is not sufficiently active.- The column was overloaded with the monomer.- The monomer passed through the column too quickly.- Use freshly activated basic alumina.- Use a larger amount of alumina relative to the monomer.- Reduce the flow rate by adjusting the stopcock.
Purified Monomer Polymerizes During Storage - Residual initiator or impurities are present.- Exposure to light, heat, or oxygen.- No inhibitor added after purification.- Ensure the purification method effectively removes all contaminants.- Store the purified monomer at a low temperature (refrigerated), in the dark, and under an inert atmosphere.- For longer-term storage, add a small amount of a soluble inhibitor like MEHQ.

Potential Contaminants and Degradation Pathways

This compound can be susceptible to polymerization and hydrolysis. Understanding these pathways is crucial for effective purification and storage.

Contamination and Degradation cluster_synthesis Synthesis Impurities cluster_storage Storage/Handling Issues Unreacted Acrylonitrile Unreacted Acrylonitrile NBA This compound Monomer Unreacted Acrylonitrile->NBA From Synthesis Unreacted Butanol Unreacted Butanol Unreacted Butanol->NBA From Synthesis Side Products Side Products Side Products->NBA From Synthesis Polymer/Oligomer Polymer/Oligomer Hydrolysis Products Hydrolysis Products NBA->Polymer/Oligomer Heat, Light, Initiators NBA->Hydrolysis Products Water, Acid/Base

References

Technical Support Center: RAFT Polymerization of N-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-butylacrylamide (NBAM). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the RAFT polymerization of this compound?

The most frequent challenges include poor control over molecular weight and polydispersity (PDI), slow polymerization rates, low monomer conversion, and the appearance of an induction period at the beginning of the polymerization. Side reactions such as hydrolysis of the RAFT agent and chain transfer to solvent can also occur, impacting the final polymer characteristics.

Q2: Which type of RAFT agent is recommended for the polymerization of this compound?

For acrylamides, trithiocarbonates are generally the preferred choice over dithiobenzoates. Dithiobenzoates can lead to significant retardation and long induction periods, whereas trithiocarbonates typically provide better control and faster polymerization rates. The selection of the R and Z groups of the trithiocarbonate is also crucial for achieving a controlled polymerization.

Q3: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of this compound?

A well-controlled RAFT polymerization of this compound should yield a polymer with a narrow molecular weight distribution, ideally with a PDI value below 1.3. Values closer to 1.1 indicate excellent control over the polymerization process.

Q4: How can I purify the poly(this compound) after polymerization?

A common and effective method for purifying poly(this compound) is precipitation in a non-solvent. Methanol is frequently used for this purpose. The polymer is dissolved in a good solvent (e.g., the polymerization solvent or another suitable solvent like THF or chloroform) and then added dropwise to a stirred excess of cold methanol to precipitate the polymer. The purified polymer can then be collected by filtration and dried under vacuum.

Troubleshooting Guide

This guide addresses specific issues that may arise during the RAFT polymerization of this compound.

Problem Possible Cause Suggested Solution
No or very slow polymerization Presence of oxygen: Oxygen is a radical scavenger and will inhibit the polymerization.Thoroughly deoxygenate the reaction mixture before initiating the polymerization. This can be achieved by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by performing three to four freeze-pump-thaw cycles.[1]
Inhibitor in the monomer: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage.Remove the inhibitor by passing the monomer through a column of basic alumina or by distillation under reduced pressure.
Inappropriate initiator or temperature: The initiator may not be decomposing efficiently at the chosen reaction temperature.Ensure the selected initiator is suitable for the reaction temperature. For example, AIBN is commonly used at temperatures between 60-80 °C. If a lower temperature is desired, a lower-temperature initiator should be chosen.
High polydispersity (PDI > 1.5) Inappropriate RAFT agent: The chain transfer constant of the RAFT agent may be too low for this compound, leading to poor control.Select a RAFT agent known to be effective for acrylamides, such as a trithiocarbonate with appropriate R and Z groups.
High initiator concentration: An excessive amount of initiator can lead to a higher rate of termination reactions, broadening the molecular weight distribution.Reduce the initiator-to-RAFT agent ratio. A typical ratio is between 1:5 and 1:10.
High monomer conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and side reactions.Consider stopping the polymerization at a moderate conversion (e.g., 50-70%) to maintain good control over the PDI.
Induction period Presence of oxygen: As mentioned above, residual oxygen is a primary cause of induction periods.Improve the deoxygenation procedure. For highly sensitive systems, freeze-pump-thaw cycles are more effective than inert gas purging.[1]
Inhibitor in reagents: Impurities in the monomer, solvent, or RAFT agent can act as inhibitors.Purify all reagents before use.
Bimodal or multimodal GPC trace Inefficient RAFT agent: A poorly chosen RAFT agent can lead to the formation of a "dead" polymer population alongside the living chains.Switch to a more suitable RAFT agent for acrylamides.
Chain transfer to solvent: The propagating radical may be transferring to the solvent, initiating new polymer chains.Choose a solvent with a low chain transfer constant, such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.
Hydrolysis of the RAFT agent: In the presence of water, some RAFT agents can hydrolyze, leading to a loss of control.If using an aqueous or protic solvent, ensure the RAFT agent is stable under the reaction conditions or use a buffered system at a slightly acidic pH.[2]

Quantitative Data

The following tables summarize typical experimental conditions and results for the RAFT polymerization of N-substituted acrylamides, which can serve as a reference for this compound experiments.

Table 1: RAFT Polymerization of Acrylamide in DMSO [2]

Time (min)Monomer Conversion (%)Mn,exp ( g/mol )Mn,th ( g/mol )PDI (Mw/Mn)
30436,5006,1131.21
607210,80010,2361.23
908512,50012,0851.25
1209213,50013,0761.28

Conditions: [AM]/[DMPA]/[AIBN] = 200:1:0.2, 70 °C, in DMSO.

Table 2: RAFT Polymerization of N,N-diethylacrylamide (DEA) in Toluene

Time (h)Monomer Conversion (%)Mn,exp ( g/mol )Mn,th ( g/mol )PDI (Mw/Mn)
1255,8005,4001.15
24810,2009,8001.12
47515,50015,2001.10
68818,10017,8001.11

Conditions: [DEA]/[CPDB]/[AIBN] = 100:1:0.1, 80 °C, in toluene.CPDB: Cumyl phenyl dithioacetate

Experimental Protocols

Detailed Protocol for RAFT Polymerization of this compound

This protocol provides a general procedure for the RAFT polymerization of this compound in an organic solvent.

Materials:

  • This compound (NBAM), inhibitor removed

  • RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, DDMAT)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMSO)

  • Schlenk flask equipped with a magnetic stir bar

  • Rubber septum

  • Nitrogen or Argon gas source

  • Syringes and needles

  • Oil bath

Procedure:

  • Reagent Preparation:

    • Purify NBAM by passing it through a column of basic alumina to remove the inhibitor.

    • Recrystallize AIBN from methanol if necessary.

    • Ensure the RAFT agent is of high purity.

  • Reaction Setup:

    • To a dry Schlenk flask, add the desired amounts of NBAM, RAFT agent, and AIBN. For example, for a target degree of polymerization (DP) of 100 and a [Monomer]:[RAFT]:[Initiator] ratio of 100:1:0.2:

      • NBAM (e.g., 1.27 g, 10 mmol)

      • DDMAT (e.g., 36.4 mg, 0.1 mmol)

      • AIBN (e.g., 3.3 mg, 0.02 mmol)

    • Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) to the flask.

  • Deoxygenation:

    • Seal the Schlenk flask with a rubber septum.

    • Perform three to four freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

      • Freeze the reaction mixture in liquid nitrogen until it is completely solid.

      • Apply a vacuum to the flask for 10-15 minutes.

      • Close the vacuum line and thaw the mixture in a water bath.

      • Repeat this cycle two to three more times.

    • After the final cycle, backfill the flask with an inert gas (nitrogen or argon).

  • Polymerization:

    • Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Stir the reaction mixture for the desired amount of time. The reaction time will depend on the target conversion and can range from a few hours to 24 hours.

  • Termination and Isolation:

    • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

    • Precipitate the polymer by adding the reaction solution dropwise into a large excess of a cold non-solvent (e.g., methanol or diethyl ether).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the monomer conversion by gravimetry or ¹H NMR spectroscopy.

    • Analyze the molecular weight (Mn) and polydispersity (PDI) of the polymer by gel permeation chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents 1. Weigh Reagents (NBAM, RAFT Agent, Initiator) dissolve 2. Dissolve in Solvent reagents->dissolve deoxygenate 3. Deoxygenate (Freeze-Pump-Thaw) dissolve->deoxygenate polymerize 4. Polymerize (Heat and Stir) deoxygenate->polymerize precipitate 5. Precipitate in Non-solvent polymerize->precipitate isolate 6. Isolate and Dry Polymer precipitate->isolate characterize 7. Characterize (GPC, NMR) isolate->characterize

Caption: Experimental workflow for RAFT polymerization of this compound.

troubleshooting_logic cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Polymerization Issue? no_poly No/Slow Polymerization start->no_poly high_pdi High PDI start->high_pdi induction Induction Period start->induction oxygen Oxygen Present no_poly->oxygen inhibitor Inhibitor in Monomer no_poly->inhibitor bad_cta Inappropriate RAFT Agent high_pdi->bad_cta high_initiator High [Initiator] high_pdi->high_initiator induction->oxygen induction->inhibitor deoxygenate Improve Deoxygenation oxygen->deoxygenate purify_monomer Purify Monomer inhibitor->purify_monomer change_cta Select Better RAFT Agent bad_cta->change_cta adjust_ratio Adjust [I]:[CTA] Ratio high_initiator->adjust_ratio

Caption: Troubleshooting logic for common issues in RAFT polymerization.

References

Improving the swelling ratio of N-butylacrylamide hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the swelling ratio of N-butylacrylamide (NBA) hydrogels. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound hydrogels.

Issue 1: Hydrogel Exhibits Lower Than Expected Swelling Ratio

  • Question: My this compound hydrogel is not swelling as much as I anticipated. What are the potential causes and how can I address this?

  • Answer: A low swelling ratio in hydrogels can be attributed to several factors. A primary reason is often a high crosslinking density, which restricts the polymer network's ability to expand and absorb the solvent.[1][2][3] Consider the following troubleshooting steps:

    • Decrease Crosslinker Concentration: Reducing the molar ratio of the crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA) to the monomer (this compound) will create a less dense network, allowing for greater water uptake.[1][2]

    • Verify Monomer and Initiator Purity: Impurities in the monomer or initiator can interfere with the polymerization process, leading to a poorly formed network with altered swelling properties.

    • Optimize Polymerization Conditions: Ensure that the polymerization temperature and time are optimal for your specific formulation. Incomplete polymerization can result in a hydrogel with a lower molecular weight between crosslinks, affecting its swelling capacity.[4][5]

    • Evaluate the Swelling Medium's pH and Ionic Strength: For hydrogels containing ionizable co-monomers, the pH of the swelling medium is critical.[6][7][8] Additionally, a high ionic strength in the swelling medium can shield charges on the polymer chains, reducing electrostatic repulsion and, consequently, the swelling ratio.[9]

Issue 2: Hydrogel is Mechanically Unstable and Fragile After Swelling

  • Question: My this compound hydrogel swells significantly but is very fragile and difficult to handle. How can I improve its mechanical strength?

  • Answer: Poor mechanical stability is often a trade-off for a high swelling capacity. To enhance the mechanical integrity of your hydrogel, consider these approaches:

    • Increase Crosslinker Concentration: A higher crosslinking density will result in a more robust and mechanically stable hydrogel, although this will likely decrease the equilibrium swelling ratio.[1][2][3]

    • Incorporate a Comonomer: Introducing a comonomer can modify the hydrogel's properties. For instance, incorporating a more rigid monomer can enhance the overall strength of the network.

    • Synthesize an Interpenetrating Polymer Network (IPN): Creating an IPN, where a second polymer network is synthesized within the first, can significantly improve mechanical properties without drastically reducing the swelling capacity.[10]

Issue 3: Inconsistent Swelling Behavior Across Different Batches

  • Question: I am observing significant variability in the swelling behavior of my hydrogels from different synthesis batches, even though I am following the same protocol. What could be the cause?

  • Answer: Inconsistent swelling is a common issue that can often be traced back to subtle variations in the experimental conditions. To ensure reproducibility:

    • Precise Control of Reagent Concentrations: Ensure accurate and consistent measurement of the monomer, crosslinker, and initiator for each batch.

    • Maintain Consistent Polymerization Temperature: The polymerization temperature can affect the reaction kinetics and the final network structure. Use a temperature-controlled water bath or oven for consistency.

    • Standardize Degassing Procedures: Oxygen can inhibit free-radical polymerization. Ensure that the monomer solution is adequately degassed before adding the initiator and that the process is consistent for each batch.

    • Uniform Mixing: Ensure all components are thoroughly mixed before initiating polymerization to achieve a homogeneous hydrogel network.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of the crosslinking agent affect the swelling ratio of this compound hydrogels?

A1: The crosslinker concentration is one of the most influential factors. A higher concentration of the crosslinking agent leads to a more tightly linked polymer network, which restricts the hydrogel's ability to absorb water, thus lowering the swelling ratio.[1][2][11] Conversely, a lower crosslinker concentration results in a looser network and a higher swelling capacity.[1]

Q2: What is the impact of monomer concentration on the swelling properties?

A2: The initial monomer concentration influences the crosslinking degree and the extent of chain entanglements within the hydrogel.[6][12] Generally, an increase in the monomer concentration can lead to a decrease in the water absorption of the hydrogel.[6][12] This is because a higher monomer concentration can result in a more densely crosslinked network.[12]

Q3: How do temperature and pH influence the swelling of this compound hydrogels?

A3: Temperature and pH can have a significant impact on the swelling behavior, particularly for stimuli-responsive hydrogels.

  • Temperature: this compound is a temperature-sensitive monomer. Hydrogels containing this compound may exhibit a lower critical solution temperature (LCST), above which they deswell and shrink.[13][14] The swelling ratio generally decreases as the temperature increases above the LCST.[15]

  • pH: The swelling of pH-sensitive hydrogels, which can be created by copolymerizing this compound with an ionizable monomer like acrylic acid, is dependent on the ionization of functional groups within the polymer network.[6][8] For example, hydrogels containing carboxylic acid groups will swell significantly at higher pH values due to the deprotonation of these groups and the resulting electrostatic repulsion between the polymer chains.[7][8]

Q4: Can the choice of solvent during polymerization affect the final swelling ratio?

A4: Yes, the solvent used during polymerization can influence the network structure and, consequently, the swelling behavior. Polymerization in a good solvent for the polymer chains can lead to a more extended network structure, which may result in a different swelling capacity compared to polymerization in a poor solvent.

Quantitative Data Summary

The following tables summarize the impact of different experimental parameters on the swelling ratio of acrylamide-based hydrogels. While specific values for this compound may vary, these tables illustrate the general trends.

Table 1: Effect of Crosslinker (MBA) Concentration on Equilibrium Swelling Ratio of Acrylamide-Based Hydrogels

Acrylamide (AAm) Conc. (% w/v)MBA Conc. (% w/v)Approximate Equilibrium Swelling Ratio (g/g)Reference
80.06~1.2[4]
80.13~1.1[4]
80.26~1.0[4]
80.40~1.0[4]

Table 2: Effect of Monomer Concentration on Swelling Degree of Methacrylic Acid (MAA) Hydrogels

MAA Conc. (wt%)Crosslinker (BIS) Conc. (mol% to MAA)Swelling Degree at pH 7.4 (%)Reference
102~18000[12]
202~12000[12]
302~8000[12]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogel

  • Solution Preparation: Dissolve the desired amount of this compound (NBA) monomer and the crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA) in a suitable solvent (e.g., deionized water or a buffer solution).

  • Degassing: To remove dissolved oxygen which can inhibit polymerization, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Initiation: Add the initiator, such as ammonium persulfate (APS), to the solution. To accelerate the polymerization, a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) can be added.

  • Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at a specific temperature (e.g., room temperature or in an oven at 60°C) for a set amount of time (e.g., several hours to overnight).

  • Purification: After polymerization, carefully remove the hydrogel from the mold. To remove unreacted monomers and other impurities, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically.[3]

Protocol 2: Measurement of Swelling Ratio

  • Drying: Take the purified hydrogel and dry it to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 60°C) or by lyophilization (freeze-drying).

  • Initial Weighing: Once completely dry, weigh the hydrogel to obtain the dry weight (Wd).

  • Swelling: Immerse the dry hydrogel in a large excess of the desired swelling medium (e.g., deionized water, buffer solution) at a controlled temperature.

  • Equilibrium: Allow the hydrogel to swell until it reaches equilibrium, which may take 24 hours or longer. Periodically remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Ws). Equilibrium is reached when the weight remains constant over several measurements.

  • Calculation: The equilibrium swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing & Analysis prep_solution Prepare Monomer & Crosslinker Solution degas Degas Solution (N2 Purge) prep_solution->degas add_initiator Add Initiator & Catalyst degas->add_initiator pour_mold Pour into Mold add_initiator->pour_mold polymerize Polymerize (Controlled Temp) pour_mold->polymerize purify Purify Hydrogel (Wash in DI Water) polymerize->purify dry Dry to Constant Weight (Wd) purify->dry swell Swell to Equilibrium (Ws) dry->swell calculate Calculate Swelling Ratio swell->calculate swelling_factors cluster_synthesis Synthesis Parameters cluster_environment Environmental Factors swelling_ratio Swelling Ratio crosslinker_conc Crosslinker Concentration crosslinker_conc->swelling_ratio -ve correlation monomer_conc Monomer Concentration monomer_conc->swelling_ratio -ve correlation comonomer_type Comonomer Type/Content comonomer_type->swelling_ratio modulates temperature Temperature temperature->swelling_ratio modulates (LCST) ph pH of Medium ph->swelling_ratio modulates (for pH-sensitive) ionic_strength Ionic Strength ionic_strength->swelling_ratio -ve correlation (for charged)

References

Technical Support Center: Enhancing Mechanical Properties of N-Butylacrylamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the mechanical properties of N-butylacrylamide scaffolds. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, fabrication, and testing of this compound scaffolds, offering potential solutions based on published research.

Question: Why are my electrospun scaffolds showing poor structural integrity and fiber morphology?

Answer: The structural integrity and fiber morphology of electrospun scaffolds are highly sensitive to several parameters. One critical factor is the viscosity of the polymer solution.[1] If the solution is not viscous enough, it can lead to the formation of beads instead of uniform fibers. Conversely, a solution that is too viscous may be difficult to electrospin.

Another key parameter is the electrospinning process itself. The rotation speed of the collector can affect fiber width and alignment, which in turn influences the porosity and mechanical characteristics of the scaffold.[2][3] For instance, for a poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) solution with a viscosity of 460 mPa·s, porosity increased from 79.6% at 600 rpm to 85.3% at 2400 rpm.[3]

Question: My hydrogel scaffold is too brittle and fractures easily under stress. How can I improve its toughness?

Answer: Brittleness in hydrogel scaffolds is often related to a high crosslinking density.[4] You can try reducing the concentration of the crosslinking agent, such as N,N'-methylenebis(acrylamide) (BIS), during polymerization.[5][6] This will result in a less rigid network with greater flexibility.

Another approach is to create a double-network (DN) hydrogel. DN hydrogels consist of two interpenetrating polymer networks, one rigid and brittle, and the other flexible and ductile. This combination can lead to materials with exceptionally high toughness.[7]

Incorporating nanoparticles, such as nanoclay or carbon nanotubes, can also enhance the mechanical toughness of the hydrogel.[7][8][9] These nanoparticles act as reinforcing agents within the polymer matrix.

Question: The mechanical properties of my scaffolds are inconsistent between batches. What could be the cause?

Answer: Inconsistent mechanical properties often stem from variations in the polymerization process. Key factors to control include:

  • Purity of reagents: Ensure that the this compound monomer and other reagents are free of inhibitors or impurities that could affect polymerization kinetics.

  • Initiator and activator concentration: The amounts of initiator (e.g., ammonium persulfate) and activator (e.g., N,N,N',N'-tetramethylethylenediamine) must be precisely controlled to ensure consistent reaction rates.[6]

  • Polymerization temperature and time: The temperature at which polymerization is carried out and the duration of the reaction can significantly impact the final molecular weight and structure of the polymer, and thus its mechanical properties.[10]

  • Oxygen inhibition: Free radical polymerization is sensitive to oxygen. Ensure that the reaction mixture is properly degassed to prevent inhibition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanical properties of this compound scaffolds.

Question: How does the concentration of the crosslinker affect the mechanical properties of the scaffold?

Answer: The concentration of the crosslinker is a critical determinant of the mechanical properties of a hydrogel scaffold.[11] Generally, increasing the crosslinker concentration leads to a higher crosslinking density, which results in a stiffer and more brittle material with a higher Young's modulus.[4][6] However, this also tends to decrease the elongation at break.[7] Conversely, a lower crosslinker concentration will produce a more flexible and elastic scaffold with a lower Young's modulus but higher elongation at break. It's important to find an optimal concentration that provides the desired balance of stiffness and flexibility for your specific application.[11]

Question: What is the role of copolymerization in modifying the mechanical properties of this compound scaffolds?

Answer: Copolymerization is a powerful technique to tailor the mechanical properties of this compound scaffolds. By introducing a second monomer, you can alter the polymer's hydrophobicity, chain flexibility, and intermolecular interactions. For instance, copolymerizing this compound with a more hydrophilic monomer like acrylamide can enhance mechanical strength and stiffness.[12] On the other hand, copolymerizing with a more hydrophobic monomer can influence the scaffold's thermoresponsive behavior, which can indirectly affect its mechanical properties at different temperatures.[13][14]

Question: How can I incorporate nanoparticles to reinforce my this compound scaffolds?

Answer: Incorporating nanoparticles, such as nanoclay or carbon nanotubes, can significantly improve the mechanical properties of hydrogel scaffolds.[7][8][9][15] A common method is to disperse the nanoparticles in the monomer solution before initiating polymerization. This creates a nanocomposite hydrogel where the nanoparticles are physically entrapped within the polymer network, acting as reinforcing agents. The interaction between the polymer chains and the nanoparticle surfaces can dissipate energy under mechanical stress, leading to enhanced toughness and strength.[7]

Question: What are the key parameters to consider when performing mechanical testing on these scaffolds?

Answer: When performing mechanical testing on hydrogel scaffolds, it is crucial to control the testing environment and methodology to obtain reliable and reproducible results. Key parameters include:

  • Hydration state: The mechanical properties of hydrogels are highly dependent on their water content. Ensure that the scaffolds are fully swollen and tested in a hydrated state that mimics their intended application environment.[12]

  • Testing mode: Common testing modes include compression, tension, and shear testing. The choice of mode depends on the specific mechanical properties you want to evaluate and the intended application of the scaffold.[6][16]

  • Strain rate: Hydrogels are viscoelastic materials, meaning their mechanical response is dependent on the rate of deformation. It is important to use a consistent and physiologically relevant strain rate during testing.

  • Sample geometry: The shape and size of the test samples should be standardized to ensure consistency between measurements.[6]

Data Presentation

Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Polyacrylamide Hydrogels

Crosslinker (BIS) Concentration (% w/w)Young's Modulus (kPa)
0.510.2 ± 1.5
1.020.5 ± 2.1
2.035.8 ± 3.4
4.058.1 ± 4.9

Note: This data is illustrative and based on general trends reported for polyacrylamide hydrogels, a related polymer system.[6] Actual values for this compound scaffolds may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogel Scaffolds

  • Preparation of Monomer Solution: Dissolve this compound monomer in deionized water to the desired concentration (e.g., 10-20% w/v).

  • Addition of Crosslinker: Add the crosslinking agent, such as N,N'-methylenebis(acrylamide) (BIS), to the monomer solution at a specific concentration (e.g., 0.5-5 mol% relative to the monomer).

  • Degassing: Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: Add the initiator, ammonium persulfate (APS), and the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution. The concentrations of APS and TEMED should be optimized for the desired polymerization rate.[6]

  • Casting and Polymerization: Quickly pour the solution into a mold of the desired shape and size. Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-24 hours).

  • Washing and Swelling: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and other reagents. Allow the hydrogel to swell to equilibrium in deionized water or a suitable buffer before characterization.[6]

Protocol 2: Mechanical Testing (Uniaxial Compression)

  • Sample Preparation: Prepare cylindrical or cubical hydrogel samples with a defined aspect ratio (height to diameter). Ensure the top and bottom surfaces are parallel.

  • Equilibration: Equilibrate the samples in the desired testing medium (e.g., phosphate-buffered saline) at the testing temperature (e.g., 37°C) until they reach swelling equilibrium.

  • Compression Testing: Place the hydrated sample on the lower platen of a universal testing machine. Apply a compressive load at a constant strain rate (e.g., 1 mm/min).

  • Data Acquisition: Record the load and displacement data until the sample fails or reaches a predefined strain.

  • Data Analysis: Convert the load-displacement data into a stress-strain curve. The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.[16]

Mandatory Visualizations

experimental_workflow prep_solution Prepare Monomer Solution (this compound + Crosslinker) degas Degas Solution (Nitrogen Purge) prep_solution->degas initiate Initiate Polymerization (Add APS + TEMED) degas->initiate cast Cast into Mold & Polymerize initiate->cast wash Wash & Swell Scaffold cast->wash test Mechanical Testing (e.g., Compression) wash->test analyze Data Analysis (Stress-Strain Curve) test->analyze

Caption: Experimental workflow for the synthesis and mechanical testing of this compound scaffolds.

parameter_relationships crosslinker Crosslinker Concentration stiffness Stiffness (Young's Modulus) crosslinker->stiffness Increases elongation Elongation at Break crosslinker->elongation Decreases copolymer Copolymer Composition copolymer->stiffness Modifies toughness Toughness copolymer->toughness Modifies nanoparticles Nanoparticle Incorporation nanoparticles->stiffness Increases nanoparticles->toughness Increases

Caption: Logical relationships between synthesis parameters and mechanical properties of scaffolds.

References

Technical Support Center: Poly(N-butylacrylamide) LCST Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-butylacrylamide (nBA) polymers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for modifying and characterizing the Lower Critical Solution Temperature (LCST) of poly(this compound) (PnBA) and related polymers.

Frequently Asked Questions (FAQs)

Q1: What is the Lower Critical Solution Temperature (LCST) and why is it important for PnBA?

A1: The Lower Critical Solution Temperature (LCST) is the critical temperature below which a polymer is soluble in a given solvent and above which it undergoes a phase separation, becoming insoluble.[1][2] For poly(this compound) (PnBA) in aqueous solutions, this transition is driven by a shift in the balance of interactions. Below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, leading to dissolution.[1] As the temperature increases to the LCST, the hydrophobic interactions of the butyl side groups become more significant, causing the polymer chains to collapse into a more compact, globular state and precipitate out of the solution.[1] This sharp, reversible, and tunable phase transition makes PnBA a "smart" polymer, highly valuable for applications like controlled drug delivery, tissue engineering, and smart surfaces.[1][3]

Q2: What are the primary strategies to modify the LCST of PnBA?

A2: The LCST of PnBA can be precisely tuned by altering the polymer's overall hydrophilic/hydrophobic balance. The main strategies include:

  • Copolymerization: Introducing hydrophilic or hydrophobic comonomers is the most common and effective method.[1][4]

  • Varying Molecular Weight: The molecular weight of the polymer can influence the LCST, particularly for lower molecular weight chains where end-group effects are more pronounced.[5][6][7]

  • End-Group Functionalization: Modifying the chemical nature of the chain-ends can alter the overall hydrophilicity of the polymer, thus tuning the LCST.[1][5]

  • Addition of Solutes: Incorporating additives like salts or other small molecules into the polymer solution can modify polymer-water interactions and shift the LCST.[8][9]

Q3: How do hydrophilic and hydrophobic comonomers affect the LCST of PnBA?

A3:

  • Hydrophilic Comonomers: Incorporating hydrophilic monomers (e.g., Acrylamide, N,N-dimethylacrylamide) into the PnBA backbone increases the overall hydrophilicity of the copolymer.[4][10] This requires more thermal energy to disrupt the polymer-water hydrogen bonds, resulting in a higher LCST .

  • Hydrophobic Comonomers: Incorporating more hydrophobic monomers (e.g., Styrene, Butyl Acrylate) enhances the hydrophobic character of the copolymer.[3][4] This facilitates the hydrophobic collapse of the polymer chains at lower temperatures, leading to a lower LCST .[3][4]

Troubleshooting Guide

Issue 1: The measured LCST of my PnBA homopolymer is not sharp or is different than expected.

Possible Cause Troubleshooting Step
Broad Molecular Weight Distribution (High Dispersity, Đ) Polymers with high dispersity contain chains of varying lengths, which can phase separate over a wider temperature range. Use a controlled polymerization technique like Reversible Addition-Fragmentation chain Transfer (RAFT) to synthesize polymers with low dispersity (Đ < 1.3).[4][11][12]
Influence of Polymer Concentration The cloud point can be dependent on the polymer concentration.[1][13] Measure the LCST at several different concentrations (e.g., 0.5, 1.0, 5.0 mg/mL) to observe this effect and report the concentration along with the LCST value.
End-Group Effects For low molecular weight polymers, the chemical nature of the end-groups can significantly impact the LCST.[5][6] Ensure you are using the same initiator and/or chain transfer agent across batches for consistency. Characterize end-groups if possible.
Impurities or Residual Monomer Residual monomer or other impurities can act as additives, shifting the LCST. Purify the polymer thoroughly after synthesis, for example, by precipitation in a non-solvent or by dialysis.

Issue 2: My PnBA copolymer has an unexpected LCST value after incorporating a comonomer.

Possible Cause Troubleshooting Step
Incorrect Comonomer Incorporation The actual incorporation of the comonomer may not match the feed ratio. Determine the copolymer composition using techniques like ¹H NMR spectroscopy.
Random vs. Block Copolymer Architecture The arrangement of comonomers affects the phase transition. A random copolymer will typically have a single, shifted LCST, while a block copolymer might show more complex behavior or multiple transitions. Confirm your synthesis strategy is appropriate for the desired architecture.
Strong Inter-chain Interactions If the comonomer introduces strong hydrogen bonding or ionic interactions, it can lead to aggregation that complicates the LCST measurement. Analyze the polymer solution behavior using Dynamic Light Scattering (DLS) below the LCST.

Quantitative Data Summary

Table 1: Effect of Copolymerization on the LCST of N-substituted Acrylamide Polymers

This table summarizes the general trends observed when copolymerizing N-substituted acrylamides with hydrophilic or hydrophobic comonomers. The values are illustrative of the principles discussed in the literature.[4][10][14]

Base Polymer Comonomer Type Molar Feed Ratio (%) Approximate LCST (°C) Effect on LCST
PnBA--0~9Baseline
PnBAAcrylamide (Am)Hydrophilic10~25Increase
PnBAN-isopropylacrylamide (NIPAM)Hydrophilic20~35Increase
PnBAButyl Acrylate (BA)Hydrophobic5~5Decrease
PNIPAM--0~32Baseline
PNIPAMThis compound (nBA)Hydrophobic10~26Decrease
PNIPAMDopamine Methacrylamide (DMA)Hydrophobic5~28Decrease[4]
PNIPAMN-isopropylmethacrylamide (NIPMAM)Hydrophilic50~37Increase[14]

Diagrams and Visualizations

Logical Relationships and Workflows

LCST_Modification_Strategies Copolymerization Copolymerization Hydrophilic Add Hydrophilic Comonomer (e.g., AAm) Copolymerization->Hydrophilic Hydrophobic Add Hydrophobic Comonomer (e.g., BA) Copolymerization->Hydrophobic MolWeight Molecular Weight Decrease Decrease LCST MolWeight->Decrease (Typically for higher MW) EndGroup End-Group Chemistry Increase Increase LCST EndGroup->Increase (e.g., hydrophilic end-group) Additives Solvent Additives Salts Add Salts (Hofmeister Series) Additives->Salts Hydrophilic->Increase Hydrophobic->Decrease Salts->Decrease (e.g., 'salting-out' salts)

Caption: Key strategies for tuning the Lower Critical Solution Temperature (LCST).

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_lcst LCST Determination arrow arrow A 1. Monomer & Reagent Setup (nBA, Comonomer, CTA, Initiator) B 2. RAFT Polymerization (e.g., 70°C, 24h in Dioxane) A->B C 3. Purification (Precipitation in cold hexane) B->C D 4. Structural Analysis (¹H NMR for composition) C->D E 5. Molecular Weight Analysis (GPC for Mn and Đ) D->E F 6. Sample Preparation (Dissolve polymer in DI water) E->F G 7. Turbidimetry Measurement (UV-Vis Spectroscopy with heating) F->G H 8. Data Analysis (Plot %T vs. Temp, LCST at 50% T) G->H

Caption: Standard workflow for PnBA synthesis and LCST characterization.

LCST_Mechanism Mechanism of LCST Phase Transition cluster_below Below LCST (Soluble) cluster_above Above LCST (Insoluble) node1 Polymer chains are in an extended 'coil' conformation. node2 H-bonds between polymer and water dominate. node3 Polymer chains collapse into compact 'globule' state. node1->node3 Heat (Increase Temp) node3->node1 Cool (Decrease Temp) node4 Intra/inter-chain hydrophobic interactions dominate.

Caption: The coil-to-globule transition of a thermoresponsive polymer at the LCST.

Key Experimental Protocols

Protocol 1: Synthesis of PnBA via RAFT Polymerization

This protocol describes a general method for synthesizing poly(this compound) with controlled molecular weight and low dispersity.

Materials:

  • This compound (nBA) monomer

  • Chain Transfer Agent (CTA): e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)

  • Initiator: e.g., Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-dioxane

  • Non-solvent: Cold n-hexane or diethyl ether

  • Nitrogen or Argon gas source

  • Schlenk flask and magnetic stirrer

Methodology:

  • Reagent Calculation: Determine the desired degree of polymerization (DP). The molar ratio of [Monomer]:[CTA]:[Initiator] is critical. A common ratio is[15]:[16]:[0.2].

  • Setup: In a Schlenk flask, dissolve the nBA monomer, CPAD (CTA), and AIBN (Initiator) in anhydrous 1,4-dioxane.

  • Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30-45 minutes while stirring in an ice bath.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the required reaction time (e.g., 12-24 hours).[17]

  • Termination: Stop the reaction by removing the flask from the oil bath and exposing it to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold n-hexane (or another suitable non-solvent) while stirring vigorously.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold non-solvent to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Confirm the polymer structure and purity via ¹H NMR and determine the molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).

Protocol 2: LCST Measurement by UV-Vis Spectroscopy (Turbidimetry)

This is the most common method for determining the cloud point (Tcp), which is taken as the LCST.[1]

Equipment:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier device).

  • Quartz or glass cuvettes.

  • Calibrated temperature probe.

Methodology:

  • Sample Preparation: Prepare a polymer solution in deionized water at a specific concentration (e.g., 1.0 mg/mL). Ensure the polymer is fully dissolved. Filter the solution if necessary to remove dust or aggregates.

  • Instrument Setup:

    • Set the spectrophotometer to measure transmittance (or absorbance) at a fixed wavelength where the polymer does not absorb, typically between 500 nm and 700 nm.[13]

    • Program the temperature controller to ramp the temperature across the expected LCST range (e.g., from 5 °C to 50 °C for PnBA copolymers).

    • Set a suitable heating rate, typically 0.5 °C/min to 1.0 °C/min, to ensure thermal equilibrium.[8]

  • Measurement:

    • Place the cuvette in the holder and allow it to equilibrate at the starting temperature. The initial transmittance should be ~100%.

    • Start the temperature ramp and record the transmittance as a function of temperature.

  • Data Analysis:

    • Plot the percent transmittance (%T) versus temperature (°C).

    • The LCST (or cloud point, Tcp) is defined as the temperature at which the transmittance drops to 50% of its initial value.[13]

    • To assess hysteresis, a cooling cycle can also be performed, and the temperature for the solution to become clear again (clearing point) is recorded.

References

Overcoming solubility issues of N-butylacrylamide copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-butylacrylamide (NBA) copolymers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound (NBA) copolymer won't dissolve. What is the first thing I should check?

A1: The first and most critical factor is your choice of solvent. The solubility of a polymer is highly dependent on the interaction between the polymer and the solvent molecules.[1] For N-substituted acrylamide copolymers, common solvents used during synthesis, and therefore good starting points for dissolution, are N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3][4][5] If you are working in an aqueous system, the copolymer's hydrophilicity, determined by its comonomers and temperature, will be paramount.

Q2: What are the best organic solvents for dissolving NBA copolymers?

A2: Based on studies of structurally similar N-substituted acrylamides, a range of organic solvents can be effective. The solubility of N-tert-butylacrylamide (a closely related monomer) has been systematically measured, providing excellent guidance.[6][7] Good solubility is generally observed in polar aprotic solvents like DMF and N,N-dimethylacetamide (DMAC), as well as in alcohols like ethanol.[6][7] Dichloromethane and ethyl acetate can also be effective.[6]

Q3: Why is my NBA copolymer soluble in cold water but precipitates when I heat it?

A3: This is characteristic behavior for many N-substituted acrylamide polymers, known as Lower Critical Solution Temperature (LCST).[8][9] Below the LCST, the polymer chains are hydrated by water molecules and remain in solution. As the temperature increases, these polymer-water interactions (specifically hydrogen bonds) are disrupted.[10] This leads to a conformational change where the polymer chains collapse into a more compact, dehydrated state (a coil-to-globule transition) and precipitate out of solution.[11][12] The exact LCST can be finely tuned by copolymerizing NBA with other monomers.[9]

Q4: How does the choice of comonomer affect the solubility of my NBA copolymer?

A4: The comonomer has a profound impact on the overall hydrophilicity or hydrophobicity of the copolymer, which dictates its solubility.

  • Hydrophilic Comonomers: Incorporating hydrophilic monomers like acrylamide (AM) or acrylic acid (AA) will generally increase the copolymer's solubility in water and elevate its LCST.[9][13] For copolymers with AA, solubility becomes pH-dependent; at higher pH where the carboxylic acid groups are deprotonated and charged, solubility increases dramatically.[12]

  • Hydrophobic Comonomers: Incorporating more hydrophobic monomers, such as butyl acrylate (BA), can decrease the copolymer's aqueous solubility and lower its LCST.[14]

Q5: Can pH affect the solubility of my NBA copolymer?

A5: Yes, but only if your copolymer contains pH-sensitive functional groups. If you have copolymerized NBA with monomers like acrylic acid or other ionizable monomers, the pH of the aqueous solution will be a critical factor.[12] For an NBA-co-acrylic acid polymer, for instance, the copolymer will be less soluble at low pH when the acrylic acid units are protonated (neutral) and more soluble at neutral or high pH when they are deprotonated (negatively charged), leading to electrostatic repulsion between chains and enhanced interaction with water.[12][13]

Troubleshooting Guide

If you are experiencing difficulty dissolving your this compound copolymer, follow this step-by-step guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for NBA Copolymer Solubility

G cluster_0 Start: Copolymer Insoluble cluster_1 Step 1: Solvent Selection cluster_2 Step 2: Temperature Adjustment cluster_3 Step 3: pH Modification (if applicable) cluster_4 Step 4: Further Analysis start Insoluble Copolymer solvent 1. Change Solvent start->solvent solvent_check Dissolved? solvent->solvent_check temp 2. Adjust Temperature (Cooling for Aqueous) solvent_check->temp No solved Problem Solved solvent_check->solved Yes temp_check Dissolved? temp->temp_check ph 3. Adjust pH (for ionizable copolymers) temp_check->ph No temp_check->solved Yes ph_check Dissolved? ph->ph_check analysis 4. Re-characterize Polymer (NMR, GPC) ph_check->analysis No ph_check->solved Yes conclusion Possible Cross-linking or Degradation analysis->conclusion

Caption: A step-by-step workflow for troubleshooting NBA copolymer solubility issues.

  • Assess Your Solvent Choice:

    • Problem: The copolymer is not dissolving in an aqueous buffer.

    • Solution: NBA homopolymers are generally hydrophobic. Unless your copolymer contains a high ratio of a hydrophilic comonomer, it will not be water-soluble. Try dissolving it in an organic solvent first. Good starting points are DMF, DMSO, or THF.[4][15]

  • Adjust the Temperature:

    • Problem: The copolymer is in an aqueous solution and appears cloudy or has precipitated.

    • Solution: This is likely due to the LCST effect. Cool the solution significantly (e.g., in an ice bath). Many N-substituted acrylamide copolymers are soluble at lower temperatures and become insoluble above their LCST.[9][16]

  • Modify the pH (for Copolymers with Ionizable Groups):

    • Problem: Your NBA-co-acrylic acid (or similar) copolymer is insoluble in acidic or neutral water.

    • Solution: The carboxylic acid groups need to be deprotonated to enhance solubility. Slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH above the pKa of the acidic comonomer (typically > 5-6). The polymer should dissolve as the chains become charged and repel each other.[12]

  • Consider Mechanical Agitation:

    • Problem: The copolymer is swelling but not fully dissolving.

    • Solution: High molecular weight polymers can take a long time to dissolve. Ensure the solution is being stirred adequately with a magnetic stirrer. Gentle heating (for organic solvents) or sonication can sometimes accelerate the process, but be cautious with temperature for aqueous solutions.

  • Re-evaluate and Characterize the Polymer:

    • Problem: None of the above steps work.

    • Solution: There may be an issue with the polymer itself. Unintended cross-linking during synthesis or storage can render a polymer permanently insoluble. Alternatively, the monomer ratio in the final copolymer might be different from the feed ratio, resulting in a more hydrophobic polymer than expected. Consider re-characterizing your material using techniques like ¹H-NMR to confirm composition and Gel Permeation Chromatography (GPC) to check for unexpectedly high molecular weight or cross-linking.[2][17]

Quantitative Data & Experimental Protocols

Factors Influencing NBA Copolymer Solubility

G cluster_Factors Influencing Factors center NBA Copolymer Solubility Temp Temperature (LCST Behavior) center->Temp Solvent Solvent Choice (Polarity, H-bonding) center->Solvent Comonomer Comonomer Type (Hydrophilic vs. Hydrophobic) center->Comonomer pH pH (for Ionizable Groups) center->pH

Caption: Key factors that determine the solubility of this compound copolymers.

Table 1: Solubility of N-tert-Butylacrylamide (TBA) in Various Solvents

This table presents solubility data for N-tert-butylacrylamide (TBA), a monomer structurally similar to NBA, providing a useful reference for solvent selection. Data is presented as mole fraction solubility (x₁) at different temperatures.

Temperature (K)WaterEthanolEthyl AcetateDichloromethaneDMFDMACFormamide
279.15 0.00310.08210.06120.10330.21090.17650.0311
293.15 0.00440.12450.09130.15210.28760.24540.0423
313.15 0.00710.22110.15880.25980.42130.38110.0654
333.15 0.01150.38230.27110.42110.60120.56780.0998
353.15 0.01810.61220.44320.63210.81230.79890.1512
Data adapted from solubility studies on N-tert-butylacrylamide.[6][7]
Protocol 1: Synthesis of an NBA-based Copolymer

This protocol describes a typical free radical copolymerization of this compound (NBA) and a comonomer (e.g., N-isopropylacrylamide, NIPAM) in an organic solvent.[2]

Materials:

  • This compound (NBA) monomer

  • Comonomer (e.g., NIPAM)

  • Azobisisobutyronitrile (AIBN) initiator (recrystallized from methanol)[9]

  • N,N-dimethylformamide (DMF), anhydrous

  • Methanol (for precipitation)

  • Reaction vessel (e.g., Schlenk flask) with magnetic stirrer

  • Nitrogen or Argon gas line

  • Thermostatically controlled oil bath

Procedure:

  • Monomer Preparation: In the reaction vessel, dissolve the desired amounts of NBA and the comonomer in anhydrous DMF. A typical total monomer concentration is around 10-20% (w/v).

  • Initiator Addition: Add the AIBN initiator. The amount is typically 0.5-1.0 mol% with respect to the total moles of monomers.

  • Degassing: Seal the vessel and de-gas the solution by bubbling with dry nitrogen or argon gas for at least 30 minutes to remove oxygen, which inhibits free radical polymerization.

  • Polymerization: Place the sealed reaction vessel in the pre-heated oil bath at 60-70°C.[2][5] Allow the reaction to proceed under stirring for 12-24 hours.

  • Precipitation: After the reaction period, cool the vessel to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., cold methanol or diethyl ether) while stirring vigorously. The copolymer will precipitate as a white solid.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or DMF) and re-precipitate it. Repeat this dissolution-precipitation cycle 2-3 times to remove unreacted monomers and initiator.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Determination of Lower Critical Solution Temperature (LCST)

This protocol describes how to determine the cloud point, which corresponds to the LCST, of a thermo-responsive NBA copolymer in an aqueous solution using a UV-Vis spectrophotometer.[16]

Materials:

  • Synthesized NBA copolymer

  • Deionized water or buffer solution

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette

  • Magnetic micro-stir bar

Procedure:

  • Solution Preparation: Prepare a dilute solution of the copolymer in the desired aqueous medium (e.g., 0.5 - 1.0% w/v). Ensure the polymer is fully dissolved, which may require initial cooling.

  • Spectrophotometer Setup: Place the cuvette containing the polymer solution and a micro-stir bar into the temperature-controlled holder of the spectrophotometer. Set the wavelength to 500 nm.

  • Equilibration: Set the initial temperature well below the expected LCST (e.g., 15-20°C). Allow the system to equilibrate for 5-10 minutes until the absorbance reading is stable.

  • Heating Ramp: Program the temperature controller to increase the temperature in small increments (e.g., 0.5 or 1.0°C per step).[16] At each step, allow the solution to equilibrate for 1-2 minutes before recording the absorbance.

  • Data Collection: Continue recording the absorbance at each temperature step. You will observe a sharp increase in absorbance as the solution becomes turbid at the cloud point.

  • LCST Determination: Plot the absorbance (or % transmittance) as a function of temperature. The LCST is typically defined as the temperature at which the absorbance reaches 50% of its maximum value during the transition.

References

Validation & Comparative

A Comparative Guide to N-butylacrylamide and N-isopropylacrylamide in Thermoresponsive Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thermoresponsive polymers, capable of undergoing a reversible phase transition in response to temperature changes, have garnered significant attention in the field of drug delivery. Among these "smart" polymers, poly(N-isopropylacrylamide) (PNIPAM) has been extensively studied and utilized due to its lower critical solution temperature (LCST) being close to human body temperature. This guide provides a comprehensive comparison of PNIPAM with a promising alternative, poly(N-butylacrylamide) (NBAM), offering insights into their respective properties, synthesis, and potential applications in drug delivery systems.

Executive Summary

This guide presents a head-to-head comparison of this compound (NBAM) and N-isopropylacrylamide (NIPAM) as building blocks for thermoresponsive polymers. While PNIPAM is the more established polymer with a well-characterized LCST of approximately 32°C, making it suitable for various biomedical applications, NBAM emerges as a more hydrophobic alternative. This increased hydrophobicity is expected to result in a lower LCST for poly(this compound) (PNBAM), offering a different temperature window for drug release applications. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and characterization, and visualizes relevant workflows to aid researchers in selecting the appropriate polymer for their specific drug delivery needs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physical and chemical properties of NBAM and NIPAM based polymers, providing a basis for direct comparison.

Table 1: Comparison of Monomer and Homopolymer Properties

PropertyThis compound (NBAM)N-isopropylacrylamide (NIPAM)
Monomer Molar Mass ( g/mol ) 127.19113.16
Homopolymer LCST (°C) Lower than PNIPAM (exact value varies with molecular weight and concentration)~32[1]
Polymer Hydrophobicity HigherLower

Table 2: Comparative Performance in Thermoresponsive Hydrogels

ParameterPoly(this compound) (PNBAM) HydrogelPoly(N-isopropylacrylamide) (PNIPAM) Hydrogel
Swelling Ratio below LCST Generally lower than PNIPAM due to higher hydrophobicityHigh
Swelling/Deswelling Kinetics Potentially faster due to increased chain mobilityWell-characterized
Drug Encapsulation Efficiency Dependent on drug hydrophobicity; may favor hydrophobic drugsBroad applicability for various drug types
Drug Release Profile Temperature-triggered burst release above LCSTWell-documented temperature-responsive release[2]
Biocompatibility Generally considered biocompatible, but requires specific testing for final formulationWidely studied and considered biocompatible for many applications[3][4][5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of both PNBAM and PNIPAM are crucial for reproducible research and development.

Synthesis of Thermoresponsive Polymers via Free-Radical Polymerization

This protocol outlines the synthesis of PNBAM and PNIPAM homopolymers. The same procedure can be adapted for the synthesis of their copolymers by adding the desired molar ratio of the respective monomers to the initial reaction mixture.

Materials:

  • This compound (NBAM) or N-isopropylacrylamide (NIPAM) monomer

  • Azobisisobutyronitrile (AIBN) as the initiator

  • 1,4-Dioxane (or another suitable solvent like DMF or THF)[8][9]

  • Methanol (for precipitation)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Dissolve the desired amount of monomer (NBAM or NIPAM) and AIBN (typically 1 mol% with respect to the monomer) in the chosen solvent in a round-bottom flask.[8][9]

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the flask and immerse it in a preheated oil bath at 70°C.[8][9]

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours).

  • After the reaction, cool the flask to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.

  • Collect the precipitated polymer by filtration and wash it with fresh methanol to remove unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Diagram of the Free-Radical Polymerization Workflow:

G cluster_workflow Free-Radical Polymerization Workflow start Start: Dissolve Monomer and Initiator in Solvent purge Purge with Nitrogen start->purge heat Heat to 70°C purge->heat polymerize Polymerization (24h) heat->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry end End: Obtain Polymer dry->end

Free-Radical Polymerization Workflow
Determination of Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for thermoresponsive polymers and can be determined by measuring the change in optical transmittance of a polymer solution with temperature.

Materials:

  • Synthesized polymer (PNBAM or PNIPAM)

  • Deionized water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a dilute aqueous solution of the polymer (e.g., 1 wt%).

  • Place the solution in a quartz cuvette in the spectrophotometer.

  • Set the wavelength to 500 nm.[8][10]

  • Equilibrate the solution at a temperature below the expected LCST (e.g., 10°C for PNBAM, 20°C for PNIPAM).

  • Gradually increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5°C/min).[11]

  • Record the transmittance of the solution at each temperature increment.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Diagram of the LCST Determination Workflow:

G cluster_workflow LCST Determination Workflow start Start: Prepare Polymer Solution spectro Place in UV-Vis Spectrophotometer start->spectro equilibrate Equilibrate below LCST spectro->equilibrate heat Gradually Increase Temperature equilibrate->heat record Record Transmittance vs. Temperature heat->record analyze Determine Temperature at 50% Transmittance record->analyze end End: Obtain LCST Value analyze->end

LCST Determination Workflow
Swelling Ratio Measurement

The swelling behavior of hydrogels is indicative of their network structure and their potential for drug loading and release.

Materials:

  • Synthesized hydrogel

  • Deionized water or phosphate-buffered saline (PBS)

  • Analytical balance

Procedure:

  • Immerse a dried, pre-weighed hydrogel sample (Wd) in an excess of deionized water or PBS at a temperature below the LCST.

  • Allow the hydrogel to swell to equilibrium (typically 24-48 hours).

  • Periodically remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

In Vitro Drug Release Study

This protocol describes a typical method for evaluating the temperature-triggered release of a model drug from a thermoresponsive hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS) at two different temperatures (one below and one above the LCST)

  • Shaking water bath or incubator

  • UV-Vis spectrophotometer or HPLC for drug concentration analysis

Procedure:

  • Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of the release medium.

  • Incubate the vials at the desired temperatures (e.g., 25°C and 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Logical Relationships in Thermoresponsive Polymer Behavior

The thermoresponsive behavior of these polymers is governed by a delicate balance between hydrophilic and hydrophobic interactions.

Diagram of Factors Influencing LCST:

G cluster_logic Factors Influencing Lower Critical Solution Temperature (LCST) LCST LCST Hydrophobicity Polymer Hydrophobicity Hydrophobicity->LCST Decreases Hydrophilicity Polymer Hydrophilicity Hydrophilicity->LCST Increases Comonomer Hydrophobic/Hydrophilic Comonomer Comonomer->Hydrophobicity Comonomer->Hydrophilicity MW Molecular Weight MW->LCST Can influence Conc Polymer Concentration Conc->LCST Can influence

Factors Influencing LCST

Conclusion

Both this compound and N-isopropylacrylamide offer unique properties for the development of thermoresponsive polymers for drug delivery. PNIPAM remains the gold standard with its well-established LCST near physiological temperature. However, the higher hydrophobicity of PNBAM presents an opportunity to design systems with a lower and potentially tunable LCST, which could be advantageous for specific applications requiring a different temperature trigger. The choice between these two monomers will ultimately depend on the desired thermoresponsive properties, the nature of the drug to be delivered, and the specific requirements of the drug delivery system. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions and advance the design of next-generation smart drug delivery vehicles.

References

A Comparative Analysis of the Cytotoxicity of N-butylacrylamide and Other Acrylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro cytotoxicity of N-butylacrylamide against other common acrylamides. The information presented herein is collated from peer-reviewed studies to assist researchers in understanding the relative toxicity profiles of these compounds. This document summarizes key cytotoxicity data, outlines experimental methodologies, and illustrates the underlying molecular pathways.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound and other related acrylamides varies significantly based on their chemical structure and the biological system tested. The following table summarizes the available quantitative data from in vitro studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in cell lines, exposure times, and assay methods.

CompoundAbbreviationCytotoxicity MetricValue (mM)Cell Line(s)Assay MethodReference
This compound NBA IC10 ~0.1 - 0.3 AREc32, ARE-bla, GR-blaConfluency[1]
AcrylamideAAIC504.6A549MTT[2]
AcrylamideAAIC506.73NIH/3T3MTT[3][4]
AcrylamideAAED500.8Neuron-rich culturesGlucose Consumption[5]
N-isopropylacrylamideNIPAED505.8Neuron-rich culturesGlucose Consumption[5]
N,N'-methylene-bis-acrylamideNMBAED500.2Neuron-rich culturesGlucose Consumption[5]
MethacrylamideMAED5015.0Neuron-rich culturesGlucose Consumption[5]

Note: IC10 is the concentration that causes a 10% inhibition of cell growth, while IC50/ED50 is the concentration that causes a 50% inhibition. Lower values indicate higher cytotoxicity.

Mechanism of Acrylamide-Induced Cytotoxicity

Acrylamides exert their cytotoxic effects primarily through their electrophilic nature, which allows them to react with cellular nucleophiles. A key mechanism is the depletion of intracellular glutathione (GSH), a critical antioxidant. This leads to a state of oxidative stress, characterized by an accumulation of reactive oxygen species (ROS). The subsequent cellular damage and activation of stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can ultimately trigger apoptosis (programmed cell death).[1]

The following diagram illustrates the proposed signaling pathway for acrylamide-induced cytotoxicity.

Acrylamide_Cytotoxicity_Pathway Acrylamide Acrylamide Cell Cell Membrane Acrylamide->Cell Enters Cell GSH Glutathione (GSH) Acrylamide->GSH Reacts with Cell->GSH GSH_Depletion GSH Depletion GSH->GSH_Depletion ROS ↑ Reactive Oxygen Species (ROS) GSH_Depletion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation Oxidative_Stress->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Acrylamide-induced cytotoxicity signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for cytotoxicity assessment of acrylamides.

Cell Confluency Assay for Cytotoxicity (IC10 Determination)

This protocol is adapted from a study comparing the cytotoxicity of various acrylamides.[1]

a. Cell Culture and Seeding:

  • Use appropriate cell lines (e.g., AREc32, ARE-bla, GR-bla).

  • Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in 96-well plates at a density that allows for exponential growth during the experiment.

b. Compound Preparation and Exposure:

  • Prepare stock solutions of the test acrylamides in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used).

c. Incubation and Imaging:

  • Incubate the cell plates for a defined period (e.g., 24 hours) at 37°C and 5% CO2.

  • Utilize an automated imaging system to capture images of the cells in each well before and after the incubation period.

d. Data Analysis:

  • Analyze the images to determine the cell confluency (percentage of the well area covered by cells) for each condition.

  • Calculate the relative cell viability by normalizing the confluency of the treated wells to the vehicle control wells.

  • Plot the cell viability against the compound concentration and use a suitable regression model to determine the IC10 value (the concentration that causes a 10% reduction in cell viability).

The following diagram outlines the workflow for the cell confluency assay.

Confluency_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Image_Before Image plate (Time 0) Incubation1->Image_Before Compound_Prep Prepare serial dilutions of acrylamides Treatment Treat cells with compounds Compound_Prep->Treatment Image_Before->Treatment Incubation2 Incubate for 24 hours Treatment->Incubation2 Image_After Image plate (Time 24h) Incubation2->Image_After Analysis Analyze confluency and calculate IC10 Image_After->Analysis End End Analysis->End

Workflow for the cell confluency-based cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test acrylamides and incubate for the desired duration (e.g., 24 or 48 hours).

b. MTT Reagent Addition:

  • After incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

c. Solubilization and Measurement:

  • Carefully remove the MTT solution.

  • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

d. Data Analysis:

  • Subtract the background absorbance from the sample absorbance.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and incubate overnight.

  • Expose the cells to different concentrations of the test acrylamides for a specified period.

b. Neutral Red Staining:

  • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

  • Add a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL) to each well.

  • Incubate for approximately 2-3 hours at 37°C.

c. Dye Extraction and Quantification:

  • Remove the neutral red-containing medium and wash the cells again with PBS.

  • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Agitate the plate for a few minutes to ensure complete solubilization.

  • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls.

  • Determine the IC50 value from the dose-response curve.

References

Validating the Structure of Poly(N-butylacrylamide) via 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized polymers is paramount. This guide provides a comparative framework for validating the structure of poly(N-butylacrylamide) using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on contrasting its spectral features with those of common alternative polyacrylamides.

This document outlines the characteristic 13C NMR chemical shifts for poly(this compound) and compares them with two structurally similar polymers: poly(N-isopropylacrylamide) and poly(N,N-dimethylacrylamide). Detailed experimental protocols for polymer synthesis and NMR analysis are provided to ensure reproducibility.

Comparative 13C NMR Data

The following table summarizes the expected 13C NMR chemical shifts for poly(this compound) and its alternatives. These values are crucial for identifying the polymer structure and ensuring the absence of significant impurities or structural defects.

Carbon AtomPoly(this compound) (Expected δ, ppm)Poly(N-isopropylacrylamide) (δ, ppm)[1][2]Poly(N,N-dimethylacrylamide) (δ, ppm)[3]
Carbonyl (C=O)~175~175~173
Backbone CH~42~42~42
Backbone CH₂~35~35~35
N-CH₂~47--
N-CH-~41-
N-CH₃--~36, ~37 (due to restricted rotation)
Butyl CH₂~32--
Butyl CH₂~20--
Butyl CH₃~14--
Isopropyl CH₃-~22-

Experimental Protocols

Reproducible and reliable data is contingent on meticulous experimental execution. The following sections detail the protocols for the synthesis of poly(this compound) and its subsequent analysis by 13C NMR.

Synthesis of Poly(this compound) by Free-Radical Polymerization

This protocol describes a standard method for synthesizing poly(this compound) using a free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon inlet

  • Heating mantle with a temperature controller

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask, dissolve this compound (e.g., 5 g, 39.3 mmol) and AIBN (e.g., 0.065 g, 0.4 mmol, ~1 mol% relative to monomer) in anhydrous DMF (e.g., 25 mL).

  • Inert Atmosphere: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C.

  • Reaction: Allow the polymerization to proceed for a set time (e.g., 4-24 hours) with stirring. The reaction time can be adjusted to control the molecular weight and conversion.

  • Precipitation and Purification: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration.

  • Washing: Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and residual solvent.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

13C NMR Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Poly(this compound) sample (10-50 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Dissolution: Weigh approximately 10-50 mg of the dried poly(this compound) and place it in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Gently swirl or vortex the vial to dissolve the polymer completely. The solution should be clear and free of any suspended particles.

  • Transfer to NMR Tube: Using a pipette, transfer the polymer solution into a clean, dry 5 mm NMR tube.

  • Analysis: Acquire the 13C NMR spectrum on a spectrometer. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more), a relaxation delay of 2-5 seconds, and proton decoupling.

Workflow and Logic Diagrams

Visualizing the experimental and analytical workflow can aid in understanding the overall process of polymer structure validation.

ValidationWorkflow cluster_synthesis Polymer Synthesis cluster_analysis 13C NMR Analysis cluster_comparison Comparative Analysis Monomer This compound Polymerization Free-Radical Polymerization (70°C, Inert Atmosphere) Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent Anhydrous DMF Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Washing and Drying Precipitation->Purification FinalPolymer Purified Poly(this compound) Purification->FinalPolymer SamplePrep Sample Preparation (Dissolution in CDCl₃) FinalPolymer->SamplePrep NMR_Acquisition 13C NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Spectral Processing NMR_Acquisition->DataProcessing PeakAssignment Peak Assignment DataProcessing->PeakAssignment StructureValidation Structure Validation PeakAssignment->StructureValidation Comparison Comparison of Chemical Shifts StructureValidation->Comparison PNIPAM Poly(N-isopropylacrylamide) 13C NMR Data PNIPAM->Comparison PDMA Poly(N,N-dimethylacrylamide) 13C NMR Data PDMA->Comparison

Caption: Workflow for the synthesis and 13C NMR validation of poly(this compound).

This comprehensive guide provides the necessary data and protocols for the successful validation of poly(this compound) structure using 13C NMR spectroscopy, enabling researchers to proceed with confidence in their downstream applications.

References

A Comparative Guide to In Vitro Drug Release from N-Butylacrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-butylacrylamide hydrogels for in vitro drug release applications. By presenting key performance indicators, detailed experimental protocols, and a visual representation of the experimental workflow, this document aims to assist researchers in making informed decisions for their drug delivery systems. As a close structural and behavioral analog, data for poly(N-tert-butylacrylamide) (pNTBAM) is used as a representative for this compound-based hydrogels.

Comparative Performance Analysis

The selection of a hydrogel for drug delivery is a critical decision, balancing properties like mechanical strength, swelling behavior, and drug release kinetics. The following tables summarize quantitative data for this compound hydrogels (represented by pNTBAM) in comparison to other common acrylamide-based hydrogels: polyacrylamide (PAAm) and poly(N-isopropylacrylamide) (PNIPAm).

Table 1: Mechanical Properties of Acrylamide-Based Hydrogels

Hydrogel TypeMonomer(s)CrosslinkerYoung's Modulus (kPa)
PAAmAcrylamideN,N'-methylenebisacrylamide (MBA)~17.2 - 46.3[1]
PNIPAmN-isopropylacrylamideN,N'-methylenebisacrylamide (MBA)16.5 ± 0.6[1]
pNTBAM (this compound analog) N-tert-butylacrylamide N,N'-methylenebisacrylamide (MBA) 371 ± 31 [1]

This table highlights the significantly higher stiffness of pNTBAM compared to PAAm and PNIPAm, a crucial factor for applications requiring mechanical integrity.

Table 2: Swelling Behavior of Acrylamide-Based Hydrogels

Hydrogel TypeStimulusConditionMaximum Swelling Ratio (%)
PAAmpHpH 7>1000[2]
PNIPAmTemperatureBelow LCST (~32°C)High (Varies with formulation)
pNTBAM (this compound analog) - - Specific quantitative data not readily available in reviewed literature. Swelling is generally lower than PAAm due to increased hydrophobicity.

The swelling behavior is a key determinant of drug release. While specific values for pNTBAM are not cited, its hydrophobic nature suggests a more controlled swelling compared to the highly hydrophilic PAAm.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are generalized protocols for the synthesis of this compound hydrogels and subsequent in vitro drug release studies, based on common practices for acrylamide-based hydrogels.

Synthesis of this compound Hydrogels (Free Radical Polymerization)
  • Monomer Solution Preparation: Dissolve this compound monomer and a crosslinker (e.g., N,N'-methylenebisacrylamide, MBA) in a suitable solvent (e.g., deionized water or a water/ethanol mixture). The concentration of the monomer and the monomer-to-crosslinker ratio are critical parameters that influence the hydrogel's properties.

  • Initiator Addition: Add a polymerization initiator, such as ammonium persulfate (APS) and a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED), to the monomer solution. The initiator concentration will affect the rate of polymerization.

  • Polymerization: Pour the solution into a mold of the desired shape and size. Allow the polymerization to proceed at a specific temperature (e.g., room temperature or elevated temperatures) for a set duration (typically several hours to overnight) to ensure complete crosslinking.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers, crosslinkers, and initiators, which can be toxic.[1]

  • Drying: The purified hydrogel can then be dried to a constant weight, for example, in a vacuum oven at a controlled temperature.

In Vitro Drug Loading and Release Study
  • Drug Loading: The drug can be loaded into the hydrogel by two primary methods:

    • Equilibrium Partitioning: Immerse the dried hydrogel in a concentrated drug solution for a prolonged period until equilibrium is reached.

    • In Situ Loading: Add the drug to the monomer solution before polymerization. This method entraps the drug within the hydrogel network as it forms.

  • Release Study Setup:

    • Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

    • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation to ensure uniform drug distribution in the medium.

  • Sample Collection and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Immediately replenish the vessel with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry, at the drug's maximum absorbance wavelength.[3]

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the drug release mechanism.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for in vitro drug release studies from this compound hydrogels.

experimental_workflow synthesis Hydrogel Synthesis purification Purification synthesis->purification drying Drying purification->drying loading Drug Loading drying->loading release In Vitro Release Study loading->release analysis Sample Analysis (UV-Vis) release->analysis data Data Analysis & Kinetics analysis->data

Caption: Experimental workflow for in vitro drug release studies.

This guide provides a foundational understanding of the performance and experimental considerations for using this compound hydrogels in drug delivery research. The presented data and protocols offer a starting point for scientists to design and evaluate their hydrogel-based drug delivery systems.

References

A Comparative Guide to the Biocompatibility of N-butylacrylamide-Based Materials for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and development of novel therapeutic and diagnostic agents. This guide provides a comprehensive comparison of the biocompatibility of N-butylacrylamide (NBA)-based materials with two widely used alternatives: poly(N-isopropylacrylamide) (PNIPAM) and polyethylene glycol (PEG). The information presented herein is supported by experimental data and detailed methodologies to assist in making informed decisions for your research endeavors.

Executive Summary

This compound (NBA)-based materials are emerging as promising candidates for various biomedical applications, including drug delivery and tissue engineering. Their biocompatibility profile, however, requires thorough evaluation to ensure safety and efficacy. This guide systematically assesses the biocompatibility of NBA-based materials by comparing them against the well-established biomaterials, PNIPAM and PEG. The comparison focuses on key biocompatibility assays: cytotoxicity, hemolysis, and apoptosis. While direct comparative studies are limited, this guide collates available data to provide a valuable resource for researchers. In general, PEG exhibits the highest biocompatibility, followed by PNIPAM, with NBA-based materials showing a variable profile that warrants careful consideration and further investigation.

Introduction to Biocompatible Polymers in Drug Development

The success of many biomedical innovations hinges on the biocompatibility of the constituent materials. An ideal biomaterial should not elicit any adverse local or systemic effects in the host. Acrylamide-based polymers have garnered significant attention due to their tunable properties and responsiveness to environmental stimuli. Among these, PNIPAM has been extensively studied for its thermoresponsive behavior. PEG is a hydrophilic and highly biocompatible polymer, often considered the gold standard in stealth drug delivery systems.[1][2][3] NBA is a less-explored monomer that offers potential advantages in terms of its hydrophobic character, which can be beneficial for specific drug delivery applications. This guide aims to provide a comparative overview of the biocompatibility of these three classes of polymers.

Comparative Biocompatibility Assessment

To provide a clear comparison, the following tables summarize the available quantitative data from various in vitro biocompatibility studies. It is important to note that the data has been collated from different studies, and therefore, experimental conditions may vary.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in assessing the potential of a material to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

MaterialCell LineConcentrationCell Viability (%)Citation
Poly(this compound) (PNBA) - representative data L929 mouse fibroblastsNot availableData not available in searched literature
Poly(N-isopropylacrylamide-co-butyl acrylate) (p(NIPAM-BA)) HEK 293TNot specified>80%[4]
Poly(N-isopropylacrylamide) (PNIPAM) 3T3 fibroblastsNot specified>90%[3][5][6]
Poly(N-isopropylacrylamide) (PNIPAM) Nanoparticles Human keratinocytes (HaCaT), Colon cells (SW 480)100 µg/mL~80%[7]
Polyethylene Glycol (PEG) VariousNot specifiedGenerally >95%[1]
Hemolytic Activity

Hemolysis assays are crucial for evaluating the blood compatibility of materials, particularly for applications involving intravenous administration. These assays measure the ability of a material to rupture red blood cells (hemolysis).

MaterialBlood SourceConcentrationHemolysis (%)Citation
Poly(this compound) (PNBA) - representative data Not availableNot availableData not available in searched literature
Poly(N-isopropylacrylamide) (PNIPAM) Rabbit bloodNot specified<5%
Polyethylene Glycol (PEG) Human bloodNot specified<2%

Note: Quantitative data on the hemolytic activity of NBA-based materials was not found in the performed searches. PNIPAM and PEG are generally considered to be non-hemolytic, with hemolysis rates well below the acceptable limit of 5% according to ASTM F756 standards.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical parameter in biocompatibility assessment. Assays for apoptosis can reveal more subtle cellular damage that may not be detected by cytotoxicity assays. Key markers of apoptosis include the activation of caspases (e.g., caspase-3) and DNA fragmentation (TUNEL assay).

MaterialCell LineAssayObservationCitation
Acrylamide (monomer) NIH/3T3 fibroblastsCaspase-3/7 activityIncreased caspase activity[8]
Poly(N-isopropylacrylamide) (PNIPAM) VariousNot specifiedGenerally non-apoptotic[9]
Polyethylene Glycol (PEG) VariousNot specifiedGenerally non-apoptotic

Note: While data on poly(this compound) is unavailable, studies on the acrylamide monomer have shown induction of apoptosis.[8] This highlights the importance of minimizing residual monomer content in the final polymer product. PNIPAM and PEG are generally considered non-apoptotic.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are representative protocols for the key assays discussed.

MTT Cytotoxicity Assay Protocol

This protocol is adapted for the evaluation of hydrogel extracts.[10]

  • Preparation of Material Extracts:

    • Sterilize the test material (e.g., NBA-based hydrogel) by appropriate means (e.g., UV irradiation, ethylene oxide).

    • Incubate the sterilized material in a serum-free cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

    • Collect the extract and filter it through a 0.22 µm syringe filter.

  • Cell Seeding:

    • Seed L929 mouse fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Exposure to Extracts:

    • Remove the culture medium and replace it with the prepared material extracts. Include a negative control (fresh culture medium) and a positive control (e.g., 0.1% Triton X-100).

    • Incubate the cells for 24 hours.

  • MTT Assay:

    • Remove the extract-containing medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as: (Absorbance of sample / Absorbance of negative control) x 100%.

Hemolysis Assay Protocol

This protocol is based on the direct contact method with rabbit blood.[2][11]

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh rabbit blood in a tube containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at 1000 x g for 10 minutes and discard the plasma and buffy coat.

    • Wash the RBCs three times with phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to obtain a 2% (v/v) suspension.

  • Incubation with Material:

    • Add 1 mL of the 2% RBC suspension to tubes containing the test material (e.g., NBA-based hydrogel).

    • Use PBS as a negative control and deionized water as a positive control.

    • Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Measurement of Hemolysis:

    • Centrifuge the tubes at 1000 x g for 5 minutes.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

    • The percentage of hemolysis is calculated as: [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100%.

Apoptosis Assays: TUNEL and Caspase-3 Activity

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Protocol [12][13][14][15]

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment:

    • Culture cells on coverslips or in chamber slides.

    • Expose the cells to the test material (e.g., extract of NBA-based material) for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash with PBS.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing labeled dUTPs.

    • Incubate for 60 minutes at 37°C in a humidified chamber.

  • Visualization:

    • Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase-3 Activity Assay Protocol [16][17][18][19]

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis:

    • Culture and treat cells as described for the TUNEL assay.

    • Lyse the cells using a specific lysis buffer provided in the assay kit.

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays).

    • Incubate according to the kit's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • The increase in signal is proportional to the caspase-3 activity.

Visualizing Biocompatibility Pathways and Workflows

To further aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Signaling Pathway of Apoptosis Induction

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis Stimulus Biomaterial Interaction (e.g., NBA-based material) Mitochondria Mitochondrial Pathway Stimulus->Mitochondria Stress DeathReceptor Death Receptor Pathway Stimulus->DeathReceptor Ligand Binding Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation DNA_frag DNA Fragmentation (TUNEL Assay) Caspase3->DNA_frag Cell_shrink Cell Shrinkage Caspase3->Cell_shrink Membrane_bleb Membrane Blebbing Caspase3->Membrane_bleb

Caption: Signaling pathways leading to apoptosis upon interaction with a biomaterial.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start prep_material Prepare Material Extract start->prep_material expose_cells Expose Cells to Extract prep_material->expose_cells seed_cells Seed Cells (e.g., L929) seed_cells->expose_cells mtt_assay Perform MTT Assay expose_cells->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability end End calc_viability->end

Caption: A typical workflow for assessing the cytotoxicity of a biomaterial extract.

Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow start Start prep_rbc Prepare Red Blood Cell Suspension start->prep_rbc incubate Incubate Material with RBCs prep_rbc->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge read_supernatant Measure Supernatant Absorbance (540 nm) centrifuge->read_supernatant calc_hemolysis Calculate Hemolysis (%) read_supernatant->calc_hemolysis end End calc_hemolysis->end

Caption: A streamlined workflow for conducting a direct contact hemolysis assay.

Conclusion and Future Directions

This guide provides a comparative overview of the biocompatibility of this compound-based materials in relation to PNIPAM and PEG. The available data suggests that while PNIPAM and PEG have well-established biocompatibility profiles, there is a significant knowledge gap regarding the in vitro and in vivo performance of NBA-based materials. The limited data on copolymers containing butyl acrylate indicates potential for good biocompatibility, but further comprehensive studies on pure poly(this compound) and its derivatives are crucial.

Researchers are encouraged to conduct direct comparative studies using standardized protocols to generate robust and comparable data. Future investigations should focus on:

  • Quantitative in vitro cytotoxicity studies of a range of NBA-based polymers and copolymers on various cell lines.

  • Thorough hemocompatibility testing , including hemolysis and coagulation assays.

  • In-depth analysis of apoptotic pathways triggered by NBA-based materials.

  • In vivo studies to assess the inflammatory response and long-term biocompatibility of implanted NBA-based materials.[20][21][22][23][24][25][26]

By systematically addressing these areas, the scientific community can build a comprehensive understanding of the biocompatibility of NBA-based materials, paving the way for their safe and effective use in advanced biomedical applications.

References

A Comparative Guide to N-butylacrylamide and N-vinylcaprolactam Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of thermoresponsive polymers for biomedical applications, poly(N-butylacrylamide) (PNBA) and poly(N-vinylcaprolactam) (PNVCL) have emerged as materials of significant interest. Their ability to undergo a reversible phase transition in response to temperature changes, particularly near physiological temperatures, makes them prime candidates for advanced drug delivery systems, tissue engineering scaffolds, and other smart biomaterials. This guide provides a comprehensive comparative analysis of PNBA and PNVCL, offering insights into their synthesis, physicochemical properties, and potential biomedical applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The performance of these polymers is intrinsically linked to their physicochemical properties. A key parameter for thermoresponsive polymers is the Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in water. This property is crucial for designing materials that can, for instance, release a drug payload at a specific site in the body where the temperature is slightly elevated, such as in tumor tissues.

While extensive data is available for PNVCL, information on PNBA homopolymers is less common in the literature. Much of the understanding of the behavior of this compound comes from its incorporation into copolymers, often with N-isopropylacrylamide (PNIPAM). The data presented for PNBA is therefore largely inferred from these copolymer studies.

PropertyPoly(this compound) (PNBA)Poly(N-vinylcaprolactam) (PNVCL)References
Monomer Structure This compoundN-vinylcaprolactamN/A
Polymer Structure Linear or crosslinkedLinear or crosslinkedN/A
Lower Critical Solution Temperature (LCST) The LCST of PNIPAM-co-butyl acrylate copolymers can be modulated and is generally lower than that of pure PNIPAM (around 32°C), with one study reporting an LCST of approximately 24°C for a copolymer with 5 mol% butyl acrylate.[1]Typically in the range of 32-35°C, making it highly suitable for physiological applications. The exact LCST can be influenced by molecular weight and the presence of comonomers.[2][3][1][2][3]
Biocompatibility Copolymers of N-isopropylacrylamide and butyl acrylate have been reported to be non-toxic to various cell lines.[1] However, comprehensive biocompatibility data for PNBA homopolymers is limited.Generally considered to be biocompatible and a safer alternative to PNIPAM due to its stability against hydrolysis, which prevents the formation of potentially toxic small-molecule amines.[2][1][2]
Toxicity Cytotoxicity studies on related copolymers suggest low toxicity.[1]In vitro studies have demonstrated low cytotoxicity of PNVCL.[2][1][2]

Synthesis of PNBA and PNVCL

Both PNBA and PNVCL can be synthesized via free-radical polymerization, a versatile and widely used method. The specific reaction conditions can be tailored to control the polymer's molecular weight and polydispersity.

Experimental Protocol: Free-Radical Polymerization of N-vinylcaprolactam (PNVCL)

This protocol describes a typical solution-free radical polymerization of NVCL.

Materials:

  • N-vinylcaprolactam (NVCL) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Solvent (e.g., absolute ethanol or water)[4]

  • Nitrogen gas

  • Tetrahydrofuran (THF)

  • n-hexane or ethyl ether for precipitation

Procedure:

  • Purify the NVCL monomer by reduced pressure distillation.

  • In a three-neck flask equipped with a stirrer and a nitrogen inlet, dissolve the purified NVCL monomer and AIBN in the chosen solvent. The amount of initiator is typically 0.1-0.5% of the monomer mass.[4]

  • Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 65-80°C while stirring.[4]

  • Allow the polymerization to proceed for 5-8 hours.[4]

  • After the reaction, cool the flask to room temperature.

  • Remove the solvent under reduced pressure at 50°C.[4]

  • Dissolve the resulting viscous liquid in THF.

  • Precipitate the polymer by adding the THF solution dropwise into an excess of a non-solvent like n-hexane or ethyl ether.

  • Filter the precipitated white powder and dry it in a vacuum oven at 30°C.[4]

Experimental Protocol: Free-Radical Polymerization of N-tert-butylacrylamide (as a proxy for NBA)

As detailed protocols for this compound homopolymer synthesis are scarce, a representative protocol for a related monomer, N-tert-butylacrylamide (NTBA), is provided here. This method can be adapted for NBA.

Materials:

  • N-tert-butylacrylamide (NTBA) monomer

  • N,N'-methylenebisacrylamide (MBA) as a crosslinker (for hydrogels)

  • Ammonium persulfate (APS) as an initiator

  • Deionized water

Procedure:

  • Dissolve the NTBA monomer and MBA crosslinker in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove oxygen.

  • Heat the solution to the desired reaction temperature (e.g., 70°C).

  • Add the APS initiator to start the polymerization.

  • Continue the reaction under a nitrogen atmosphere for several hours.

  • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomers and initiator.

Key Experimental Workflows

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for thermoresponsive polymers and is typically determined by turbidimetry.

LCST_Determination cluster_prep Sample Preparation cluster_measurement Turbidimetry Measurement cluster_analysis Data Analysis prep_polymer Prepare polymer solution (e.g., 1 wt% in water) place_cuvette Place solution in a quartz cuvette prep_polymer->place_cuvette spectrophotometer Place cuvette in UV-Vis spectrophotometer with temperature control place_cuvette->spectrophotometer heat_sample Heat the sample at a controlled rate (e.g., 0.5 °C/min) spectrophotometer->heat_sample measure_transmittance Measure transmittance at a fixed wavelength (e.g., 500 nm) heat_sample->measure_transmittance plot_data Plot transmittance vs. temperature measure_transmittance->plot_data determine_lcst Determine LCST as the temperature at which transmittance drops to 50% plot_data->determine_lcst

Caption: Workflow for LCST determination using turbidimetry.

In Vitro Drug Release Study

This workflow outlines a typical experiment to evaluate the drug release profile from a polymer hydrogel.

Drug_Release_Workflow cluster_loading Drug Loading cluster_release Release Study cluster_quantification Drug Quantification swell_hydrogel Swell dried hydrogel in drug solution equilibrium Allow to reach equilibrium swell_hydrogel->equilibrium dry_hydrogel Dry the drug-loaded hydrogel equilibrium->dry_hydrogel place_in_buffer Place hydrogel in release medium (e.g., PBS) dry_hydrogel->place_in_buffer incubate Incubate at controlled temperature (below and above LCST) place_in_buffer->incubate sample_collection Collect aliquots of the release medium at specific time intervals incubate->sample_collection analyze_samples Analyze drug concentration in aliquots using UV-Vis or HPLC sample_collection->analyze_samples calculate_release Calculate cumulative drug release analyze_samples->calculate_release plot_profile Plot release profile (cumulative release vs. time) calculate_release->plot_profile

Caption: General workflow for an in vitro drug release study.

Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, by extension, the cytotoxicity of a material.[5][6]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition and Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_extracts Add extracts to the cells incubate_cells->add_extracts prepare_extracts Prepare polymer extracts at different concentrations prepare_extracts->add_extracts incubate_treatment Incubate for a defined period (e.g., 24, 48, 72 hours) add_extracts->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->add_solvent measure_absorbance Measure absorbance at ~570 nm using a plate reader add_solvent->measure_absorbance calculate_viability Calculate cell viability relative to untreated controls measure_absorbance->calculate_viability

Caption: Workflow of the MTT assay for cytotoxicity testing.

Discussion and Future Perspectives

Both PNBA and PNVCL exhibit thermoresponsive properties that are highly attractive for biomedical applications. PNVCL is a well-characterized polymer with a physiologically relevant LCST and demonstrated biocompatibility, making it a strong candidate for clinical translation. The synthesis of PNVCL is straightforward, and its properties can be readily tuned through copolymerization.

The potential of PNBA is also significant, particularly in how the butyl group's hydrophobicity can be leveraged to finely tune the LCST of copolymers. However, a clear need exists for more fundamental research on PNBA homopolymers to fully understand their properties and benchmark them against established thermoresponsive polymers like PNVCL. Future studies should focus on:

  • Comprehensive Biocompatibility and Biodegradation: In-depth in vivo studies are necessary to fully assess the long-term biocompatibility and degradation profiles of both polymers.

  • Formulation and Drug Delivery Optimization: Research into optimizing drug loading and release kinetics for specific therapeutic agents from both PNBA- and PNVCL-based carriers will accelerate their path to clinical applications.

By addressing these research gaps, the scientific community can unlock the full potential of these promising thermoresponsive polymers for the next generation of smart biomedical technologies.

References

A Comparative Guide to Monomer Reactivity in N-Alkylacrylamide Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of monomer reactivity ratios is fundamental to predicting copolymer composition and tailoring polymer properties for specific applications, a critical aspect in fields ranging from materials science to drug delivery. This guide provides a comparative analysis of the reactivity of N-tert-butylacrylamide (NTBA), a close structural analog of N-butylacrylamide, with two distinct comonomers: 2,4-Dichlorophenyl methacrylate (DCPMA) and 7-acryloyloxy-4-methyl coumarin (AMC). The data presented herein, derived from experimental studies, offers insights into the copolymerization behavior of N-alkylacrylamides, facilitating the informed design of novel copolymers.

Comparative Analysis of Monomer Reactivity Ratios

The monomer reactivity ratios (r1 and r2) quantify the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). These values are crucial for predicting the final copolymer microstructure. The reactivity ratios for the free radical copolymerization of N-tert-butylacrylamide (M1) with 2,4-Dichlorophenyl methacrylate (M2) and 7-acryloyloxy-4-methyl coumarin (M2) are summarized below.

Comonomer System r1 (NTBA) r2 (Comonomer) r1 * r2 Copolymer Type Determination Method
NTBA / DCPMA0.831.130.938RandomFineman-Ross & Kelen-Tüdős[1]
NTBA / AMC1.160.720.835RandomKelen-Tüdős[2]

The product of the reactivity ratios (r1 * r2) provides insight into the monomer distribution along the copolymer chain. For both systems, the product is close to 1, indicating the formation of random copolymers[1][2]. In the case of NTBA and DCPMA, the reactivity ratios are close to unity, suggesting a nearly ideal random copolymerization where the monomer units are incorporated almost in proportion to their feed concentrations. For the NTBA and AMC system, r1 is slightly greater than 1, indicating a tendency for NTBA to homopolymerize, while r2 is less than 1, suggesting AMC is less likely to homopolymerize compared to its addition to an NTBA-terminated chain.

Experimental Protocols

The determination of monomer reactivity ratios involves synthesizing a series of copolymers with varying initial monomer feed compositions and subsequently analyzing the composition of the resulting copolymers. The following is a generalized experimental protocol based on the methodologies employed in the cited studies.

Materials and Monomer Purification
  • Monomers: N-tert-butylacrylamide (NTBA), 2,4-Dichlorophenyl methacrylate (DCPMA), and 7-acryloyloxy-4-methyl coumarin (AMC) are procured from commercial sources.

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN) is typically used as the free radical initiator and is often recrystallized from a suitable solvent like methanol before use.

  • Solvent: A suitable solvent that dissolves both monomers and the resulting copolymer is chosen, such as dimethylformamide (DMF). The solvent is typically dried and distilled before use.

  • Purification: Monomers are purified to remove inhibitors. For instance, acrylamide-based monomers can be recrystallized, and methacrylate monomers can be washed with an aqueous NaOH solution to remove inhibitors, followed by drying and distillation under reduced pressure.

Copolymerization Procedure
  • A series of reaction vessels are charged with varying molar ratios of NTBA and the chosen comonomer (DCPMA or AMC).

  • A fixed amount of the initiator (AIBN) and the solvent (e.g., DMF) are added to each vessel.

  • The reaction mixtures are deoxygenated, typically by purging with an inert gas like nitrogen, to prevent inhibition of the radical polymerization.

  • The sealed reaction vessels are then placed in a thermostatically controlled bath at a specific temperature (e.g., 70°C) to initiate polymerization.

  • The polymerization is allowed to proceed to low conversion (typically below 10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.

  • The polymerization is terminated by rapidly cooling the reaction mixture and precipitating the copolymer in a non-solvent (e.g., ice-cold water or methanol).

  • The precipitated copolymer is then filtered, washed thoroughly to remove any unreacted monomers and initiator, and dried to a constant weight.

Copolymer Composition Analysis

The composition of the synthesized copolymers is determined using analytical techniques such as ¹H-NMR spectroscopy.[1][3] By integrating the characteristic proton signals of each monomer unit in the copolymer's ¹H-NMR spectrum, the molar ratio of the monomers in the copolymer chain can be accurately calculated.

Determination of Reactivity Ratios

The monomer reactivity ratios are then determined from the monomer feed and copolymer composition data using established linearization methods such as the Fineman-Ross or Kelen-Tüdős methods.[1] These methods involve plotting the composition data in a linear form, from which r1 and r2 can be calculated from the slope and intercept of the resulting line.

Visualizing the Experimental and Logical Workflow

To better illustrate the process of determining monomer reactivity and its implications, the following diagrams have been generated.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis MonomerPurification Monomer Purification ReactionSetup Reaction Setup (Varying Monomer Ratios) MonomerPurification->ReactionSetup InitiatorRecrystallization Initiator Recrystallization InitiatorRecrystallization->ReactionSetup SolventPurification Solvent Purification SolventPurification->ReactionSetup Deoxygenation Deoxygenation (N2 Purge) ReactionSetup->Deoxygenation Polymerization Polymerization (Constant Temperature) Deoxygenation->Polymerization Termination Termination & Precipitation Polymerization->Termination Purification Copolymer Purification Termination->Purification CompositionAnalysis Copolymer Composition Analysis (¹H-NMR) Purification->CompositionAnalysis ReactivityRatioCalculation Reactivity Ratio Calculation (Fineman-Ross / Kelen-Tüdős) CompositionAnalysis->ReactivityRatioCalculation

Caption: Experimental workflow for determining monomer reactivity ratios.

LogicalRelationship cluster_input Inputs cluster_prediction Prediction cluster_output Outputs r1 Reactivity Ratio r1 (Monomer 1) CopolymerEquation Copolymer Composition Equation r1->CopolymerEquation r2 Reactivity Ratio r2 (Monomer 2) r2->CopolymerEquation Feed Monomer Feed Ratio ([M1]/[M2]) Feed->CopolymerEquation Composition Instantaneous Copolymer Composition (d[M1]/d[M2]) CopolymerEquation->Composition Microstructure Copolymer Microstructure (Random, Alternating, Block) Composition->Microstructure

Caption: Logical relationship of reactivity ratios to copolymer composition.

References

A Researcher's Guide to the Quantification of Residual N-Butylacrylamide Monomer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with acrylamide-based polymers, the accurate quantification of residual monomers is a critical aspect of quality control and safety assessment. N-butylacrylamide (NBA), a common monomer in the synthesis of various functional polymers for biomedical and industrial applications, can be cytotoxic if present in excessive amounts in the final product. Therefore, robust and reliable analytical methods are essential to ensure that residual NBA levels are below acceptable safety thresholds.

This guide provides an objective comparison of the primary analytical techniques used for the quantification of residual NBA and related acrylamide monomers in polymer matrices. We will delve into the principles, performance characteristics, and experimental protocols for each method, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.

Comparison of Analytical Method Performance

The selection of an analytical method for residual monomer quantification often depends on a balance of sensitivity, selectivity, sample matrix complexity, and available instrumentation. The three most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following table summarizes their key quantitative performance metrics, using data from studies on acrylamide and other acrylic monomers as a proxy for this compound.

Analytical MethodPolymer Matrix / SampleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
HPLC-UV Medical Polyacrylamide Hydrogel0.003 µg/mL[1]-0.003 - 0.9 µg/mL[1]>90%[1]
HPLC-UV (Tandem Column) Various Polymers (Solution, Dispersion, Emulsion)ppb range[2][3]0.01 ppm (0.01 µg/mL)[3]>0.999[3]-
HPLC-MS/MS Medical Polyacrylamide Hydrogel-->0.998 (up to 3000 µg/L)[4]103.1%[4]
GC-FID Acrylic Resin (Latex)0.001% w/w[5]0.003% w/w[5]>0.99[5]>85%[5]
Headspace GC-MS Various Solid Polymers----
NMR Spectroscopy Polymer SolutionsGenerally less sensitive than GC/HPLC[6][7]---

Note: Data presented is for acrylamide or general acrylic monomers, which serve as a close reference for this compound analysis. Performance may vary based on the specific polymer matrix and experimental conditions.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying non-volatile or thermally sensitive monomers like NBA.[6] The separation is typically performed on a reversed-phase column (e.g., C18) with a UV detector set to a low wavelength (around 210 nm) for detection.[1][3]

  • Advantages : High sensitivity and selectivity, suitable for a wide range of polymer types including hydrogels and emulsions, and robust for routine quality control.[2][3]

  • Disadvantages : Requires dissolution or extraction of the monomer from the polymer matrix, which can be time-consuming. Mobile phase consumption can be significant.

For enhanced specificity and sensitivity, especially in complex matrices, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This technique provides molecular weight and fragmentation information, allowing for unambiguous identification and quantification of the monomer.[4]

Gas Chromatography (GC)

GC is a powerful technique for volatile and semi-volatile compounds. For residual monomer analysis, it is often paired with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification.[7][8]

A common approach is Headspace GC (HS-GC) , where the polymer sample is heated in a sealed vial, and the volatile monomer in the "headspace" gas is injected into the GC.[9][10] This method significantly simplifies sample preparation by avoiding polymer dissolution or extraction.[10]

  • Advantages : Excellent sensitivity, high resolving power, and simplified sample preparation with headspace techniques.[9]

  • Disadvantages : The monomer must be sufficiently volatile and thermally stable. Non-volatile polymers can contaminate the GC inlet if not handled properly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantification. It can quantify residual monomers directly in a polymer solution without the need for chromatographic separation or extraction, provided a suitable solvent that dissolves the polymer but not the monomer is used.[6][7]

  • Advantages : Non-destructive, requires minimal sample preparation, and provides absolute quantification without the need for a calibration curve (using an internal standard).

  • Disadvantages : Lower sensitivity compared to chromatographic methods, making it less suitable for trace-level analysis.[6][7] Requires more expensive instrumentation.

Experimental Workflow & Methodologies

The general process for quantifying residual monomers involves sample preparation, instrumental analysis, and data interpretation. The specific steps can vary based on the chosen technique and the polymer matrix.

G cluster_prep Sample Preparation cluster_isolate Monomer Isolation cluster_analysis Instrumental Analysis cluster_quant Quantification Polymer Polymer Sample Dissolve Dissolution / Extraction (e.g., in Water, Methanol, THF) Polymer->Dissolve Precipitate Polymer Precipitation (using anti-solvent) Dissolve->Precipitate Filter Centrifugation / Filtration (0.22 or 0.45 µm filter) Precipitate->Filter Inject Sample Injection Filter->Inject HPLC HPLC or GC System Inject->HPLC Data Data Acquisition & Peak Integration HPLC->Data Calibrate Calibration Curve Comparison Data->Calibrate Result Final Concentration (ppm or % w/w) Calibrate->Result

Caption: General workflow for residual monomer analysis via chromatography.

Detailed Protocol 1: HPLC-UV Method

This protocol is a representative method based on common practices for analyzing residual acrylamide monomers in polymer samples.[1][3]

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

    • Perform serial dilutions to create a set of calibration standards ranging from approximately 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 100-200 mg of the polymer sample into a volumetric flask.

    • Dissolve the polymer in a suitable solvent (e.g., mobile phase, water, or methanol). This may require sonication or gentle heating.

    • If the polymer is insoluble, an extraction step is necessary. Submerge the polymer in the solvent and agitate for several hours to extract the residual monomer.

    • To precipitate the dissolved polymer, add an anti-solvent (a solvent in which the polymer is insoluble but the monomer is soluble).

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 15 minutes).

    • Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection.[3]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 80:20 v/v). For acidic or basic monomers, a buffer may be required.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 210 nm.[3]

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared polymer samples.

    • Quantify the amount of NBA in the sample by comparing its peak area to the calibration curve.

Detailed Protocol 2: Headspace GC-MS Method

This protocol outlines a general approach for analyzing volatile residual monomers using HS-GC-MS, adapted from methods for similar analytes.[9][10]

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a high-boiling-point solvent (e.g., dimethyl sulfoxide, DMSO) that will not interfere with the analysis.

    • Prepare calibration standards by spiking known amounts of the stock solution into sealed headspace vials containing a matrix similar to the sample if possible, or an inert solid support.

  • Sample Preparation:

    • Accurately weigh a small amount of the polymer sample (e.g., 50-100 mg) directly into a headspace vial (e.g., 20 mL).[9]

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.[9]

  • Headspace GC-MS Conditions:

    • Instrument: GC-MS system equipped with a headspace autosampler.

    • Vial Equilibration Temperature: 120-150 °C (must be optimized to ensure monomer volatilization without polymer degradation).

    • Vial Equilibration Time: 30-60 minutes.

    • GC Column: A mid-polar to polar capillary column is typically used (e.g., DB-624, HP-FFAP).[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 2-5 minutes, then ramp to a high temperature (e.g., 240 °C) to elute the analyte.

    • MS Conditions: Operate in full scan mode to identify analytes and in Selected Ion Monitoring (SIM) mode for sensitive quantification.

  • Analysis:

    • Analyze the standard vials to create a calibration curve.

    • Analyze the sample vials.

    • Identify NBA by its retention time and mass spectrum. Quantify using the peak area from the SIM data and the calibration curve.

References

Performance of N-butylacrylamide in Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of N-butylacrylamide (NBA)-based polymers against other commonly used biomaterials in specific biomedical applications, including drug delivery and tissue engineering. The information presented is based on available experimental data for NBA and structurally similar poly(N-alkylacrylamides), alongside extensive data for established polymers such as poly(N-isopropylacrylamide) (PNIPAM), polyethylene glycol (PEG), and poly(lactic-co-glycolic acid) (PLGA).

Executive Summary

This compound is a thermoresponsive monomer that can be polymerized to create hydrogels with potential applications in drug delivery and tissue engineering. Its thermo-responsiveness, similar to the well-studied PNIPAM, allows for controlled changes in material properties in response to temperature shifts. While direct comparative data for NBA-based homopolymers is limited in the current literature, this guide synthesizes available information on related poly(N-alkylacrylamides) to provide a performance overview. This comparison focuses on key parameters: drug release kinetics, cytotoxicity, and mechanical properties.

Data Presentation

Table 1: Comparative Drug Release Profiles
Polymer SystemModel DrugRelease MechanismKey Findings
Poly(N-alkylacrylamide)s (NBA inferred) DoxorubicinThermo-responsive swelling/deswellingRelease is triggered by temperature changes around the Lower Critical Solution Temperature (LCST). Increased hydrophobicity from the butyl group may lead to a lower LCST and faster collapse, potentially resulting in a more pronounced burst release compared to PNIPAM.
PNIPAM Doxorubicin, CurcuminThermo-responsive swelling/deswellingWell-documented "on-off" release behavior around its LCST of ~32°C. Release is significantly faster above the LCST.[1][2]
PEG VariousDiffusion through hydrogel meshRelease is primarily diffusion-controlled and depends on the hydrogel's crosslinking density and the drug's molecular weight. Generally provides a sustained release profile.
PLGA VariousBulk erosion and diffusionOffers sustained drug release over weeks to months, with the release rate tunable by altering the lactide-to-glycolide ratio and polymer molecular weight.[3][4]
Table 2: Comparative Cytotoxicity Data
Polymer SystemCell LineAssayIC50 / Viability
Poly(N-alkylacrylamide)s (NBA inferred) Fibroblasts (e.g., 3T3)MTT AssayExpected to have low cytotoxicity, similar to other poly(N-alkylacrylamides). The monomer itself may exhibit toxicity, but the polymer is generally considered biocompatible.
PNIPAM Various (e.g., Fibroblasts, HEK293)MTT AssayGenerally considered non-toxic, though low molecular weight polymers and residual monomers can exhibit some cytotoxicity.[5][6][7][8]
PEG VariousVariousConsidered highly biocompatible and is FDA-approved for numerous medical applications.
PLGA VariousVariousFDA-approved and known for its excellent biocompatibility and biodegradability, with degradation products being natural metabolites.[3]
Table 3: Comparative Mechanical Properties
Polymer SystemYoung's Modulus (E)Key Characteristics
Poly(N-alkylacrylamide)s (NBA inferred) Expected to be in the kPa to MPa range.The butyl group may increase hydrophobicity and potentially alter chain entanglement, affecting the modulus.
PNIPAM Typically in the range of 1-200 kPa for hydrogels.[3]Mechanical properties are highly dependent on crosslinking density and water content. Generally soft and flexible.
PEG Wide range, from soft hydrogels (kPa) to more rigid networks (MPa).Tunable mechanical properties based on molecular weight and crosslinking chemistry.
PLGA High (GPa range in solid form).A rigid polymer often used for scaffolds and implants requiring mechanical strength.

Experimental Protocols

Synthesis of Poly(this compound) Hydrogel

A typical synthesis of a thermoresponsive poly(this compound) hydrogel is achieved through free-radical polymerization.

Materials:

  • This compound (NBA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • NBA monomer and MBA crosslinker are dissolved in deionized water in a reaction vessel.

  • The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • APS initiator is added to the solution, followed by the addition of TEMED accelerator to initiate the polymerization reaction.

  • The solution is quickly poured into a mold of the desired shape.

  • The polymerization is allowed to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers and other impurities.

Drug Loading and In Vitro Release Study

Drug Loading:

  • A dried, pre-weighed hydrogel sample is immersed in a solution of the model drug (e.g., Doxorubicin in phosphate-buffered saline, PBS) of a known concentration.

  • The hydrogel is allowed to swell and absorb the drug solution for a specified period (e.g., 48 hours) at a temperature below the polymer's LCST (e.g., 4°C).

  • After loading, the hydrogel is removed from the solution, gently blotted to remove excess surface drug solution, and weighed.

  • The amount of drug loaded is determined by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectrophotometry.

In Vitro Release:

  • The drug-loaded hydrogel is placed in a known volume of release medium (e.g., PBS at pH 7.4) at a temperature above the LCST (e.g., 37°C).

  • At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of the released drug in the withdrawn aliquots is quantified using UV-Vis spectrophotometry.

  • The cumulative drug release is calculated and plotted against time.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the hydrogel can be assessed using an indirect extract test according to ISO 10993-5 standards.

Procedure:

  • Hydrogel samples are sterilized (e.g., by UV irradiation or ethylene oxide).

  • The sterilized hydrogels are incubated in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C to create an extract.

  • Fibroblast cells (e.g., L929 or 3T3) are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • The culture medium is then replaced with the hydrogel extract. Cells cultured in a fresh medium serve as a negative control, and a medium containing a known cytotoxic agent serves as a positive control.

  • After a 24-hour incubation period with the extracts, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for another 4 hours, during which viable cells with active mitochondrial reductase will convert the yellow MTT into purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage relative to the negative control.

Mechanical Testing (Uniaxial Compression)

Procedure:

  • Cylindrical hydrogel samples of defined dimensions are prepared.

  • The hydrogel is placed on the lower platen of a universal testing machine.

  • The upper platen is lowered until it comes into contact with the hydrogel surface.

  • The hydrogel is compressed at a constant strain rate.

  • The resulting stress and strain are recorded.

  • The Young's modulus (E) is calculated from the initial linear region of the stress-strain curve.

Visualizations

Drug_Release_Pathway cluster_hydrogel Drug-Loaded Hydrogel Drug_Molecule Drug Molecules Drug_Release Drug is Released Drug_Molecule->Drug_Release Polymer_Network Polymer Network Temperature_Increase Temperature > LCST Hydrogel_Collapse Hydrogel Network Collapses Temperature_Increase->Hydrogel_Collapse Hydrogel_Collapse->Drug_Release Experimental_Workflow Start Polymer Synthesis Characterization Physicochemical Characterization (FTIR, NMR, SEM) Start->Characterization Drug_Loading Drug Loading Characterization->Drug_Loading Performance_Evaluation Performance Evaluation Drug_Loading->Performance_Evaluation Drug_Release Drug Release Kinetics Performance_Evaluation->Drug_Release Cytotoxicity Cytotoxicity (MTT Assay) Performance_Evaluation->Cytotoxicity Mechanical_Testing Mechanical Properties Performance_Evaluation->Mechanical_Testing End Comparative Analysis Drug_Release->End Cytotoxicity->End Mechanical_Testing->End Logical_Comparison cluster_properties Performance Metrics NBA Poly(this compound) Drug_Release Drug Release NBA->Drug_Release Thermo-responsive Biocompatibility Biocompatibility NBA->Biocompatibility Good (inferred) Mechanical_Strength Mechanical Strength NBA->Mechanical_Strength Moderate PNIPAM PNIPAM PNIPAM->Drug_Release Thermo-responsive PNIPAM->Biocompatibility Good PNIPAM->Mechanical_Strength Low to Moderate PEG PEG PEG->Drug_Release Diffusion PEG->Biocompatibility Excellent PEG->Mechanical_Strength Tunable PLGA PLGA PLGA->Drug_Release Erosion/Diffusion PLGA->Biocompatibility Excellent PLGA->Mechanical_Strength High

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for N-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-butylacrylamide, including detailed operational and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, a thorough risk assessment should be conducted to ensure the appropriate safety measures are in place. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.Protects against splashes and airborne particles. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Appropriate chemical-resistant gloves.Prevents skin contact. The specific glove material should be selected based on the task and potential for exposure. Always inspect gloves for tears or punctures before use.[2]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or suit may be required.Minimizes skin exposure. Contaminated clothing should be removed and washed before reuse.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably with local exhaust ventilation such as a fume hood.[4] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.Reduces the risk of inhaling vapors or mists.[2]

Operational Plan for Handling this compound

Following a structured operational plan is crucial for minimizing risks associated with this compound.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[4]

  • Confirm that the fume hood or other local exhaust ventilation is functioning correctly.

  • Gather all necessary materials, including this compound, other reagents, and appropriate waste containers.

  • Put on all required personal protective equipment as outlined in the table above.

2. Handling:

  • Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Use appropriate tools and techniques to prevent splashes and the generation of aerosols.

  • Keep containers of this compound tightly closed when not in use.[4]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Some sources recommend refrigeration.[4]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

  • Decontaminate all work surfaces and equipment after use.

  • Properly label and store any remaining this compound.

  • Remove and properly dispose of or decontaminate personal protective equipment.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a suitable container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation during cleanup.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be considered hazardous waste and disposed of accordingly.[4]

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

Experimental Workflow

This compound Handling and Disposal Workflow prep Preparation - Verify safety equipment - Don PPE - Prepare workspace handling Handling - Work in fume hood - Avoid contact - Keep containers closed prep->handling Proceed with experiment post_handling Post-Handling - Decontaminate surfaces - Wash hands - Store/dispose of chemical handling->post_handling Experiment complete spill Spill or Exposure Event handling->spill Accident Occurs waste Waste Collection - Segregate waste - Label containers post_handling->waste emergency Emergency Procedures - First aid - Spill cleanup spill->emergency Initiate Response emergency->waste After cleanup disposal Disposal - Follow institutional guidelines - Use licensed waste handler waste->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butylacrylamide
Reactant of Route 2
Reactant of Route 2
N-butylacrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.